4,5-Dimethyl-2-furaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethylfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-3-7(4-8)9-6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTPEPVCVXGNJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349175 | |
| Record name | 4,5-dimethyl-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52480-43-0 | |
| Record name | 4,5-dimethyl-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52480-43-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Whitepaper: A Strategic Approach to the Synthesis of 4,5-Dimethyl-2-furaldehyde from Xylose-Derived Intermediates
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
4,5-Dimethyl-2-furaldehyde is a substituted furanic compound with significant potential as a versatile building block in the synthesis of fine chemicals and pharmaceutical intermediates. While the production of furanic compounds from renewable biomass sources like xylose is a cornerstone of green chemistry, the direct conversion of xylose, a five-carbon sugar, to this compound, a seven-carbon molecule, is not chemically feasible in a single step. This guide addresses this fundamental challenge by proposing a robust, multi-step synthetic strategy that begins with the well-established dehydration of xylose to furfural. We provide a comprehensive analysis of the reaction mechanisms, detailed experimental protocols for key transformations, and a survey of analytical techniques for product characterization. This document serves as a technical roadmap for researchers aiming to synthesize this value-added chemical, navigating the complexities of furan functionalization with field-proven insights and methodologies.
Introduction: The Value Proposition of Bio-Based Furanics
The transition from a fossil-fuel-based economy to one founded on renewable resources is a global imperative. Lignocellulosic biomass, rich in carbohydrates, stands out as a prime feedstock for producing a new generation of platform chemicals.[1] Among these, furan derivatives are exceptionally valuable due to their versatile chemical functionalities. Furfural, produced from the acid-catalyzed dehydration of C5 sugars like xylose, is one of the most important biomass-derived chemicals, with a global production of over 200,000 tons annually.[1][2] It serves as a precursor to a vast array of solvents, resins, pharmaceuticals, and biofuels.[3]
1.1. Target Molecule Profile: this compound
This compound (C₇H₈O₂) is a more complex derivative, featuring a furan ring functionalized with an aldehyde group at the C2 position and methyl groups at the C4 and C5 positions. While specific applications are still emerging, its structure suggests significant potential as:
-
A key intermediate in the synthesis of novel pharmaceutical agents, where the substituted furan scaffold can be modified to create diverse molecular architectures.
-
A component in the development of advanced polymers and resins, with the methyl groups influencing solubility and material properties.
-
A specialty flavoring or fragrance agent.
1.2. The Synthetic Challenge: Bridging Xylose and a C7 Furan
A critical analysis of the molecular structures reveals the core synthetic challenge: xylose is a C5 monosaccharide, and its dehydration results in the loss of three water molecules to form furfural, also a C5 molecule.
Caption: The carbon backbone transformation from xylose to the target molecule.
The synthesis of this compound (a C7 molecule) from xylose necessitates the addition of two carbon atoms. Therefore, this guide outlines a logical, multi-step pathway: first, the efficient conversion of xylose to the furfural intermediate, followed by the strategic introduction of two methyl groups onto the furan ring.
Proposed Synthetic Pathway
We propose a robust three-stage synthetic route grounded in well-established chemical transformations. This pathway prioritizes yield, selectivity, and the use of accessible reagents.
Caption: Proposed three-stage workflow for the synthesis of this compound.
Stage 1: Synthesis of Furfural from Xylose
The conversion of xylose to furfural is a cornerstone of biorefining, typically achieving molar yields of 50-75% depending on the catalytic system and reaction conditions.[2][4][5]
3.1. Mechanistic Insights
The reaction proceeds via an acid-catalyzed mechanism. While several pathways have been proposed, a widely accepted route involves the following key steps, often facilitated by a combination of Brønsted and Lewis acids:[1][2][6]
-
Isomerization: Lewis acids (or Brønsted acids under certain conditions) catalyze the isomerization of xylose (an aldose) to xylulose (a ketose) via a 1,2-hydride shift.[1][5]
-
Dehydration: Brønsted acids then protonate the hydroxyl groups of xylulose, facilitating the sequential elimination of three water molecules.
-
Cyclization: The dehydrated intermediate cyclizes to form the aromatic furan ring, yielding furfural.
Caption: Key steps in the acid-catalyzed conversion of xylose to furfural.
3.2. Recommended Protocol: Biphasic Catalytic Dehydration
A biphasic system, typically using water and an organic solvent like methyl isobutyl ketone (MIBK) or toluene, is highly recommended.[7][8] This approach enhances furfural yield by continuously extracting the product from the aqueous phase as it forms, thereby preventing degradation and polymerization (humin formation).[7][8]
Materials & Equipment:
-
D-Xylose
-
Solid acid catalyst (e.g., Amberlyst-15, sulfated zirconia) or mineral acid (e.g., H₂SO₄)
-
Deionized water
-
Methyl isobutyl ketone (MIBK)
-
High-pressure batch reactor with magnetic stirring and temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactor Charging: In the reactor vessel, prepare a 10 wt% aqueous solution of D-xylose.
-
Catalyst Addition: Add the acid catalyst. For solid catalysts like Amberlyst-15, a loading of 5-10 wt% relative to xylose is a good starting point. For H₂SO₄, a concentration of 0.1-0.5 M is typical.
-
Solvent Addition: Add an equal volume of MIBK to the aqueous solution to create the biphasic system.
-
Reaction: Seal the reactor and purge with nitrogen. Heat the mixture to 160-180°C with vigorous stirring (e.g., 600 rpm). Maintain the reaction for 1-3 hours. Reaction progress can be monitored by sampling the organic phase and analyzing for furfural via HPLC or GC.[4]
-
Workup: After cooling the reactor to room temperature, transfer the contents to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with two additional portions of MIBK to recover any remaining furfural.
-
Purification: Combine all organic layers. Dry over anhydrous sodium sulfate, filter, and remove the MIBK under reduced pressure using a rotary evaporator. The crude furfural can be further purified by vacuum distillation.
| Parameter | Recommended Range | Rationale & Causality |
| Temperature | 160 - 180 °C | Balances reaction rate and selectivity. Lower temperatures are too slow, while higher temperatures (>180°C) can increase the rate of furfural degradation and humin formation.[4][9] |
| Reaction Time | 1 - 3 hours | Sufficient for high xylose conversion without significant product degradation. Optimization is crucial and depends on temperature and catalyst loading.[4] |
| Catalyst | Solid Acid (e.g., Sulfated Zirconia) | Offers a synergy of Brønsted and Lewis acid sites, is easily separable, and recyclable, reducing environmental impact compared to mineral acids.[7][10] |
| Solvent System | Water-MIBK (1:1 v/v) | MIBK effectively extracts furfural, shifting the equilibrium towards product formation and minimizing side reactions in the aqueous phase.[7] |
Stage 2 & 3: Synthesis and Isolation of this compound
This stage involves the sequential C-H functionalization of the furan ring. Due to the reactivity of the aldehyde group, it must first be protected.
4.1. Step 2a: Protection of the Aldehyde Group
The aldehyde is protected as a diethyl acetal to prevent it from reacting during the subsequent metallation steps. This is a standard procedure in organic synthesis.[11]
Protocol:
-
Dissolve the purified furfural in excess absolute ethanol (3-5 equivalents).
-
Add a catalytic amount of a strong acid catalyst (e.g., anhydrous HCl or Amberlyst-15 resin).[11]
-
Stir the mixture at room temperature, monitoring the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction by adding a weak base (e.g., sodium bicarbonate solution) until neutral.
-
Extract the product, furfural diethyl acetal, with diethyl ether. Dry the organic layer and remove the solvent. The crude acetal is often pure enough for the next step.
4.2. Step 2b & 2c: Sequential Methylation and Deprotection
This is the most challenging part of the synthesis. A directed ortho-metallation approach is proposed, leveraging the directing ability of the furan oxygen.
Protocol:
-
First Methylation (C5 position):
-
Dissolve furfural diethyl acetal in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool to -78°C.
-
Slowly add one equivalent of n-butyllithium (n-BuLi). The lithium will preferentially deprotonate the C5 position, which is the most acidic proton on the furan ring.
-
After stirring for 1 hour, add an excess of methyl iodide (CH₃I) and allow the reaction to warm slowly to room temperature.
-
Quench the reaction with saturated ammonium chloride solution and extract the product. This intermediate is 5-methyl-2-furaldehyde diethyl acetal.
-
-
Second Methylation (C4 position):
-
Note on Causality: The second deprotonation is more difficult. The electron-donating methyl group at C5 slightly deactivates the ring towards further deprotonation. Therefore, more forcing conditions or a different lithiation strategy may be required.
-
Re-subject the purified 5-methyl intermediate to the same lithiation procedure, potentially using a stronger base like s-BuLi or by adding a ligand like TMEDA to enhance the reactivity of n-BuLi.
-
Quench again with methyl iodide to install the second methyl group at the C4 position.
-
-
Deprotection (Stage 3):
-
Dissolve the crude this compound diethyl acetal in a mixture of THF and dilute aqueous acid (e.g., 1M HCl).
-
Stir at room temperature until the deprotection is complete (monitored by TLC/GC).
-
Neutralize the acid and extract the final product, this compound.
-
-
Final Purification: Purify the final product using column chromatography on silica gel or by vacuum distillation.
Analytical Characterization
Rigorous analytical validation is essential to confirm the structure and purity of the final product.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural Elucidation & Purity | - A singlet for the aldehyde proton (~9.5 ppm).- A singlet for the C3 furan proton (~6.2 ppm).- Two singlets for the two methyl groups (~2.1-2.3 ppm).- Integration should match the 1:1:3:3 proton ratio. |
| ¹³C NMR | Carbon Skeleton Confirmation | - Signal for the aldehyde carbonyl (~175-180 ppm).- Signals for the furan ring carbons (C2, C3, C4, C5).- Signals for the two methyl carbons. |
| GC-MS | Purity Assessment & MW Confirmation | - A single major peak in the chromatogram.- The mass spectrum should show a molecular ion peak (M⁺) at m/z = 124.14, corresponding to the molecular weight of C₇H₈O₂.[12][13] |
| HPLC | Quantitative Purity Analysis | - A single, sharp peak under appropriate column and mobile phase conditions (e.g., C18 column, water/acetonitrile mobile phase). Used to determine purity against a standard.[14][15] |
Challenges and Future Perspectives
While the proposed pathway is chemically sound, researchers must be aware of several challenges:
-
Regioselectivity: Ensuring selective methylation at the C4 position after the C5 position is already substituted can be difficult and may lead to isomeric byproducts.
-
Yields in Multi-step Synthesis: Cumulative yield losses over several steps can be significant, requiring careful optimization of each reaction.
-
Humin Formation: In the initial xylose dehydration step, the formation of insoluble polymers (humins) is a persistent issue that lowers yield and can foul equipment.[16][17]
-
Catalyst Stability: Solid acid catalysts can deactivate over time and require regeneration.[4]
Future research should focus on developing more elegant and efficient synthetic routes. This could include exploring novel C-H activation catalysts that can directly methylate the furan ring without the need for protection/deprotection steps or investigating alternative biomass feedstocks that might provide a more direct precursor to the C7 furan scaffold.
Conclusion
The synthesis of this compound from xylose represents a valuable goal in the valorization of biomass. Although a direct conversion is not possible, this guide provides a comprehensive and scientifically rigorous multi-step strategy. By first converting xylose to the key furfural intermediate and then employing modern organic synthesis techniques for targeted methylation, researchers can successfully access this promising platform chemical. The protocols, mechanistic insights, and analytical guidance presented herein offer a complete framework for navigating the challenges of this synthesis, paving the way for its application in drug discovery and materials science.
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Rautiainen, S., et al. (2016). Conversion of Xylose to Furfural over Lignin-Based Activated Carbon-Supported Iron Catalysts. MDPI. [Link]
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Gullón, B., et al. (2017). Possible reaction pathways for the dehydration of xylose to furfural. ResearchGate. [Link]
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Antal, M. J., et al. (1991). Mechanism of formation of 2-furaldehyde from d-xylose. Semantic Scholar. [Link]
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Ricci, A., et al. (2013). The Mechanism of 2-Furaldehyde Formation from D-Xylose Dehydration in the Gas Phase. A Tandem Mass Spectrometric Study. ResearchGate. [Link]
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Binder, J. B., & Raines, R. T. (2010). Synthesis of Furfural from Xylose and Xylan. Raines Lab. [Link]
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Un-SCAN, -. (2017). Furfural synthesis from D-xylose and examples of side reactions. ResearchGate. [Link]
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Chheda, J. N., et al. (2012). Synthesis of furfural from xylose, xylan, and biomass using AlCl3·6H2O in biphasic media via xylose isomerization to xylulose. PubMed. [Link]
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Sun, P., et al. (2021). Preparation of Furfural From Xylose Catalyzed by Diimidazole Hexafluorophosphate in Microwave. Frontiers in Chemistry. [Link]
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Aina, F. O., et al. (2022). An overview of the applications of furfural and its derivatives. ResearchGate. [Link]
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Un-SCAN, -. (2003). A Practical One-Pot Synthesis of 5-Aryl-2-furaldehydes. ResearchGate. [Link]
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Das, S., et al. (2021). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. Taylor & Francis Online. [Link]
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Kim, M., et al. (2020). Step-by-Step Hybrid Conversion of Glucose to 5-acetoxymethyl-2-furfural Using Immobilized Enzymes and Cation Exchange Resin. MDPI. [Link]
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de Vries, J. G., & Glas, H. (2020). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. PMC. [Link]
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Shimadzu. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu. [Link]
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Aprile, C., & Scialdone, O. (2021). Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks. MDPI. [Link]
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Kim, T. S., et al. (2015). Synthesis of biomass-derived feedstocks for the polymers and fuels industries from 5-(hydroxymethyl)furfural (HMF) and acetone. Green Chemistry. [Link]
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Un-SCAN, -. (2023). Evaluation of Organofunctionalized Polydimethylsiloxane Films for the Extraction of Furanic Compounds. MDPI. [Link]
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Šimko, P., & Polovková, M. (2018). Determination and occurrence of 5-hydroxymethyl-2-furaldehyde in white and brown sugar by high performance liquid chromatography. ResearchGate. [Link]
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Aprile, C., & Scialdone, O. (2021). Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks. ResearchGate. [Link]
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Moret, S., et al. (2003). Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution. PubMed. [Link]
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Fediuk, R., et al. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. MDPI. [Link]
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Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. [Link]
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Physicochemical properties of 4,5-Dimethyl-2-furaldehyde
An In-depth Technical Guide to 4,5-Dimethyl-2-furaldehyde: Properties, Analysis, and Applications
Authored by: A Senior Application Scientist
Introduction: this compound, also known as 4,5-Dimethylfurfural, is a substituted furan derivative that serves as a valuable building block in organic synthesis and holds potential in various research applications, including the development of novel bioactive compounds.[1] This guide provides a comprehensive overview of its physicochemical properties, analytical methodologies, and key applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
Understanding the fundamental structural and identifying characteristics of a compound is the cornerstone of its application in research and development.
Structural Identifiers:
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reactivity in experimental settings. It is a combustible liquid and should be handled with appropriate care.[4]
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source(s) |
| Physical Form | Liquid | [4] |
| Assay Purity | ≥97% | [4] |
| Boiling Point | 98-100 °C at 12 mmHg | [2][4] |
| Density | 1.016 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.529 - 1.531 | [2][4] |
| Flash Point | 66 °C (150.8 °F) - closed cup | [4] |
| Melting Point | Not available | [2] |
Reactivity: The molecule's reactivity is primarily dictated by the aldehyde functional group and the furan ring. It participates in reactions typical of aldehydes, such as condensation and oxidation.[10] The furan ring exhibits aromatic character, though less so than benzene, and can undergo reactions like electrophilic substitution.[8] One reported synthesis method involves the photochemical rearrangement of 2,6-Dimethyl-4-pyrone.[11]
Spectral Characterization
Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR are standard methods for confirming the molecular structure. The proton NMR would show characteristic signals for the aldehyde proton, the furan ring proton, and the two methyl groups.[6][12] The carbon NMR would similarly show distinct peaks for the carbonyl carbon, the furan ring carbons, and the methyl carbons.[6][13]
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
Analytical Methodology: Quantification by HPLC
For drug development and quality control, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of furanic compounds.[15] The following protocol is a validated approach for quantifying furan derivatives.
Experimental Protocol: HPLC Analysis of Furanic Compounds
This protocol is adapted from standard methods for analyzing furan derivatives in various matrices.[15]
1. Objective: To quantify the concentration of this compound in a sample solution.
2. Materials & Reagents:
- This compound standard (≥97% purity)
- Acetonitrile (HPLC grade)
- Deionized Water (HPLC grade)
- Toluene (for stock solutions)
- Volumetric flasks, pipettes, and autosampler vials
3. Instrumentation:
- Prominence™ HPLC system or equivalent
- Diode Array Detector (DAD) or UV-Vis Detector
4. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is a 60:40 (v/v) mixture.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: Determined by scanning the UV-Vis spectrum of the standard (typically in the range of 270-290 nm for furaldehydes).[14]
- Injection Volume: 10 µL
5. Procedure:
- Standard Preparation:
- Prepare a stock solution of this compound (e.g., 1000 µg/mL) in toluene.
- Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation:
- Dissolve the sample containing the analyte in the mobile phase.
- Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.
- Analysis:
- Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
- Inject the prepared sample(s).
- Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
6. System Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to standard guidelines.[15]
Workflow Diagram
Caption: HPLC analytical workflow for quantification.
Applications in Research and Drug Development
Furan derivatives are a class of heterocyclic compounds with a wide range of biological activities.
-
Synthetic Intermediate: this compound is a useful chemical for various research applications.[1] Its aldehyde functionality allows for the synthesis of Schiff bases, hydrazones, and other derivatives, which are common scaffolds in medicinal chemistry.[14]
-
Potential Bioactivity: While specific studies on this compound are limited, related furan compounds have demonstrated significant biological potential. For instance, 5-hydroxymethyl-2-furaldehyde (5-HMF), another furan derivative, has shown efficacy in inhibiting biofilm formation and virulence in Candida albicans.[16] Other derivatives are explored for antimicrobial and antifungal applications.[17] The structural similarity suggests that this compound could be a valuable starting point for synthesizing new therapeutic agents.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent.
-
Hazard Identification:
-
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
IF ON SKIN: Wash with plenty of soap and water.[1]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
-
Storage:
Safety and Handling Workflow
Caption: Logical workflow for safe handling and storage.
References
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This compound - Chemical Synthesis Database . [Link]
-
4,5-Dimethyl-2-furancarboxaldehyde, 5 g, glass | Astech Ireland Ltd . [Link]
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Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions - ResearchGate . [Link]
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Colorimetric Detection of Furfural with Enhanced Visible Absorption of Furfural-DNPH in Basic Conditions | ACS Omega - ACS Publications . [Link]
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Cas 2433-85-4,4,5-Dibromo-2-furaldehyde - LookChem . [Link]
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5-hydroxymethyl-2-furaldehyde from marine bacterium Bacillus subtilis inhibits biofilm and virulence of Candida albicans - PubMed . [Link]
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NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl) . [Link]
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5-(Hydroxymethyl)furfural, 5-Hydroxymethyl-2-furaldehyde, 5-Hydroxymethyl-2-furancarboxaldehyde - ChemBK . [Link]
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Furfural synthesis from D-xylose and examples of side reactions. - ResearchGate . [Link]
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Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants - Journal of Medicinal and Chemical Sciences . [Link]
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2-Furaldehyde - ChemBK . [Link]
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Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive - MDPI . [Link]
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4,5-Dimethyl-2-furaldehyde structural characterization and analysis
An In-depth Technical Guide to the Structural Characterization and Analysis of 4,5-Dimethyl-2-furaldehyde
Abstract
This technical guide provides a comprehensive framework for the structural characterization and analysis of this compound (CAS 52480-43-0), a substituted furan derivative of interest in synthetic chemistry and materials science. This document is intended for researchers, analytical scientists, and drug development professionals, offering a detailed exploration of the core analytical techniques required for unambiguous structural elucidation and purity assessment. We delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, we outline robust chromatographic methods using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for separation and quantification. Each section provides not only step-by-step protocols but also the underlying scientific rationale for methodological choices, ensuring a self-validating and expert-driven approach to the analysis of this compound.
Introduction and Molecular Overview
Furan derivatives are pivotal heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and natural products.[1] this compound, a member of this class, possesses a unique substitution pattern that influences its electronic properties, reactivity, and spectroscopic signature. An accurate and thorough understanding of its structure is the foundational prerequisite for any subsequent application, from reaction mechanism studies to its use as a building block in complex molecule synthesis. This guide establishes a multi-technique analytical workflow designed to provide a complete and verifiable structural profile of the molecule.
Molecular Structure
The structure consists of a furan ring substituted with methyl groups at the C4 and C5 positions and an aldehyde group at the C2 position. This arrangement creates a conjugated system involving the furan ring and the carbonyl group.
Caption: 2D Structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties is essential for handling, storage, and selection of appropriate analytical conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₂ | |
| Molecular Weight | 124.14 g/mol | |
| CAS Number | 52480-43-0 | [2] |
| Appearance | Liquid | |
| Boiling Point | 98-100 °C at 12 mmHg | [2] |
| Density | 1.016 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.529 - 1.531 | [2] |
| Flash Point | 66 °C (150.8 °F) - closed cup |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for confirming the carbon skeleton, substitution pattern, and the electronic environment of each atom.[3]
Rationale and Expected Data
The asymmetry of the molecule and the presence of distinct functional groups (aldehyde, methyl, furan ring) lead to a well-resolved and highly informative NMR spectrum.
-
¹H NMR: The spectrum is expected to show four distinct singlet signals. The aldehydic proton is significantly deshielded by the carbonyl group's anisotropy and will appear far downfield. The single proton on the furan ring (H3) will appear in the aromatic region. The two methyl groups, being in different electronic environments (one adjacent to the oxygen, one adjacent to a C-H), will have slightly different chemical shifts.
-
¹³C NMR: The spectrum will display all seven carbon signals. The carbonyl carbon of the aldehyde will be the most downfield signal. The four carbons of the furan ring will appear in the aromatic/olefinic region, and the two methyl carbons will be the most upfield signals.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aldehyde (-C HO) | - | ~176-178 ppm |
| Aldehyde (-CH O) | ~9.5 ppm (s, 1H) | - |
| Furan C2 | - | ~152-154 ppm |
| Furan C3 | ~7.0 ppm (s, 1H) | ~120-122 ppm |
| Furan C4 | - | ~138-140 ppm |
| Furan C5 | - | ~148-150 ppm |
| C4-C H₃ | ~2.1 ppm (s, 3H) | ~10-12 ppm |
| C5-C H₃ | ~2.3 ppm (s, 3H) | ~12-14 ppm |
| Note: These are predicted values based on standard chemical shift data for furan derivatives. Actual values may vary slightly.[3][4] |
Experimental Protocol: NMR Analysis
Caption: Workflow for NMR Spectroscopic Analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3] Cap and gently swirl until the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer (e.g., a 400 MHz Bruker Avance III).[3]
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).
-
Acquire the ¹³C{¹H} NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
-
Processing: Process the resulting Free Induction Decay (FID) using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[4]
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.[5] Electron Ionization (EI) is a common technique for volatile compounds like furaldehydes.
Rationale and Expected Fragmentation
Upon electron impact, the this compound molecule will form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight. This high-energy ion will then undergo fragmentation through characteristic pathways.[6]
-
Molecular Ion (M⁺•): The M⁺• peak is expected at m/z 124, corresponding to the molecular weight of C₇H₈O₂.
-
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a dominant pathway for aldehydes.[5]
-
Loss of a hydrogen radical (H•) from the aldehyde group yields a stable acylium ion at m/z 123 (M-1). This is often a very prominent peak.
-
Loss of the formyl radical (•CHO) yields a fragment at m/z 95 (M-29).
-
-
Ring Fragmentation: The furan ring itself can undergo cleavage, although this is often more complex. A common pathway involves the loss of carbon monoxide (CO), which could lead to a fragment at m/z 96 (from the molecular ion) or m/z 95 (from the M-1 ion).
Table 3: Predicted Major Fragment Ions in EI-MS
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 124 | [C₇H₈O₂]⁺• | Molecular Ion (M⁺•) |
| 123 | [C₇H₇O₂]⁺ | Alpha-Cleavage: Loss of H• |
| 95 | [C₆H₇O]⁺ | Alpha-Cleavage: Loss of •CHO |
| 39 | [C₃H₃]⁺ | Further fragmentation |
| Note: Relative intensities will depend on the ionization energy.[7] |
Experimental Protocol: GC-MS Analysis
Sources
A Guide to the Spectroscopic Characterization of 4,5-Dimethyl-2-furaldehyde
Executive Summary
4,5-Dimethyl-2-furaldehyde, a substituted furan derivative, serves as a valuable building block in synthetic organic chemistry. Like its parent compound, furfural, it possesses a reactive aldehyde group and an aromatic furan ring, making it a precursor for various fine chemicals and pharmaceutical intermediates.[1][2] Accurate and unambiguous structural confirmation is paramount for its application in research and development. This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound (C₇H₈O₂, Mol. Wt.: 124.14 g/mol [3][4]) using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By delving into the theoretical underpinnings, detailing validated experimental protocols, and interpreting the resulting spectral data, this document serves as an essential resource for researchers, chemists, and quality control professionals. The focus is not merely on the data itself, but on the scientific rationale behind the spectral features, enabling a deeper understanding of the molecule's structural properties.
Introduction: The Structural Imperative
The precise arrangement of atoms in this compound dictates its chemical reactivity and physical properties. Spectroscopic analysis provides an empirical fingerprint of this arrangement. While publicly available, fully assigned spectral datasets for this specific molecule are limited[5], this guide establishes the expected spectral characteristics based on fundamental chemical principles and data from analogous, well-documented compounds like furfural.[6][7] Mastery of these techniques is essential for verifying synthesis, assessing purity, and ensuring the reliability of downstream applications.
The molecular structure, which forms the basis for all subsequent spectroscopic interpretation, is presented below.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.
Experimental Protocol: Ensuring Data Integrity
A robust protocol is the foundation of reliable NMR data. The following steps outline a self-validating workflow for acquiring high-quality spectra.
Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.
Causality in Protocol Design:
-
Deuterated Solvent: Using a solvent like Chloroform-d (CDCl₃) is crucial as it is "invisible" in the ¹H NMR spectrum, preventing a massive solvent signal from obscuring the analyte signals.[8]
-
Internal Standard: Tetramethylsilane (TMS) is chemically inert and produces a single, sharp signal at a defined position (0.00 ppm), providing a universal reference point for chemical shifts.[9]
-
Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume, which is essential for achieving sharp, well-resolved spectral lines.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 9.5 - 9.7 | Singlet (s) | 1H | Aldehyde (H1') | The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect and magnetic anisotropy of the C=O bond. |
| 7.1 - 7.3 | Singlet (s) | 1H | Furan (H3) | This proton is on an electron-rich aromatic ring but is deshielded by the adjacent aldehyde group. Its singlet nature arises from the absence of adjacent protons. |
| 2.3 - 2.5 | Singlet (s) | 3H | Methyl (C5-CH₃) | Protons on a methyl group attached to an aromatic ring typically appear in this region. |
| 2.1 - 2.3 | Singlet (s) | 3H | Methyl (C4-CH₃) | Similar to the other methyl group, but its chemical environment is slightly different, potentially leading to a distinct signal. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display seven signals, one for each unique carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 175 - 180 | Aldehyde (C1') | The carbonyl carbon of an aldehyde is characteristically found in the far downfield region of the spectrum. |
| 150 - 155 | Furan (C2) | This is the carbon atom to which the electron-withdrawing aldehyde group is attached, causing significant deshielding. |
| 145 - 150 | Furan (C5) | An oxygen-adjacent, substituted aromatic carbon. |
| 135 - 140 | Furan (C4) | A substituted aromatic carbon. |
| 120 - 125 | Furan (C3) | The only carbon in the ring bonded to a hydrogen, making it more shielded than the substituted carbons. |
| 12 - 15 | Methyl (C5-CH₃) | Aliphatic carbons are highly shielded and appear in the upfield region. |
| 9 - 12 | Methyl (C4-CH₃) | Similar to the other methyl group, appearing in the characteristic aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol: Attenuated Total Reflectance (ATR)
Modern IR analysis predominantly uses the ATR technique due to its simplicity and minimal sample preparation.
-
Instrument Background: Record a background spectrum of the clean, empty ATR crystal (e.g., diamond or zinc selenide). This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O).
-
Sample Application: Place a single drop of the liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically performs an ATR correction and presents the data in units of transmittance (%) or absorbance vs. wavenumber (cm⁻¹).
Spectral Interpretation
The IR spectrum provides a clear "fingerprint" of the molecule's functional groups. The expected key absorptions are compared with those known for furfural.[10][11]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| ~3120 | C-H Stretch | Furan Ring (=C-H) | Medium-Weak |
| 2960 - 2850 | C-H Stretch | Methyl (-CH₃) | Medium |
| ~2820, ~2720 | C-H Stretch | Aldehyde (-CHO) | Medium-Weak (Characteristic Fermi doublets) |
| 1670 - 1690 | C=O Stretch | Conjugated Aldehyde | Strong, Sharp |
| ~1570, ~1460 | C=C Stretch | Furan Ring | Medium-Strong |
| ~1020 | C-O-C Stretch | Furan Ring Ether | Strong |
The most prominent and diagnostic peak will be the intense C=O stretch of the conjugated aldehyde group. Its position below 1700 cm⁻¹ is indicative of conjugation with the furan ring, which lowers the bond order and thus the vibrational frequency.
Mass Spectrometry (MS)
MS is a destructive technique that provides information about the molecular weight and elemental composition of a molecule. In its common Electron Ionization (EI) form, it also induces fragmentation, offering valuable clues about the molecule's structure.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile liquid like this compound, GC-MS is the ideal method. The gas chromatograph separates the sample from impurities before it enters the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) into the GC, where it is vaporized.
-
Separation: The vaporized sample travels through a capillary column (e.g., a DB-5ms), separating based on boiling point and polarity.
-
Ionization: As the compound elutes from the column, it enters the ion source (typically set to 70 eV for EI), where it is bombarded with electrons, creating a positively charged molecular ion (M⁺˙) and fragment ions.
-
Detection: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole) and detected.
Fragmentation Analysis
The mass spectrum plots ion abundance against m/z. The parent peak, or molecular ion (M⁺˙), is expected at an m/z corresponding to the molecular weight.
-
Molecular Ion (M⁺˙): The exact mass of C₇H₈O₂ is 124.0524 g/mol .[5] The EI-MS spectrum should show a strong molecular ion peak at m/z = 124 .
-
Key Fragments: The high energy of EI causes the molecular ion to fragment in predictable ways. The fragmentation pattern of furfural, which primarily loses a hydrogen radical (-H) or a formyl radical (-CHO)[6][11], provides a strong basis for predicting the behavior of its dimethyl derivative.
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An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 4,5-Dimethyl-2-furaldehyde
Foreword: Navigating the Thermal Landscape of a Niche Furan
Physicochemical Characteristics of 4,5-Dimethyl-2-furaldehyde
A foundational understanding of a compound's physical and chemical properties is paramount to predicting its behavior under thermal stress. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₂ | |
| Molecular Weight | 124.14 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 98-100 °C at 12 mmHg | |
| Density | 1.016 g/mL at 25 °C | |
| Refractive Index | n20/D 1.529 | |
| Flash Point | 66 °C (150.8 °F) - closed cup | |
| CAS Number | 52480-43-0 |
Inferred Thermal Stability and Degradation Pathways
The thermal degradation of furanic aldehydes is a complex process involving a series of competing reactions. The presence of methyl substituents on the furan ring of this compound, as opposed to the unsubstituted furfural, is expected to influence its degradation profile.
The Influence of Alkyl Substitution on Furan Ring Stability
Alkyl groups, such as the methyl groups in this compound, are electron-donating. This electron-donating effect can increase the electron density within the furan ring, potentially enhancing its stability compared to unsubstituted furfural. However, these alkyl groups also introduce weaker C-H bonds that can be susceptible to radical abstraction at elevated temperatures, thus providing alternative degradation initiation pathways.
Postulated Degradation Pathways
Based on studies of furfural and other substituted furans, the thermal degradation of this compound is likely to proceed through the following key pathways.[1][2][3]
-
Decarbonylation: This is a primary degradation pathway for furfural, involving the cleavage of the aldehyde group to yield furan and carbon monoxide.[3][4] It is highly probable that this compound will undergo a similar decarbonylation to produce 2,3-dimethylfuran and carbon monoxide.
-
Ring-Opening and Isomerization: Quantum chemical studies on furfural and 5-methylfurfural have shown the importance of ring-opening isomerization reactions.[1][2] These reactions can lead to the formation of open-chain intermediates that can subsequently cyclize to form other isomers or fragment into smaller molecules.
-
Radical-Mediated Decomposition: At higher temperatures, homolytic cleavage of the weaker C-H bonds in the methyl groups can initiate radical chain reactions.[1][2] This pathway is expected to be more significant for this compound than for furfural due to the presence of the two methyl substituents.
The following diagram illustrates the postulated primary thermal degradation pathways for this compound.
Caption: Postulated thermal degradation pathways of this compound.
Analytical Methodologies for Stability Assessment
A robust and multi-faceted analytical approach is essential to comprehensively characterize the thermal stability and degradation profile of this compound.
Thermogravimetric Analysis (TGA) for Bulk Thermal Stability
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Experimental Protocol: TGA of this compound
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to eliminate oxidative effects.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C) to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.
-
Determine the onset temperature of decomposition (Tonset) and the temperature at which 5% mass loss occurs (T5%) as indicators of thermal stability.
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification
GC-MS is the gold standard for separating and identifying volatile and semi-volatile degradation products.
Experimental Protocol: GC-MS Analysis of Thermal Degradation Products
-
Sample Degradation:
-
Place a known amount of this compound in a sealed vial or a pyrolysis reactor.
-
Heat the sample at a specific temperature (determined from TGA data, e.g., Tonset) for a defined period.
-
Alternatively, use a pyrolysis-GC-MS system for direct analysis of degradation products at various temperatures.
-
-
Sample Introduction:
-
For vial-based degradation, use headspace solid-phase microextraction (SPME) to sample the volatile degradation products.
-
For liquid-phase degradation, perform a liquid-liquid extraction (LLE) with a suitable solvent (e.g., dichloromethane or acetonitrile).[5]
-
-
GC-MS Conditions:
-
GC Column: A mid-polarity column such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating a wide range of furanic compounds.[6][7]
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 150 °C at 5 °C/min.
-
Ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
-
Injector: Splitless mode at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector:
-
Electron Ionization (EI) at 70 eV.
-
Mass range: 35-400 amu.
-
-
-
Data Analysis:
-
Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST).
-
Confirm identifications using authentic standards where possible.
-
Quantify the degradation products using an internal standard method.
-
Caption: Workflow for GC-MS analysis of thermal degradation products.
Concluding Remarks and Future Directions
This technical guide provides a comprehensive, albeit inferred, overview of the thermal stability and degradation profile of this compound. The proposed degradation pathways, based on the established chemistry of related furanic aldehydes, offer a solid foundation for anticipating its behavior under thermal stress. The detailed analytical protocols provide a clear roadmap for researchers to experimentally validate these hypotheses.
It is imperative that future research focuses on conducting dedicated thermal degradation studies on this compound to provide definitive experimental data. Such studies will not only enhance our fundamental understanding of this specific molecule but also contribute to the broader knowledge base of furan chemistry, which is of increasing importance in fields ranging from pharmaceuticals to biofuels.
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]
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Enhanced Furanic Compound Detection in Transformer Oil: A GCMS Method Optimization with SPE and LLE Comparison. [Link]
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Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. [Link]
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ANALYSIS OF FURANIC COMPOUNDS IN TRANSFORMER OIL BY AGILENT 1290 INFINITY BINARY UHPLC. [Link]
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Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. [Link]
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Thermal decomposition kinetics of furfural and furfuryl alcohol. [Link]
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(PDF) Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. [Link]
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Biomass pyrolysis: thermal decomposition mechanisms of furfural and benzaldehyde. [Link]
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Biomass pyrolysis: Thermal decomposition mechanisms of furfural and benzaldehyde. [Link]
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Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. [Link]
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Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. [Link]
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Microbial degradation of furanic compounds: biochemistry, genetics, and impact. [Link]
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]
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Solubility of 4,5-Dimethyl-2-furaldehyde in organic solvents
An In-Depth Technical Guide to the Solubility of 4,5-Dimethyl-2-furaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No: 52480-43-0), a heterocyclic aldehyde of interest in various research and development applications.[1] While extensive quantitative solubility data is not widely published, this document extrapolates a detailed solubility profile based on fundamental chemical principles and the known behavior of analogous furan derivatives. We present a theoretical framework for understanding its solubility, a qualitative assessment across different organic solvent classes, and robust, step-by-step experimental protocols for precise solubility determination. This guide is designed to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.
Introduction to this compound
This compound, also known as 4,5-dimethylfurfural, is a substituted furan derivative belonging to the carboxaldehyde chemical class.[1] Its structure, featuring a five-membered aromatic furan ring with an aldehyde functional group and two methyl substituents, dictates its chemical behavior and physical properties. Understanding these properties, particularly solubility, is a critical prerequisite for its application in organic synthesis, formulation, and materials science.
Chemical Identity and Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are fundamental to predicting its interactions with various solvent systems.
| Property | Value | Reference(s) |
| CAS Number | 52480-43-0 | |
| Molecular Formula | C₇H₈O₂ | [2] |
| Molecular Weight | 124.14 g/mol | |
| Appearance / Form | Liquid | |
| Density | 1.016 g/mL at 25 °C | |
| Boiling Point | 98-100 °C / 12 mmHg | |
| Refractive Index | n20/D 1.529 | |
| Flash Point | 66 °C (150.8 °F) - closed cup |
Theoretical Principles of Solubility
The solubility of a compound is governed by the intermolecular forces between the solute (this compound) and the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.
-
Molecular Structure Analysis : The this compound molecule possesses distinct regions of varying polarity.
-
Polar Region : The furan ring's oxygen heteroatom and, more significantly, the carbonyl group (C=O) of the aldehyde create a polar domain capable of dipole-dipole interactions. The oxygen atom in the carbonyl group has lone pairs of electrons, allowing it to act as a hydrogen bond acceptor.[3]
-
Nonpolar Region : The two methyl groups (-CH₃) and the carbon backbone of the furan ring contribute to the molecule's lipophilic (nonpolar) character, favoring interactions via London dispersion forces.
-
This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's own characteristics. Its structural analog, furfural, readily dissolves in most polar organic solvents but has limited solubility in water and nonpolar alkanes, a behavior we can anticipate for this compound.[4]
Predicted Solubility Profile in Organic Solvents
Based on the theoretical principles and data from analogous compounds like furan and furfural, a qualitative solubility profile for this compound can be predicted.[4][5][6] This profile, summarized in Table 2, serves as a practical starting point for solvent screening in experimental settings.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale for Interaction |
| Polar Protic | Methanol, Ethanol | High | The solvent's hydroxyl groups can act as hydrogen bond donors to the carbonyl oxygen of the solute. Strong dipole-dipole interactions are also present. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High to Moderate | These solvents possess significant dipole moments that facilitate strong dipole-dipole interactions with the polar aldehyde group. THF, being an ether, also shares structural similarity with the furan ring. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can effectively solvate the molecule through dipole-dipole and dispersion forces. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to Low | The aromatic rings of these solvents can engage in π-stacking interactions with the furan ring, while dispersion forces solvate the methyl groups. The significant polarity difference with the aldehyde group limits high solubility. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | The primary intermolecular forces are weak London dispersion forces. The large polarity mismatch between the polar aldehyde and the nonpolar alkane results in poor solvation and low solubility. |
Experimental Determination of Solubility
For applications in research and drug development, precise, quantitative solubility data is indispensable. The following section outlines a robust, self-validating workflow for determining the solubility of this compound.
Pre-Analysis: Solute Identity and Purity Confirmation
Protocol 1: Identity Confirmation with 2,4-DNPH Test
-
Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine in ethanol.
-
Sample Preparation: Dissolve a small amount of this compound in ethanol.
-
Reaction: Add the DNPH reagent to the sample solution and shake the mixture thoroughly.[7]
-
Observation: The formation of a yellow-to-orange crystalline precipitate (a hydrazone) confirms the presence of the carbonyl group of the aldehyde.[7][8] Non-aromatic aldehydes typically yield a yellow precipitate.[8]
Gold-Standard Solubility Measurement: The Isothermal Shake-Flask Method
Causality: The shake-flask method is considered the gold standard for solubility determination because it allows the system to reach thermodynamic equilibrium, ensuring the measured solubility is a true representation of the compound's capacity in that solvent at a specific temperature.[9]
Protocol 2: Isothermal Shake-Flask Method
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a sealed vial containing a known volume of the chosen organic solvent. The excess solute is critical to ensure saturation is reached.[9]
-
Equilibration: Place the vial in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is fully established.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand in the isothermal bath for at least 24 hours to allow the excess, undissolved solute to settle. Forcing separation via centrifugation is a more rapid and reliable alternative.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution), ensuring no solid particles are disturbed or collected.
-
Dilution: Accurately dilute the extracted supernatant with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.
-
Quantification: Analyze the diluted sample using a calibrated analytical technique, such as UV-Vis Spectroscopy or HPLC, to determine the precise concentration of this compound.
Conclusion
This compound is a molecule with moderate polarity, characterized by a polar aldehyde group and nonpolar methyl and furan ring components. Its solubility is predicted to be high in polar organic solvents (both protic and aprotic) and progressively lower in less polar and nonpolar aliphatic solvents. While this guide provides a strong theoretical and qualitative foundation, for mission-critical applications in scientific research and pharmaceutical development, these predictions must be validated. The detailed, step-by-step protocols provided for identity confirmation and quantitative solubility determination offer a robust framework for generating the precise, reliable data necessary for informed decision-making in formulation, synthesis, and process development.
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Ohorodnik, M., Horak, Y., Obushak, M., Tyschenko, N., & Sobechko, I. B. (n.d.). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Chemistry & Chemical Technology, 7(1). Retrieved from [Link]
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EMBIBE. (2023, January 25). Physical Properties of Aldehydes and Ketones: Solubility, Chemical Formula. Retrieved from [Link]
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The Industrial Synthesis of Substituted Furan Aldehydes: A Technical Guide for Chemical Innovators
Introduction: The Versatile Furan Aldehyde Scaffold in Modern Chemistry
Substituted furan aldehydes are a class of heterocyclic compounds that serve as pivotal building blocks in the synthesis of a wide array of high-value chemicals, ranging from pharmaceuticals and agrochemicals to advanced polymers and specialty materials.[1][2] The inherent reactivity of the aldehyde group, coupled with the electronic properties of the furan ring, makes these molecules exceptionally versatile synthons for constructing complex molecular architectures.[2] Their significance is underscored by their presence in numerous natural products and their increasing application as renewable platform chemicals derived from biomass.[1][3]
This technical guide provides an in-depth exploration of the principal industrial methods for the synthesis of substituted furan aldehydes. It is designed for researchers, scientists, and drug development professionals, offering not only a review of established and emerging synthetic routes but also critical insights into the mechanistic underpinnings and practical considerations for process scale-up. We will delve into the core methodologies, from the classic Paal-Knorr synthesis to modern catalytic and bio-catalytic approaches, with a focus on the expertise required to navigate the complexities of each synthetic pathway.
I. Synthesis from Carbohydrates: The Bio-Renewable Pathway to Furan Aldehydes
The conversion of lignocellulosic biomass, a readily available and renewable resource, into valuable platform chemicals is a cornerstone of sustainable industrial chemistry.[4] Furan aldehydes, particularly furfural and 5-hydroxymethylfurfural (HMF), are primary products of this conversion, arising from the acid-catalyzed dehydration of pentoses (like xylose) and hexoses (like fructose), respectively.[1]
Core Principles and Mechanistic Insights
The fundamental transformation involves the acid-catalyzed dehydration of monosaccharides. For instance, the conversion of xylose to furfural proceeds through a series of protonation, enolization, and cyclization steps, culminating in the elimination of three water molecules. Similarly, HMF is produced from the dehydration of fructose.[5]
Industrial Process Overview
Industrially, the production of furfural from biomass such as corncobs and sugarcane bagasse is a well-established process.[5] This typically involves the hydrolysis of hemicellulose to release pentose sugars, which are then dehydrated in the presence of an acid catalyst.[5] The production of HMF from fructose or glucose follows a similar principle, often employing biphasic reactor systems to continuously extract the HMF from the aqueous phase, thereby preventing its degradation.[5]
Key Process Parameters and Catalytic Systems
A variety of catalysts, including mineral acids (e.g., sulfuric acid), solid acids, and ionic liquids, have been employed to facilitate the dehydration of carbohydrates.[5] The choice of catalyst and reaction conditions (temperature, pressure, and solvent system) significantly impacts the yield and selectivity towards the desired furan aldehyde. For instance, the use of a biphasic system with a high-boiling organic solvent can enhance the yield of HMF by minimizing side reactions.[5]
II. The Paal-Knorr Furan Synthesis: A Classic Route to Substituted Furans
The Paal-Knorr synthesis, first reported in 1884, remains one of the most fundamental and reliable methods for the construction of the furan ring.[6][7] This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[6][7] While not a direct synthesis of furan aldehydes in all cases, it is a powerful tool for preparing substituted furans that can be subsequently formylated.
Mechanistic Pathway
The reaction is initiated by the protonation of one carbonyl group, which facilitates the enolization of the other.[7] The enol then acts as a nucleophile, attacking the protonated carbonyl to form a cyclic hemiacetal intermediate.[7] Subsequent dehydration of this intermediate leads to the formation of the aromatic furan ring.[6][7]
Diagram: Paal-Knorr Furan Synthesis Mechanism
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A Technical Guide to the Green Synthesis of 4,5-Dimethyl-2-furaldehyde: Pathways for Sustainable Production
Abstract
4,5-Dimethyl-2-furaldehyde is a valuable heterocyclic aldehyde with significant potential as a bio-derived platform chemical for the pharmaceutical and materials science sectors. Its structure, featuring a furan core with both aldehyde functionality and specific alkyl substitution, makes it an attractive precursor for complex molecular architectures. However, traditional synthetic routes often rely on petrochemically-derived starting materials and harsh reaction conditions, conflicting with the principles of green chemistry. This in-depth technical guide provides a comprehensive overview of sustainable and green synthesis routes for this compound, designed for researchers, chemists, and drug development professionals. We will explore a scientifically robust two-stage strategy, focusing first on the green synthesis of the key intermediate, 2,3-dimethylfuran, and subsequently on its efficient, environmentally conscious formylation. This guide emphasizes mechanistic understanding, provides detailed experimental protocols, and presents comparative data to empower researchers in developing practical and sustainable manufacturing processes.
Introduction: The Imperative for Green Furan Chemistry
Furanic compounds derived from renewable biomass are cornerstone molecules in the modern bio-refinery concept. While significant research has focused on the production of furfural and 5-(hydroxymethyl)furfural (HMF) from C5 and C6 sugars, the synthesis of specifically substituted furans like this compound remains a more nuanced challenge.[1] The title compound serves as a crucial building block, offering a rigid scaffold and reactive handles for the synthesis of novel therapeutic agents and functional polymers. The imperative to shift from fossil fuel dependency necessitates the development of synthetic pathways that are not only efficient but also adhere to the twelve principles of green chemistry, including high atom economy, use of renewable feedstocks, and avoidance of hazardous reagents.
This guide delineates a logical and sustainable synthetic strategy, bifurcated into two core missions: the creation of the dimethylated furan ring and its subsequent regioselective formylation.
Part 1: Synthesis of the 2,3-Dimethylfuran Intermediate
The cornerstone of this green synthesis is the creation of the 2,3-dimethylfuran core. The most established and versatile method for synthesizing substituted furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[2][3] For our target, the required precursor is 3,4-hexanedione.
Green Pathways to the 3,4-Hexanedione Precursor
The primary challenge in developing a fully renewable route is the sustainable synthesis of 3,4-hexanedione. While direct fermentation routes are not yet established, plausible green pathways can be engineered from existing bio-derived platform chemicals.
A promising bio-based route starts from propionaldehyde, which can be produced from the dehydration of bio-propanol. The key step is the C-C bond formation to create the C6 backbone. This can be achieved using thiamine diphosphate-dependent lyases (ThDP-lyases), which are powerful biocatalysts for the umpolung (reactivity inversion) of aldehydes, enabling them to act as nucleophilic acyl anion equivalents.[4]
The proposed pathway involves the asymmetric carboligation of two propionaldehyde molecules to form an α-hydroxy ketone, which can then be oxidized to the desired α-diketone, 3,4-hexanedione.
This biocatalytic approach offers high stereoselectivity and operates under mild, aqueous conditions, representing a significant advancement over traditional organometallic C-C bond-forming reactions. While this specific transformation to 3,4-hexanedione requires further research for optimization, the principle is well-established for the synthesis of other α-hydroxy and α-dicarbonyl compounds.[2][4]
The Microwave-Assisted Paal-Knorr Furan Synthesis
With 3,4-hexanedione as the substrate, the Paal-Knorr synthesis provides a direct route to 2,3-dimethylfuran. The conventional method often requires strong acids and prolonged heating. A greener, more efficient alternative is the use of microwave irradiation, which dramatically reduces reaction times and energy consumption, often leading to higher yields and cleaner product profiles.[5][6][7]
The mechanism proceeds via acid-catalyzed protonation of one carbonyl, followed by enolization of the second carbonyl. The enol then acts as a nucleophile, attacking the protonated carbonyl to form a five-membered cyclic hemiacetal intermediate, which subsequently dehydrates to yield the aromatic furan ring.[3]
This protocol is adapted from methodologies described for microwave-assisted Paal-Knorr reactions.[5][8]
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 3,4-hexanedione (1.0 mmol, 114 mg).
-
Catalyst Addition: Add a solid acid catalyst, such as Montmorillonite K-10 clay (100 mg) or a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 mmol, 9.5 mg). The use of a recyclable solid acid is preferred from a green chemistry perspective.
-
Solvent (Optional): For solvent-assisted reactions, add a high-boiling, microwave-transparent solvent like toluene or diphenyl ether (2 mL). Solvent-free conditions are ideal and should be attempted first.
-
Microwave Irradiation: Seal the vial and place it in the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture at a constant temperature of 120-150°C for 10-30 minutes. Monitor the reaction progress by GC-MS or TLC.
-
Work-up and Purification: After cooling, if a solid catalyst was used, filter the reaction mixture through a short plug of silica gel, washing with a small amount of diethyl ether. Concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure 2,3-dimethylfuran.
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Catalyst | H₂SO₄, HCl, P₂O₅ | p-TsOH, Montmorillonite K-10 | [3][5] |
| Temperature | 100-180°C | 120-150°C | [5][8] |
| Reaction Time | 2 - 24 hours | 10 - 30 minutes | [6][7] |
| Typical Yield | 60-80% | 75-95% | [5] |
| Green Aspects | High energy, corrosive acids | Reduced time & energy, potential for solid acid catalysts | - |
Table 1: Comparison of Conventional vs. Microwave-Assisted Paal-Knorr Synthesis.
Part 2: Green Formylation of 2,3-Dimethylfuran
Once 2,3-dimethylfuran is synthesized, the final step is the introduction of a formyl (-CHO) group at an α-position of the furan ring. The Vilsmeier-Haack reaction is the classic and most effective method for this transformation on electron-rich heterocycles.[9][10][11]
The Vilsmeier-Haack Reaction: A Greener Approach
The standard Vilsmeier-Haack reaction utilizes a phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) mixture to generate the electrophilic Vilsmeier reagent, a chloroiminium salt.[9] While highly effective, the reaction traditionally uses stoichiometric amounts of the corrosive and water-sensitive POCl₃ and often requires chlorinated solvents.
Green modifications focus on minimizing waste and hazardous reagent use. One of the most compelling approaches is the use of solvent-free, mechanochemical conditions . Grinding the reactants together in a mortar and pestle or a ball mill can provide the activation energy needed for the reaction, eliminating the need for bulk solvent.[12]
This protocol is based on the principles of solvent-free Vilsmeier-Haack reactions described in the literature.[12]
-
Reagent Preparation: In a fume hood, cool a porcelain mortar with an external ice bath. Add N,N-dimethylformamide (DMF) (1.5 mmol, 110 mg).
-
Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (POCl₃) (1.2 mmol, 184 mg) dropwise to the DMF while gently grinding with a pestle. A viscous liquid or solid Vilsmeier reagent will form. Continue grinding at 0°C for 15-20 minutes.
-
Formylation Reaction: Add 2,3-dimethylfuran (1.0 mmol, 96 mg) dropwise to the mortar. Grind the resulting mixture vigorously with the pestle for 25-40 minutes at room temperature. The progress of the reaction can be monitored by taking a small aliquot, quenching it with water, extracting with ether, and analyzing by TLC or GC.
-
Work-up and Purification: Carefully and slowly quench the reaction mixture by adding crushed ice and a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
| Parameter | Conventional V-H | Solvent-Free V-H | Reference |
| Solvent | Dichloromethane, Dichloroethane | None (Mechanochemical) | [12][13] |
| Temperature | 0°C to reflux | 0°C to Room Temperature | [12] |
| Reaction Time | 2 - 12 hours | 25 - 40 minutes | [12] |
| Green Aspects | Uses hazardous solvents | Eliminates solvent waste, reduces energy input | - |
| Yield | Good to Excellent | Moderate to Good (highly substrate dependent) | [12][14] |
Table 2: Comparison of Conventional vs. Solvent-Free Vilsmeier-Haack Formylation.
Alternative greener reagents to POCl₃, such as those derived from phthaloyl dichloride, have also been developed, which can be used in more traditional solvent-based systems but with less hazardous byproducts.[15][16]
Conclusion and Future Outlook
The synthesis of this compound via green chemical pathways is an achievable goal through a strategic, two-part approach. By combining a biocatalytically-inspired route to the key 3,4-hexanedione intermediate with modern, energy-efficient reaction technologies like microwave-assisted synthesis and solvent-free mechanochemistry, the environmental footprint of this valuable platform chemical can be significantly reduced.
The primary area for future research lies in the development and optimization of a direct, high-yield biocatalytic or chemocatalytic process for converting C5/C6 sugars or other abundant biomass derivatives directly into 3,4-hexanedione. Success in this area would create a fully integrated, renewable pathway from raw biomass to a versatile, functionalized furan derivative, paving the way for its broader application in the development of next-generation pharmaceuticals and sustainable materials.
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Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767. [Link]
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Hoyos, P., Sinisterra, J. V., & Domínguez de María, P. (2010). Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. Accounts of Chemical Research, 43(2), 288–299. [Link]
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Wang, J., et al. (2021). One-pot cascade synthesis of α-diketones from aldehydes and ketones in water by using a bifunctional iron nanocomposite catalyst. Green Chemistry, 23(1), 438-445. [Link]
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Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277–5288. [Link]
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Barry, C. S., & O'Brien, P. (2011). Biocatalytic synthesis of α-amino ketones. Nature Chemical Biology, 7(8), 534-537. [Link]
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Taddei, M., et al. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23). [Link]
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Muddam, B., Duguta, G., Kamatala, C. R., & Chityala, Y. (2020). Symmetric trichloro triazine adducts with N, N'-dimethyl formamide and N, N'-dimethyl acetamide as green Vilsmeier –Haack reagents for effective formylation and acylation of Indoles. ResearchGate. [Link]
-
Praveen, C., & Kumar, A. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2824-2830. [Link]
-
Scribd. (n.d.). Microwave Synthesis for Chemists. [Link]
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Nicolas, M., et al. (2021). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional Media. ResearchGate. [Link]
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Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]
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Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7. [Link]
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Taddei, M., et al. (2004). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. Organic Letters, 6(3), 389-92. [Link]
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Taddei, M., et al. (2005). Microwave Assisted Paal-Knorr Reaction. Three step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Usiena AIR. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
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Traynelis, V. J., et al. (1964). Formylation of Furans. The Journal of Organic Chemistry, 29(1), 123-129. [Link]
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Sharma, S. D., & Singh, G. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4118-4126. [Link]
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Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
-
Organic Syntheses. (n.d.). CATALYTIC VILSMEIER-HAACK-TYPE FORMYLATION OF INDOLES. [Link]
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Casella, M., et al. (2009). Asymmetric Hydrogenation of 3,4-Hexanedione over PtSn Catalysts. ResearchGate. [Link]
-
Claeys, D. C. F., et al. (2021). Production of furans from C5 and C6 sugars in the presence of polar organic solvents. RSC Advances, 11(60), 38101-38122. [Link]
-
Li, Z., et al. (2018). An artificial synthetic pathway for acetoin, 2,3-butanediol, and 2-butanol production from ethanol using cell free multi-enzyme catalysis. Green Chemistry, 20(22), 5146-5155. [Link]
-
Apesteguía, C. R., et al. (2000). Synthesis of 2,3-Butanedione over TS-1, Ti-NCl, TiMCM-41, Ti-Beta, Fe-Si, Fe-Beta and VS-1 Zeolites. Molecular Sieves, 1, 1-4. [Link]
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Methodological & Application
Application Note: Quantitative Analysis of 4,5-Dimethyl-2-furaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 4,5-Dimethyl-2-furaldehyde. This compound is a significant flavor and aroma component and a potential process contaminant in various food and beverage products. The described protocol outlines a robust workflow, from sample preparation using headspace solid-phase microextraction (HS-SPME) to instrumental analysis and data processing. This method is designed for researchers, scientists, and quality control professionals in the food and beverage industry, as well as in drug development where furanic compounds may be present as impurities.
Introduction
This compound, a substituted furan, contributes to the sensory profile of numerous thermally processed foods. However, the broader class of furans has raised health concerns, with furan itself classified as a possible human carcinogen by the International Agency for Research on Cancer.[1] Therefore, accurate and sensitive quantification of furanic compounds like this compound is crucial for both quality control and safety assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds.[2] When coupled with a sample preparation technique like headspace solid-phase microextraction (HS-SPME), it offers excellent sensitivity and selectivity for the analysis of trace-level analytes in complex matrices.[3][4] HS-SPME is particularly advantageous for volatile compounds like this compound as it is a solvent-free extraction method that minimizes sample manipulation and potential analyte loss.[1]
This application note provides a comprehensive, step-by-step protocol for the quantification of this compound, including method validation parameters to ensure data integrity and reliability in accordance with international guidelines.[5][6]
Experimental
Materials and Reagents
-
Analytical Standard: this compound (≥97% purity) (CAS: 52480-43-0)[7]
-
Internal Standard (IS): 2-Furfural-d4 (or a suitable labeled analog)
-
Solvents: Methanol (HPLC grade), Dichloromethane (GC grade), Deionized water
-
Salts: Sodium chloride (NaCl), analytical grade
-
Gases: Helium (99.999% purity) for GC carrier gas
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration was used for the development of this method:
-
Gas Chromatograph (GC): Agilent 7890B GC or equivalent
-
Mass Spectrometer (MS): Agilent 5977B MSD or equivalent
-
Autosampler: Capable of performing HS-SPME
Chromatographic and Mass Spectrometric Conditions
Optimized GC-MS parameters are critical for achieving good separation and sensitivity.
Table 1: GC-MS Method Parameters
| Parameter | Value | Rationale |
| GC Column | Rxi-624Sil MS, 30 m x 0.25 mm ID, 1.40 µm film thickness or equivalent[1] | A mid-polar phase column provides good separation for furanic compounds. |
| Inlet Temperature | 250 °C | Ensures efficient desorption of the analyte from the SPME fiber. |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for improved sensitivity. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Provides optimal separation efficiency. |
| Oven Program | Initial 40°C (hold 2 min), ramp to 110°C at 8°C/min, then to 220°C at 10°C/min (hold 5 min)[8] | A temperature gradient allows for the separation of volatile compounds. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions for the target analyte and internal standard. |
Table 2: SIM Parameters
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | 124 | 123, 95, 67 |
| 2-Furfural-d4 (IS) | 100 | 99, 72 |
Note: The mass spectrum of furan and its derivatives can be found in spectral libraries such as the NIST WebBook for confirmation of fragment ions.[9]
Standard and Sample Preparation
2.4.1. Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve in 10 mL of methanol in a volumetric flask.[10]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to create a calibration curve. A typical concentration range would be 1-100 ng/mL.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., 2-Furfural-d4) in methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.
2.4.2. Sample Preparation Protocol
The choice of sample preparation is crucial to minimize analyte loss and matrix effects. Headspace SPME is a highly effective technique for volatile compounds in various matrices.[3][11]
-
Sample Weighing: Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial. For liquid samples, pipette an equivalent volume.[12]
-
Matrix Modification: Add a saturating amount of NaCl (typically 1-2 g) and 5 mL of deionized water to the vial. Salting out increases the volatility of the analyte.[12]
-
Internal Standard Spiking: Spike each sample, standard, and blank with a known amount of the internal standard working solution (e.g., 10 µL of 10 µg/mL IS).
-
Vial Sealing: Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
-
Equilibration and Extraction: Place the vial in the autosampler tray. The HS-SPME parameters should be optimized but typical conditions are:
Method Validation
To ensure the reliability of the quantitative results, the method should be validated according to established guidelines, such as those from the Codex Alimentarius or FDA.[2][6]
Linearity
Linearity is assessed by analyzing a series of calibration standards at different concentrations. The coefficient of determination (R²) should be ≥ 0.99.[6][13]
Accuracy and Precision
Accuracy is determined by spike-recovery experiments at multiple concentration levels (e.g., low, medium, and high). Acceptable recovery is typically within 70-120%.[6] Precision, expressed as the relative standard deviation (RSD), should be ≤ 20%.[5]
Limits of Detection (LOD) and Quantification (LOQ)
The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), with LOD at S/N ≥ 3 and LOQ at S/N ≥ 10.
Table 3: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (Recovery) | 70 - 120% |
| Precision (RSD) | ≤ 20% |
| LOD (S/N) | ≥ 3 |
| LOQ (S/N) | ≥ 10 |
Data Analysis and Quantification
-
Peak Integration: Integrate the peaks corresponding to this compound and the internal standard in the chromatograms.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Quantification: Determine the concentration of this compound in the unknown samples by using the regression equation from the calibration curve.
Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final report generation.
Caption: GC-MS workflow for this compound analysis.
Conclusion
This application note details a sensitive and robust HS-SPME-GC-MS method for the quantification of this compound. The presented protocol, including comprehensive method parameters and validation guidelines, provides a reliable framework for researchers and analysts in various fields. The use of an internal standard and adherence to validation procedures ensures the generation of high-quality, defensible data.
References
-
JRC Publications Repository. (n.d.). Methods for the determination of furan in food. Retrieved from [Link]
-
Restek Corporation. (2022, July 7). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Retrieved from [Link]
-
LCGC International. (n.d.). Data Handling and Validation in Automated Detection of Food Toxicants Using Full Scan GC–MS and LC–MS. Retrieved from [Link]
-
Restek Corporation. (n.d.). Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2020, June 24). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography with Micro-Electron Capture Detection and Gas Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
-
National Institutes of Health. (2021, November 9). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
Shimadzu. (2015). Determination of 5 odorous compounds in water by GC-MS/MS using purge-and-trap technique. Retrieved from [Link]
-
PubMed. (2009, April 3). Simple gas chromatographic method for furfural analysis. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Furfural. Retrieved from [Link]
-
Theseus. (2022, November 28). Determination of Furfural from Wastewater with Headspace GC/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution. Retrieved from [Link]
-
PubMed. (2003, October 31). Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Furfural. Retrieved from [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. impactfactor.org [impactfactor.org]
- 3. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography with Micro-Electron Capture Detection and Gas Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 7. 4,5-二甲基-2-糠醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Furfural [webbook.nist.gov]
- 10. gcms.cz [gcms.cz]
- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 12. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 4,5-Dimethyl-2-furaldehyde
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities in 4,5-Dimethyl-2-furaldehyde. This compound is a key building block in medicinal chemistry and materials science, making its purity profile a critical quality attribute. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and stability testing in research and drug development environments. The rationale behind the selection of chromatographic parameters is discussed in detail, providing a framework for adaptation to similar furanic compounds.
Introduction
This compound is a substituted furan derivative of significant interest in the synthesis of novel pharmaceutical agents and advanced materials. The aldehyde functional group and the substituted furan ring offer versatile handles for a variety of chemical transformations. As with any active pharmaceutical ingredient (API) precursor or critical reagent, ensuring its chemical purity is paramount to the safety, efficacy, and reproducibility of the final product.
This guide provides a comprehensive protocol for the purity assessment of this compound using RP-HPLC with UV detection. The method is designed to separate the main component from potential process-related impurities and degradation products. Common synthesis routes, such as the Vilsmeier-Haack or Rieche formylation of 2,3-dimethylfuran, may introduce impurities like unreacted starting materials or residual reagents.[1][2] Furthermore, furanic aldehydes are susceptible to degradation, primarily through oxidation to the corresponding carboxylic acid or reduction/disproportionation to the alcohol, especially under harsh environmental conditions.[3] This method provides the necessary specificity to resolve these potential contaminants.
Experimental Design and Rationale
The selection of the analytical method was driven by the physicochemical properties of this compound and its potential impurities.
-
Analyte Properties : this compound (C₇H₈O₂, MW: 124.14 g/mol ) is a moderately polar, liquid compound.[4] Its conjugated system, consisting of the furan ring and the aldehyde group, results in strong UV absorbance, making UV detection a suitable choice.
-
Chromatographic Mode : Reversed-phase chromatography is the most widely used separation technique in HPLC due to its versatility in handling compounds with a broad range of polarities. A C18 stationary phase was chosen to provide sufficient hydrophobic retention for the analyte and its likely less polar impurities, such as unreacted 2,3-dimethylfuran.
-
Mobile Phase : A gradient elution with a mixture of water (acidified) and a polar organic solvent (acetonitrile) is employed. Acetonitrile is often preferred for its lower viscosity and UV transparency.[5] The addition of a small amount of acid (e.g., phosphoric or formic acid) to the aqueous phase serves two key purposes: it suppresses the ionization of any potential acidic impurities (like 4,5-dimethyl-2-furoic acid), leading to better peak shape and consistent retention, and it helps to maintain the stability of the silica-based stationary phase.
-
Detection : Based on the UV spectra of similar furanic aldehydes, a detection wavelength of 275 nm is selected to ensure high sensitivity for the parent compound and related chromophoric impurities.[1]
Materials and Methods
Equipment and Materials
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
This compound reference standard (purity ≥ 99.5%).
-
HPLC grade acetonitrile.
-
HPLC grade water (e.g., Milli-Q or equivalent).
-
Phosphoric acid (85%, analytical grade).
Preparation of Solutions
-
Mobile Phase A (Aqueous) : Add 0.1 mL of 85% phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B (Organic) : Acetonitrile.
-
Diluent : A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Stock Solution (approx. 1000 µg/mL) : Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Standard Working Solution (approx. 100 µg/mL) : Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 100 µg/mL) : Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
HPLC Protocol
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.01% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 30% B; 18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | 25 minutes |
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Standard Working Solution five times to check for system suitability.
-
Inject the Sample Solution in duplicate.
-
After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) before storing it according to the manufacturer's recommendations.
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by area percent normalization.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Ensure that all impurity peaks are well-resolved from the main peak. The limit of quantitation (LOQ) should be established, and any peaks below this threshold should be disregarded.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[6][7]
System Suitability
System suitability tests are performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% (for n=5 injections) |
| % RSD of Retention Time | ≤ 1.0% (for n=5 injections) |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by:
-
Analyzing a blank (diluent) to show no interference at the retention time of the analyte.
-
Performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the sample to demonstrate that the degradation products are resolved from the main peak.
-
Using a Diode Array Detector to check for peak purity.
Linearity
The linearity of the method should be established across a range of concentrations. A typical range for a purity assay is 80% to 120% of the working concentration. A minimum of five concentration levels should be prepared and analyzed. The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy
Accuracy can be determined by performing recovery studies on a placebo spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The percent recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-assay precision) : Analyze six replicate preparations of the sample solution at 100% of the test concentration. The Relative Standard Deviation (%RSD) of the purity results should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision) : Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The %RSD between the two sets of results should be evaluated.
Robustness
The robustness of the method should be assessed by making small, deliberate variations to the chromatographic conditions and observing the effect on the results. Parameters to investigate include:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2 °C).
-
Mobile phase composition (e.g., % acetonitrile ± 2%).
-
Detection wavelength (± 2 nm).
The system suitability parameters should remain within the acceptance criteria for all tested variations.
Visualization of Workflow
The following diagram illustrates the overall workflow for the HPLC purity analysis of this compound.
Caption: HPLC Purity Analysis Workflow
Conclusion
The RP-HPLC method described in this application note is a reliable and robust tool for the purity determination of this compound. The detailed protocol and the rationale behind the experimental choices provide a solid foundation for researchers, scientists, and drug development professionals to implement this method for quality control and to adapt it for the analysis of other related furanic compounds. Adherence to the outlined method validation principles will ensure the generation of high-quality, defensible analytical data.
References
-
Name-Reaction.com. Vilsmeier-Haack reaction. Available at: [Link]
-
Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied microbiology and biotechnology, 92(6), 1095–1105. Available at: [Link]
-
SIELC Technologies. HPLC Method for Substituted Furans Separation on Newcrom R1 column. Available at: [Link]
-
SIELC Technologies. Separation of Furan on Newcrom R1 HPLC column. Available at: [Link]
-
Wikipedia. Rieche formylation. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Georganics. This compound - High purity. Available at: [Link]
-
Chemical Synthesis Database. This compound. Available at: [Link]
-
Ghorab, M. M., & Alsaid, M. S. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. Polymers, 13(24), 4323. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. HPLC Development Method and Validation. Available at: [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link]
-
International Council for Harmonisation. ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). (2023). Available at: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
Perez-Locas, C., & Yaylayan, V. A. (2011). Thermal Decomposition of 5-(Hydroxymethyl)-2-furaldehyde (HMF) and Its Further Transformations in the Presence of Glycine. Journal of Agricultural and Food Chemistry, 59(11), 6128–6134. Available at: [Link]
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. Rieche formylation - Wikipedia [en.wikipedia.org]
- 3. digital.csic.es [digital.csic.es]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. jk-sci.com [jk-sci.com]
- 6. "The Investigation of the Reaction of 2,3-Dimethylfuran With O(³P) and " by Yilan Lori Chen [repository.usfca.edu]
- 7. This compound - High purity | EN [georganics.sk]
Application Note & Protocol: High-Purity Recovery of 4,5-Dimethyl-2-furaldehyde via Vacuum Distillation
Abstract
This document provides a comprehensive, field-proven protocol for the purification of 4,5-Dimethyl-2-furaldehyde by vacuum distillation. Furan derivatives, particularly aldehydes, are often susceptible to thermal degradation, polymerization, and oxidation at elevated temperatures.[1][2][3] Standard atmospheric distillation is therefore unsuitable as it can lead to significant product loss and the generation of impurities. The application of a vacuum reduces the boiling point of the target compound, enabling efficient purification at lower temperatures and preserving the integrity of the molecule.[4][5] This guide is intended for researchers, chemists, and process development professionals requiring high-purity this compound for applications in pharmaceutical synthesis, materials science, and fragrance development.
Introduction: The Rationale for Vacuum Distillation
This compound is a valuable heterocyclic aldehyde. Like many furanic compounds, its purification presents a challenge due to inherent thermal lability. The conjugated system involving the furan ring and the aldehyde group is prone to side reactions at the temperatures required for atmospheric distillation.
The core principle behind this protocol is the Clausius-Clapeyron relation, which describes the inverse relationship between the vapor pressure of a liquid and its boiling point. By reducing the system's pressure, the temperature required to achieve a vapor pressure equal to the external pressure is significantly lowered.[4] This technique is indispensable for the purification of high-boiling or thermally sensitive organic compounds.[4][5] This protocol is designed as a self-validating system, incorporating pre-distillation workup and post-distillation purity analysis to ensure a final product of high quality.
Physicochemical & Safety Data
A thorough understanding of the compound's properties and hazards is critical before commencing any experimental work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 52480-43-0 | [6] |
| Molecular Formula | C₇H₈O₂ | |
| Molecular Weight | 124.14 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 98-100 °C at 12 mmHg | [6] |
| Density | ~1.016 g/mL at 25 °C | |
| Refractive Index (n20/D) | ~1.529 | |
| Flash Point | 66 °C (150.8 °F) - Closed Cup |
Table 2: Hazard Identification and Safety Precautions
| Hazard Statement | Description | Precautionary Measures | Source(s) |
| H315 | Causes skin irritation. | Wear protective gloves (e.g., nitrile). | [7] |
| H319 | Causes serious eye irritation. | Wear safety glasses with side shields or goggles. | [7] |
| H335 | May cause respiratory irritation. | Work in a well-ventilated fume hood. | [7] |
| Combustible Liquid | Storage Class 10 | Store away from ignition sources. |
Note on Safety: All handling of this compound and solvents should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles, is mandatory.[7]
Experimental Workflow Overview
The purification process is logically divided into three main stages: preparation of the crude material, high-vacuum distillation, and post-purification analysis. This structured approach ensures the removal of different classes of impurities at each step.
Caption: Overall workflow for the purification of this compound.
Detailed Experimental Protocol
Part 1: Pre-Distillation Preparation of Crude Material
Causality: The quality of the final product is dictated by the purity of the starting crude. This stage aims to remove non-volatile impurities, salts, acidic/basic residues, and water, which can interfere with the distillation process.
Materials:
-
Crude this compound (in an organic solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Acid Removal: Transfer the crude solution to a separatory funnel. Add an equal volume of saturated NaHCO₃ solution to neutralize any residual acidic catalysts or byproducts. Stopper the funnel and invert gently, venting frequently to release any CO₂ gas that evolves. Shake more vigorously and allow the layers to separate. Drain and discard the lower aqueous layer.
-
Aqueous Wash: Wash the organic layer with an equal volume of brine. This helps to break any emulsions and remove the bulk of the dissolved water. Separate and discard the aqueous layer.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add anhydrous MgSO₄ in portions, swirling after each addition, until some of the drying agent remains free-flowing. This indicates that all water has been absorbed.
-
Solvent Removal: Filter the solution to remove the drying agent. Rinse the flask and the solid with a small amount of the solvent to ensure complete transfer. Concentrate the filtrate using a rotary evaporator to remove the bulk solvent. The endpoint is reached when a constant weight of the residual oil is achieved.
Part 2: High-Vacuum Distillation
Causality: This is the primary purification step. By carefully controlling heat and pressure, fractions are separated based on their boiling points. A fractional distillation column provides a large surface area (theoretical plates) to allow for a more efficient separation of compounds with close boiling points.
Equipment:
-
Two-neck round-bottom flask (distilling flask)
-
Heating mantle with magnetic stirring
-
Magnetic stir bar or boiling chips
-
Claisen adapter
-
Short-path distillation head with condenser and vacuum takeoff
-
Thermometer and adapter
-
Receiving flasks (at least three)
-
Cold trap (Dewar with dry ice/acetone or a cryocooler)
-
Vacuum pump (capable of reaching <12 mmHg)
-
Vacuum gauge (e.g., Pirani or McLeod gauge)
-
Thick-walled vacuum tubing
-
Glass wool for insulation
Caption: Simplified schematic of a vacuum distillation apparatus.
Procedure:
-
Apparatus Assembly: Assemble the distillation apparatus as shown in the diagram. Ensure all joints are clean, properly greased with vacuum grease, and secured with clips.
-
Charging the Flask: Transfer the crude oil from Part 1 into the distilling flask (do not fill more than two-thirds full). Add a magnetic stir bar or a few boiling chips to ensure smooth boiling.
-
System Evacuation: Begin stirring. Turn on the condenser cooling water. Ensure the cold trap is charged. Slowly and carefully open the system to the vacuum pump. The pressure should gradually drop. Monitor the pressure using the vacuum gauge.
-
Heating and Fraction Collection: Once the target pressure (e.g., 12 mmHg) is stable, begin gently heating the distilling flask with the heating mantle.
-
Forerun: Collect the first few drops that distill over. This fraction will contain any residual solvents or low-boiling impurities. Change the receiving flask once the distillation temperature begins to rise steadily.
-
Main Fraction: Collect the product fraction at a stable temperature and pressure (expect ~98-100 °C at 12 mmHg).[6] Record the temperature range and pressure. Distill the liquid at a rate of approximately one drop per second for optimal separation.
-
Residue: When the temperature starts to drop or rise sharply, or when only a small amount of dark, viscous material remains, stop the distillation. This residue contains high-boiling impurities and polymerized material.
-
-
Shutdown: Turn off the heating mantle and allow the system to cool completely under vacuum. Once cool, slowly and carefully vent the system to atmospheric pressure. Disassemble the apparatus.
Purity Assessment & Storage
Causality: Purification is incomplete without verification. Analysis confirms the identity and purity of the product, while proper storage prevents degradation.
-
Gas Chromatography (GC): The primary method to assess purity. A pure sample should show a single major peak.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and detect any residual impurities.
-
Refractive Index: Measure the refractive index of the purified liquid and compare it to the literature value (~1.529 at 20°C). A significant deviation may indicate impurities.
-
Storage: this compound can be sensitive to air and light. Store the purified product in an amber vial under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator to maximize shelf life.
Troubleshooting Guide
Table 3: Common Distillation Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping / Uncontrolled Boiling | - No boiling chips/stirring.- Heating too rapidly. | - Add a stir bar or boiling chips before applying vacuum.- Reduce heating rate. |
| Pressure Fluctuations | - Leaks in the system.- Outgassing of components.- Pump issue. | - Check all joints and tubing for leaks.- Ensure the system is fully evacuated before heating.- Check pump oil and cold trap. |
| Product Solidifies in Condenser | - Compound's melting point is close to condenser temperature. | - Use room temperature or slightly warm water in the condenser. |
| No Product Distilling Over | - Pressure is too high for the temperature.- Thermometer placed incorrectly.- Blockage in the system. | - Check for vacuum leaks.- Ensure thermometer bulb is just below the sidearm to the condenser.- Check for blockages. |
References
-
Chemical Synthesis Database. (2025, May 20). This compound. Retrieved from [Link]
-
Georganics. (n.d.). This compound - High purity. Retrieved from [Link]
-
Parades, C., et al. (2011). Thermal Decomposition of 5-(Hydroxymethyl)-2-furaldehyde (HMF) and Its Further Transformations in the Presence of Glycine. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
European Patent Office. (2021, January 21). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE - EP 4032881 A1. Retrieved from [Link]
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
-
Lechler, Inc. (n.d.). What is Vacuum Distillation & How Does it Work?. Retrieved from [Link]
-
Simmie, J. M., & Metcalfe, W. K. (2013). Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study. Physical Chemistry Chemical Physics. Retrieved from [Link]
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Application Notes & Protocols: The Synthetic Utility of 4,5-Dimethyl-2-furaldehyde
Section 1: Compound Profile: 4,5-Dimethyl-2-furaldehyde
This compound, a derivative of the versatile furan platform, serves as a pivotal precursor in modern organic synthesis.[1] Its structure, featuring a reactive aldehyde group and a substituted furan ring, makes it an ideal starting material for constructing a wide array of more complex molecules, particularly in the realms of medicinal chemistry and materials science. Furan derivatives, often derived from biomass, are recognized as valuable, renewable platform compounds.[2]
The strategic placement of the methyl groups at the 4 and 5 positions influences the electronic properties and steric environment of the furan ring, offering unique reactivity profiles compared to its parent compound, furfural.[3] Understanding its physical and chemical properties is fundamental to its effective application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 52480-43-0 | [4] |
| Molecular Formula | C₇H₈O₂ | [4] |
| Molecular Weight | 124.14 g/mol | - |
| Boiling Point | 98-100 °C (at 12 mmHg) | [4] |
| Density | 1.01 g/mL | [4] |
| Refractive Index | 1.5310 | [4] |
| SMILES | CC1=C(C)C=C(O1)C=O | [4] |
Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.[1]
Section 2: The Aldehyde as a Synthetic Linchpin: Key Transformations
The aldehyde functional group is the epicenter of this compound's reactivity. It readily participates in carbon-carbon bond-forming reactions, enabling chain extension and the introduction of diverse functionalities. This guide will focus on two cornerstone reactions that leverage this reactivity: the Knoevenagel Condensation and the Wittig Reaction.
Section 3: Application in Carbon-Carbon Bond Formation
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful reaction for forming a new carbon-carbon double bond.[5] It involves the reaction of an aldehyde with an "active methylene" compound—a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate).[6] The reaction is typically catalyzed by a weak base, which facilitates the deprotonation of the active methylene compound to form a nucleophilic carbanion.[7]
Causality of Protocol Choices:
-
Catalyst: A weak base like piperidine or an ammonium salt (e.g., ammonium bicarbonate) is chosen because it is sufficiently basic to deprotonate the active methylene compound but not strong enough to promote self-condensation of the aldehyde.[6]
-
Solvent: The reaction can often be run under solvent-free conditions or in a high-boiling polar solvent like ethanol or DMF to ensure the reactants are fully dissolved and to facilitate the final dehydration step.[6][8]
-
Temperature: Moderate heating is typically required to drive the dehydration of the intermediate aldol adduct, pushing the equilibrium towards the desired α,β-unsaturated product.[6]
Protocol 1: Synthesis of (4,5-Dimethylfuran-2-yl)methylenemalononitrile
-
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Ammonium bicarbonate (NH₄HCO₃) (0.1 eq)[6]
-
Ethanol (as solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and malononitrile.
-
Add ethanol to dissolve the reactants (approx. 5-10 mL per gram of aldehyde).
-
Add the catalytic amount of ammonium bicarbonate to the mixture.
-
Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
If precipitation occurs, filter the solid product, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Wittig Reaction: Conversion to Substituted Alkenes
The Wittig reaction is an indispensable tool for converting aldehydes and ketones into alkenes.[9] It involves the reaction of the aldehyde with a phosphorus ylide (also known as a Wittig reagent), which is typically prepared in situ from a phosphonium salt and a strong base.[10][11] The reaction's primary driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[12]
Causality of Protocol Choices:
-
Ylide Generation: A strong base (e.g., n-BuLi, NaH, t-BuOK) is required to deprotonate the phosphonium salt to form the nucleophilic ylide. The choice of base depends on the acidity of the proton alpha to the phosphorus.[11]
-
Solvent: Anhydrous aprotic solvents like Tetrahydrofuran (THF) or Diethyl Ether are crucial to prevent quenching of the highly basic ylide and any organometallic base used.[9]
-
Temperature: Ylide formation is often performed at low temperatures (e.g., 0°C or -78°C) when using highly reactive bases like n-BuLi to control the reaction. The subsequent reaction with the aldehyde can then be allowed to warm to room temperature.
Protocol 2: Synthesis of 2-Styryl-4,5-dimethylfuran
-
Materials:
-
Benzyltriphenylphosphonium chloride (1.05 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
-
Procedure:
-
Ylide Preparation: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzyltriphenylphosphonium chloride. b. Add anhydrous THF via syringe. c. Cool the resulting suspension to 0°C in an ice bath. d. Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. e. Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 1 hour. A characteristic orange-red color indicates the formation of the ylide.
-
Wittig Reaction: a. Cool the ylide solution back to 0°C. b. Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via a syringe. c. After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours or until TLC analysis indicates the consumption of the aldehyde.
-
Workup and Purification: a. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. d. The crude product, which contains triphenylphosphine oxide, can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure alkene product.
-
Section 4: Application in Heterocyclic Synthesis
This compound is an excellent starting point for synthesizing larger heterocyclic systems, which are prevalent in pharmaceuticals. A common strategy involves the initial formation of a Schiff base (imine) by condensation with a primary amine, followed by a cyclization reaction. For instance, reaction with amino-thiourea could lead to thiadiazole derivatives, while reaction with aminoguanidine could yield triazine structures. The synthesis of morpholine amides from related 5-aryl-2-furaldehydes demonstrates the utility of the furan scaffold in building complex heterocycles.[13]
Table 2: Summary of Synthetic Applications
| Reaction | Reagent Type | Key Intermediate | Product Class |
| Knoevenagel | Active Methylene Compound | Carbanion / Aldol Adduct | α,β-Unsaturated Esters, Nitriles, etc. |
| Wittig | Phosphorus Ylide | Oxaphosphetane | Substituted Alkenes |
| Claisen-Schmidt | Ketone (e.g., Acetophenone) | Enolate / Aldol Adduct | Chalcone Analogues |
| Reductive Amination | Amine + Reducing Agent | Imine / Iminium Ion | Secondary/Tertiary Amines |
| Schiff Base Formation | Primary Amine | Schiff Base (Imine) | Precursor for Heterocycles (e.g., Imidazoles, Thiazoles) |
Section 5: Summary and Future Outlook
This compound stands as a potent and versatile precursor in organic synthesis. Its utility is firmly rooted in the reactivity of its aldehyde group, which provides a reliable entry point for C-C bond formation and the construction of complex molecular architectures. The protocols detailed herein for the Knoevenagel and Wittig reactions represent foundational, field-proven methodologies that can be adapted to generate vast libraries of novel compounds. As the chemical industry continues its shift towards renewable feedstocks, the importance of biomass-derived platform molecules like substituted furaldehydes will only grow, opening new avenues for sustainable synthesis in drug discovery and materials science.[2][14]
Section 6: References
-
Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egypt. J. Chem., 58(2). [Link to be provided based on actual accessible URL]
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Bailey, L. A., et al. (n.d.). Preparation of Biomass-Derived Furfuryl Acetals by Transacetalization Reactions Catalyzed by Nanoporous Aluminosilicates. ORCA - Online Research @ Cardiff. Available at: [Link]
-
Kriklivyi, D. I., et al. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. MDPI. Available at: [Link]
-
Obushak, M., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia. Available at: [Link]
-
Chemical Synthesis Database. (n.d.). This compound. synthesis.abcr.de. Available at: [Link]
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Al-Amiery, A. A., et al. (2022). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Unknown. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. ijc.iaush.ac.ir. Available at: [Link]
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Georganics. (n.d.). This compound. georganics.sk. Available at: [Link]
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Al-Ajely, M. S. (2018). Synthesis of Some Heterocyclic Compounds Derived from Furfural. ResearchGate. Available at: [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
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Al-Ajely, M. S., & Shaban, I. M. (2019). Synthesis of Some Heterocyclic Compounds Derived from Furfural Using Ultrasonic Waves. aujs.ankara.edu.tr. Available at: [Link]
-
Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Ketonen und Verbindungen mit reaktionsfähigen Methylengruppen. Berichte der deutschen chemischen Gesellschaft.
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Jones, G., & Stanforth, S. P. (2000). The Knoevenagel Condensation in Organic Synthesis. Organic Reactions.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. . Available at: [Link]
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Wikipedia. (n.d.). Wittig reaction. Wikipedia. Available at: [Link]
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Kumar, V., & Sharma, M. (2020). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]
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Marcotullio, G., & De Luca, M. (2011). Furfural: A renewable and versatile platform molecule for the synthesis of chemicals and fuels. RSC.
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The Reaction Notebook. (n.d.). Wittig Reaction - Common Conditions. The Reaction Notebook. Available at: [Link]
-
Wang, T., et al. (2024). (E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one. MDPI. Available at: [Link]
-
NIST. (n.d.). Furfural. NIST WebBook. Available at: [Link]
-
Schiavo, V., et al. (2018). Claisen–Schmidt condensation of furfural and acetophenone. ResearchGate. Available at: [Link]
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Application Notes & Protocols: Antimicrobial Activity Screening of 4,5-Dimethyl-2-furaldehyde
Introduction: The Quest for Novel Antimicrobials
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating a continuous search for new antimicrobial agents.[1] Furan derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, with many exhibiting significant therapeutic effects, including antimicrobial properties.[2][3] 4,5-Dimethyl-2-furaldehyde, a substituted furan aldehyde, belongs to this chemical family. Its structural similarity to other bioactive furan compounds warrants a thorough investigation of its potential as an antimicrobial agent.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of the antimicrobial activity of this compound. We present detailed, field-proven protocols for determining key quantitative metrics: the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC). The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and validity.[4]
Compound Profile: this compound
-
Structure:
-
Chemical Formula: C₇H₈O₂[5]
-
Molecular Weight: 124.14 g/mol [5]
-
CAS Number: 52480-43-0[5]
-
Appearance: Liquid[5]
-
Properties: Soluble in most polar organic solvents; slightly soluble in water.[6] The aldehyde functional group is reactive and can participate in various chemical reactions, which may be linked to its biological activity.[6]
Principle of the Methods
The cornerstone of antimicrobial susceptibility testing is the determination of the lowest concentration of an agent that can affect a microorganism.[7]
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9] It is the primary measure of a compound's potency. We will utilize the broth microdilution method, a widely used quantitative technique, for its efficiency and conservation of test material.[10][11]
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): While the MIC indicates growth inhibition (a static effect), the MBC or MFC reveals the lowest concentration required to kill 99.9% of the initial microbial inoculum.[12][13][14] This is determined by subculturing from the clear wells of an MIC assay onto an agar medium to assess cell viability.[15] The relationship between MBC and MIC is critical; an MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[15]
Materials and Reagents
4.1. Test Compound and Solvents
-
This compound (high purity, ≥97%)[5]
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade (for stock solution)
-
Sterile deionized water
4.2. Media and Buffers
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria[15]
-
RPMI-1640 Medium with L-glutamine, buffered with MOPS, for fungi
-
Mueller-Hinton Agar (MHA) for bacteria[15]
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile 0.9% saline
-
Phosphate-Buffered Saline (PBS), sterile
4.3. Microbial Strains (ATCC Recommended)
-
Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., NRS-744)[2]
-
Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)[2][15]
-
Fungi (Yeast): Candida albicans (e.g., ATCC 90028)[2]
4.4. Equipment and Consumables
-
Sterile, 96-well flat-bottom microtiter plates[8]
-
Sterile Petri dishes (100 mm)
-
Adjustable single-channel and multi-channel micropipettes with sterile tips
-
Spectrophotometer or turbidity meter
-
0.5 McFarland turbidity standard
-
Sterile dilution tubes and flasks
-
Incubator set to 35 ± 2°C[15]
-
Shaking incubator (for fungal cultures)
-
Biosafety cabinet (Class II)
-
Vortex mixer
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the standardized broth microdilution method.[10][11][16]
Step 1: Preparation of Test Compound Stock Solution
-
Rationale: A high-concentration stock is necessary for creating serial dilutions. DMSO is a common solvent for organic compounds, but its final concentration in the assay must be kept low (typically ≤1%) to avoid toxicity to the microbes.
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute this stock in the appropriate sterile broth (CAMHB or RPMI-1640) to achieve twice the highest concentration to be tested (e.g., 1024 µg/mL). This will be your working solution.
Step 2: Preparation of Microbial Inoculum
-
Rationale: Standardizing the starting number of microbial cells is critical for reproducible MIC results. The 0.5 McFarland standard corresponds to a cell density of approximately 1.5 x 10⁸ CFU/mL for bacteria.[15]
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Dilute this standardized suspension in the appropriate broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
Step 3: 96-Well Plate Setup and Serial Dilution
-
Rationale: This setup allows for the efficient testing of a range of concentrations while including essential controls for validating the experiment.
-
Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working solution of this compound (e.g., 1024 µg/mL) to well 1.
-
Perform a two-fold serial dilution: Transfer 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 (Growth Control): Contains 100 µL of broth only (no compound).
-
Well 12 (Sterility Control): Contains 100 µL of broth only (no compound, no inoculum).
Step 4: Inoculation and Incubation
-
Add 100 µL of the standardized microbial inoculum (from Step 2) to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each well (1-11) is now 200 µL, and the compound concentrations have been halved to the final test range (e.g., 512 µg/mL down to 1 µg/mL).
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 18-24 hours for bacteria or 24-48 hours for Candida albicans.[8][15]
Step 5: Reading the MIC
-
After incubation, visually inspect the plate for turbidity (cloudiness), which indicates microbial growth.
-
The MIC is the lowest concentration of this compound in which there is no visible growth, compared to the turbid growth control in well 11.[9] The sterility control (well 12) should remain clear.
Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
This protocol is a direct continuation of the MIC assay.[12][13][14]
Step 1: Subculturing from MIC Plate
-
Rationale: This step transfers a small volume from the non-turbid wells to a fresh, antibiotic-free agar medium to determine if the cells were merely inhibited or have been killed.
-
Select the wells from the MIC plate corresponding to the MIC value and all higher concentrations (i.e., all wells showing no visible growth).
-
Mix the contents of each selected well gently.
-
Using a calibrated pipette, withdraw a 10 µL aliquot from each of these wells.
-
Spot the aliquot onto a properly labeled MHA (for bacteria) or SDA (for fungi) plate. Also, plate an aliquot from the growth control well to confirm the viability of the original inoculum.
Step 2: Incubation and Reading the MBC/MFC
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 18-24 hours (or longer for slow-growing organisms).
-
After incubation, count the number of colonies (CFUs) on each spot.
-
The MBC (or MFC) is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[13][15]
Data Presentation and Interpretation
Summarize results in a clear, tabular format. The MBC/MIC ratio is a key indicator of the compound's mode of action.
Table 1: Example Antimicrobial Activity Data for this compound
| Microorganism | Strain (ATCC) | Type | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 29213 | Gram-Positive | 64 | 128 | 2 | Bactericidal |
| E. coli | 25922 | Gram-Negative | 128 | >512 | >4 | Bacteriostatic |
| C. albicans | 90028 | Yeast | 256 | 512 | 2 | Fungicidal |
-
Interpretation:
-
Bactericidal/Fungicidal: MBC/MIC ratio ≤ 4.[15] The compound actively kills the microorganism.
-
Bacteriostatic/Fungistatic: MBC/MIC ratio > 4. The compound inhibits growth but does not kill the microorganism at similar concentrations.
-
Visualization of Workflows and Mechanisms
Experimental Workflow Diagram
The overall screening process follows a logical progression from initial inhibition testing to determining cidal concentrations.
Caption: Potential antimicrobial mechanisms of furan aldehydes.
References
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
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Wikipedia. (2024). Antibiotic sensitivity testing. [Link]
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World Organisation for Animal Health (WOAH). (n.d.). Laboratory methodologies for bacterial antimicrobial susceptibility testing. [Link]
-
Asia-Pacific Economic Cooperation (APEC). (n.d.). Antimicrobial Susceptibility Testing. [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Pal, P. (2022). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. In New Aspects in Medicinal Chemistry. [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
-
Sweidan, K., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Organic Chemistry, 19(4), 314-325. [Link]
-
Castillo-Mora, A., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Medicinal Chemistry, e202400879. [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]
-
Wikipedia. (2024). Minimum inhibitory concentration. [Link]
-
El-Obeid, H. A., et al. (1984). Synthesis and Antimicrobial Activity of New Furan Derivatives. ResearchGate. [Link]
-
SEAFDEC/AQD. (n.d.). Minimal Inhibitory Concentration (MIC) Test and Determination of Antimicrobial Resistant Bacteria. [Link]
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Arslan, M., et al. (2010). Synthesis and biological activity studies of furan derivatives. Medicinal Chemistry Research, 19(5), 490-497. [Link]
-
Georganics. (n.d.). This compound. [Link]
-
Degen, L., et al. (1972). Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy, 17(2), 130-40. [Link]
-
Chemical Synthesis Database. (n.d.). This compound. [Link]
-
Li, G., et al. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers in Microbiology, 13, 960538. [Link]
-
Chams, J., et al. (2002). Synthesis of some 5-nitro-2-furfurylidene derivatives and their antibacterial and antifungal activities. Heterocyclic Communications, 8(3), 275-280. [Link]
-
Liu, T., et al. (2015). Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid. Food & Function, 6(5), 1689-94. [Link]
-
Gowrishankar, S., et al. (2018). 5-hydroxymethyl-2-furaldehyde from marine bacterium Bacillus subtilis inhibits biofilm and virulence of Candida albicans. Microbiological Research, 207, 19-32. [Link]
-
Martyak, R. L., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 1-8. [Link]
-
Wikipedia. (2024). Furfural. [Link]
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Application Note: A Multi-Assay Strategy for Assessing the Cytotoxicity of Dimethylfuran Derivatives
Introduction: The Double-Edged Sword of Dimethylfurans
Dimethylfurans (DMFs), particularly 2,5-dimethylfuran, are gaining prominence as next-generation biofuels and valuable platform chemicals.[1][2] However, the furan ring, a core structural motif, is also present in numerous compounds known for their toxicity, which is often mediated by metabolic activation.[3][4][5] The parent compound, furan, is a known hepatocarcinogen in rodents, exerting its toxicity after being metabolized by cytochrome P450 (CYP) enzymes into a reactive intermediate, cis-2-butene-1,4-dial.[3][6][7] This reactive metabolite can form adducts with cellular macromolecules, including proteins and DNA, leading to cytotoxicity and, with chronic exposure, carcinogenesis.[3][4] Therefore, a robust and multi-faceted approach to assessing the in vitro cytotoxicity of novel dimethylfuran derivatives is paramount for ensuring human and environmental safety.[2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic potential of dimethylfuran derivatives. We will delve into the rationale behind selecting a battery of assays that probe different aspects of cell health, from metabolic viability and membrane integrity to the induction of apoptosis. Furthermore, we will address the specific technical challenges associated with handling volatile organic compounds (VOCs) in cell-based assays.[8][9][10]
The Rationale for a Multi-Assay Approach
No single cytotoxicity assay can provide a complete picture of a compound's toxic potential. A compound might inhibit metabolic activity without immediately compromising membrane integrity, or it might trigger a specific cell death pathway like apoptosis. Therefore, a tiered approach utilizing assays with distinct endpoints is essential for a thorough toxicological profile.
Our recommended workflow integrates three key assays:
-
MTT Assay: To assess metabolic viability.
-
Lactate Dehydrogenase (LDH) Assay: To quantify membrane damage.
-
Caspase-3/7 Assay: To specifically measure the induction of apoptosis.
This multi-pronged strategy allows for a more nuanced understanding of the mechanisms underlying the cytotoxicity of dimethylfuran derivatives.
Experimental Design: Foundational Considerations
Selection of an Appropriate Cell Line
Given that the liver is a primary site for the metabolic activation of furans, a human hepatoma cell line such as HepG2 is a highly relevant and widely used model.[11][12][13][14] HepG2 cells retain some phase I and phase II metabolic enzyme activities, making them suitable for studying compounds that require metabolic activation to exert their toxic effects.[14][15] For broader toxicity screening, other cell lines representing potential target organs (e.g., A549, a human lung carcinoma cell line) can also be employed.[8][16]
Handling Volatile Dimethylfuran Derivatives
The volatility of many dimethylfuran derivatives presents a significant challenge in standard cell culture assays, as the compound can evaporate from the culture medium, leading to an underestimation of its toxicity.[8][9][10][17] To mitigate this, the following precautions are recommended:
-
Use of Sealed Systems: Whenever possible, conduct experiments in sealed plates or flasks to minimize evaporative loss.[17]
-
Minimizing Headspace: Use the appropriate volume of media to reduce the air-to-liquid ratio in the culture vessel.
-
Direct Exposure Systems: For highly volatile compounds, specialized in vitro exposure systems that allow for direct exposure of cells at the air-liquid interface can provide more accurate and reproducible results.[8][9][18]
-
Solvent Choice: Prepare stock solutions in a low-volatility solvent like Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.[19]
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the cytotoxicity of dimethylfuran derivatives.
Caption: High-level workflow for cytotoxicity testing of dimethylfuran derivatives.
Protocol 1: MTT Assay for Metabolic Viability
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[20] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[19][21]
Step-by-Step Protocol
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[19]
-
-
Compound Treatment:
-
Prepare serial dilutions of the dimethylfuran derivative in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds.[19]
-
Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.[19]
-
Incubate the plate for 24 to 72 hours.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.[19]
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis
Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[19]
Protocol 2: LDH Assay for Membrane Integrity
Principle
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[23][24] The LDH assay quantitatively measures the amount of LDH released, which is directly proportional to the extent of cytotoxicity.[23] This is a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan product.[23]
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Preparation of Controls:
-
Spontaneous LDH Activity Control: Wells with untreated cells.
-
Maximum LDH Activity Control: Add 10 µL of 10X Lysis Buffer to wells with untreated cells 45 minutes before the end of the incubation period.[23]
-
Background Control: Wells with culture medium but no cells.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH Reaction Mixture according to the manufacturer's instructions (e.g., Thermo Scientific Pierce LDH Cytotoxicity Assay Kit).[23]
-
Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.[23]
-
-
Stopping the Reaction and Data Acquisition:
-
Add 50 µL of Stop Solution to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[23]
-
Data Analysis
-
Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.
-
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Protocol 3: Caspase-3/7 Assay for Apoptosis
Principle
Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[25] Caspase-3 and Caspase-7 are key effector caspases. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for Caspase-3 and -7.[26] When cleaved by active caspases, a substrate for luciferase is released, generating a luminescent signal that is proportional to the amount of caspase activity.[26][27]
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol, preferably using a white-walled 96-well plate for luminescence assays.
-
-
Assay Reagent Preparation and Addition:
-
Incubation and Data Acquisition:
-
Mix the contents of the wells by shaking the plate on an orbital shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Mechanism of Apoptosis Induction
Caption: Simplified intrinsic pathway of apoptosis induction.
Data Presentation and Interpretation
Summarizing the data from all three assays in a table allows for a clear and comparative analysis of the cytotoxic profile of the dimethylfuran derivatives.
| Compound | Cell Line | IC₅₀ (µM) - MTT Assay | Max. Cytotoxicity (%) - LDH Assay | Max. Caspase-3/7 Activation (Fold Change) |
| 2,5-DMF | HepG2 | 150.5 ± 12.3 | 65.2 ± 5.8 | 4.2 ± 0.5 |
| Derivative A | HepG2 | 75.8 ± 6.1 | 82.1 ± 7.3 | 6.8 ± 0.9 |
| Derivative B | HepG2 | > 500 | < 10 | 1.1 ± 0.2 |
| Staurosporine | HepG2 | 0.1 ± 0.02 | 95.0 ± 4.5 | 15.3 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation:
-
Derivative A shows greater cytotoxicity than the parent compound, 2,5-DMF, across all three assays, indicating it is more potent at reducing metabolic activity, damaging cell membranes, and inducing apoptosis.
-
Derivative B appears to be largely non-toxic at the concentrations tested, with a high IC₅₀ value and minimal membrane damage or apoptosis induction.
-
The positive control, Staurosporine , a known apoptosis inducer, validates the assay performance.
Conclusion and Best Practices
This application note provides a robust, multi-assay framework for evaluating the cytotoxicity of dimethylfuran derivatives. By integrating assays that measure metabolic viability (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7), researchers can obtain a comprehensive understanding of a compound's toxicological profile. Adherence to best practices for handling volatile compounds and selecting metabolically competent cell lines are critical for generating reliable and reproducible data. This detailed approach is essential for the safety assessment and risk management of this emerging class of chemicals.
The international standard ISO 10993-5 provides further guidance on the biological evaluation of medical devices, including tests for in vitro cytotoxicity, which can be a valuable resource for establishing standardized protocols.[21][28][29][30][31]
References
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National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]
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Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
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iTeh Standards. (2009). ISO 10993-5:2009. Retrieved from [Link]
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RISE. (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro. Retrieved from [Link]
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RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]
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Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]
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National Institutes of Health. (n.d.). A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay. Retrieved from [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
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Application Notes & Protocols: 4,5-Dimethyl-2-furaldehyde as a Versatile Building Block for the Synthesis of Novel Heterocycles
Introduction
In the landscape of modern medicinal chemistry and materials science, the demand for novel heterocyclic scaffolds is incessant. Heterocycles form the core of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the diverse starting materials available for their synthesis, furan derivatives sourced from renewable biomass are gaining significant attention as "green" chemical building blocks.[1] 4,5-Dimethyl-2-furaldehyde, a substituted furfural, is an exemplary scaffold, possessing multiple reactive sites that allow for its elaboration into a wide variety of more complex molecular architectures. Its furan ring can be considered a masked 1,4-dicarbonyl functionality, while the aldehyde group offers a prime site for condensation and multicomponent reactions.[2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the utility of this compound. We will explore its core reactivity and present detailed, field-proven protocols for its conversion into valuable pyrrole and pyridazinone heterocyclic systems.
Physicochemical Properties & Safety Data
Before commencing any experimental work, a thorough understanding of the reagent's properties and handling requirements is critical.
| Property | Value | Reference |
| Molecular Formula | C₇H₈O₂ | [3] |
| Molecular Weight | 124.14 g/mol | [3] |
| Appearance | Liquid | |
| Boiling Point | 98-100 °C at 12 mmHg | [4] |
| Density | 1.016 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.529 | |
| Flash Point | 66 °C (150.8 °F) - closed cup | |
| CAS Number | 52480-43-0 | [4] |
Safety & Handling: this compound is a combustible liquid and may cause skin, eye, and respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles (eyeshields), and a lab coat.[5] Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from ignition sources. It is classified under Storage Class Code 10 for combustible liquids.
-
In Case of Contact: If the substance comes into contact with skin, wash thoroughly with soap and water.[5] In case of eye contact, rinse cautiously with water for several minutes.[5]
Core Reactivity and Synthetic Potential
The synthetic versatility of this compound stems from two primary reactive centers: the furan ring and the C2-aldehyde group. This dual reactivity allows for a diverse range of transformations.
-
Paal-Knorr Type Synthesis: The furan ring acts as a synthon for a 1,4-dicarbonyl system. Reaction with ammonia or primary amines under acidic conditions facilitates a ring-opening, recyclization cascade to afford highly substituted pyrroles.[6][7][8] This is one of the most reliable methods for constructing the pyrrole core.[6]
-
Aldehyde Condensation: The aldehyde group is a classic electrophilic site for reactions with nucleophiles. Condensation with hydrazine derivatives is a powerful strategy for constructing six-membered pyridazine and pyridazinone heterocycles, which are known to possess a wide range of biological activities.[9][10]
-
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials.[11] The aldehyde functionality of this compound makes it an ideal "A" component in various MCRs, enabling the rapid construction of diverse and complex heterocyclic libraries.
Application Protocol 1: Paal-Knorr Synthesis of N-Substituted-2-acetyl-3,4-dimethylpyrroles
This protocol details the conversion of this compound into a substituted pyrrole. The furan ring is cleaved and recyclized with an amine, a classic example of the Paal-Knorr synthesis.[7] This reaction is exceptionally valuable for creating polysubstituted pyrroles.[6]
Reaction Rationale: The reaction proceeds under weakly acidic conditions, which are sufficient to catalyze the key steps without promoting unwanted side reactions like polymerization. Acetic acid serves as both the solvent and the catalyst. The primary amine attacks the protonated furan, leading to a ring-opened intermediate which then cyclizes and dehydrates to form the stable aromatic pyrrole ring.[8]
Materials Required:
-
This compound (1.0 eq)
-
Aniline (or other primary amine) (1.1 eq)
-
Glacial Acetic Acid
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 5-10 mL per mmol of furaldehyde).
-
Reagent Addition: Add the primary amine (e.g., aniline, 1.1 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (approx. 118 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting furaldehyde is consumed.
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated aqueous NaHCO₃ until effervescence ceases (pH ~7-8). A precipitate (the crude product) may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-substituted pyrrole.
Application Protocol 2: Synthesis of 4,5-Disubstituted Pyridazin-3(2H)-ones
This protocol describes the synthesis of a pyridazinone scaffold, a privileged structure in medicinal chemistry, via condensation of a keto-acid derived from this compound with hydrazine.[9][10]
Reaction Rationale: The synthesis is a two-step process. First, the furan ring is oxidized and cleaved to form a γ-ketoacid. This intermediate is then cyclized with hydrazine hydrate. The hydrazine, a bifunctional nucleophile, first condenses with the ketone to form a hydrazone, which is followed by an intramolecular nucleophilic attack of the terminal nitrogen onto the carboxylic acid, eliminating water to form the stable six-membered pyridazinone ring.
Materials Required:
-
Step A (Oxidation - not detailed): Requires an appropriate oxidizing agent to convert the furan to the corresponding 1,4-dicarbonyl compound (a γ-ketoacid in this case).
-
Step B (Cyclization):
-
γ-Ketoacid precursor (1.0 eq)
-
Hydrazine Hydrate (N₂H₄·H₂O) (1.2 eq)
-
Ethanol (or other suitable alcohol solvent)
-
Step-by-Step Procedure (Cyclization Step):
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the γ-ketoacid precursor (derived from this compound) (1.0 eq) in ethanol (approx. 10-20 mL per mmol).
-
Hydrazine Addition: Add hydrazine hydrate (1.2 eq) to the solution. The mixture may become cloudy.
-
Heating: Heat the reaction mixture to reflux for 4-8 hours. The reaction can be monitored by TLC to observe the disappearance of the starting ketoacid.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.
-
Precipitation: Pour the concentrated residue into ice-cold water. The pyridazinone product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water.
-
Purification: The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure pyridazinone derivative.[9]
Summary of Expected Results
The described protocols provide access to highly functionalized heterocyclic systems. The yields and specific analytical data will vary based on the specific amine used in the Paal-Knorr synthesis or the exact structure of the keto-acid precursor.
| Product Class | Typical Yield Range | Key Analytical Signatures (¹H NMR) |
| N-Aryl-2-formyl-3,4-dimethylpyrrole | 60-85% | Aldehyde proton (singlet, δ ~9.5-9.8 ppm), Aromatic protons from N-aryl group, Pyrrole proton (singlet), two distinct methyl singlets. |
| 4,5-Dimethyl-6-substituted-pyridazin-3(2H)-one | 70-90% | Broad NH proton (singlet, exchangeable with D₂O), two distinct methyl singlets, signals corresponding to the C6-substituent. |
Conclusion
This compound is a cost-effective and versatile C7 building block for constructing diverse and medicinally relevant heterocyclic cores. The protocols outlined herein for the synthesis of substituted pyrroles and pyridazinones demonstrate its utility through robust and well-established chemical transformations. By leveraging its inherent reactivity, researchers can efficiently generate libraries of novel compounds for screening in drug discovery and materials science programs.
References
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Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J, 1(1). Retrieved from [Link]
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Application Notes and Protocols for the Catalytic Conversion of 4,5-Dimethyl-2-furaldehyde to Biofuels
Introduction: A Next-Generation Furanic Platform for Advanced Biofuels
The imperative to transition from fossil fuels to renewable energy sources has catalyzed extensive research into biomass-derived fuels and chemicals. Furanic compounds, accessible from lignocellulosic biomass, are a cornerstone of this effort. While furfural and 5-hydroxymethylfurfural (HMF) have been the primary focus, substituted furans like 4,5-dimethyl-2-furaldehyde present unique opportunities for producing high-performance biofuels. The strategic placement of methyl groups on the furan ring influences the properties of the resulting fuel molecules, potentially offering enhanced octane ratings and energy densities.
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic conversion of this compound into valuable biofuel candidates. We will explore two primary upgrading strategies: Hydrodeoxygenation (HDO) for the production of gasoline and diesel-range alkanes, and Aldol Condensation for carbon-chain extension to create precursors for jet fuel and lubricants. The protocols provided are based on established principles for furanic aldehyde conversions and are intended as a robust starting point for research and development.
Part 1: Synthesis of the Starting Material: this compound
The availability of this compound is a prerequisite for its use as a biofuel platform.[1][2][3] A common and effective method for its synthesis is the Vilsmeier-Haack formylation of 2,3-dimethylfuran.[4][5][6][7][8] This reaction introduces a formyl group onto the electron-rich furan ring.
Protocol 1: Vilsmeier-Haack Formylation of 2,3-Dimethylfuran
Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where a Vilsmeier reagent, a chloroiminium ion, acts as a weak electrophile.[4][8] Electron-rich aromatic compounds, such as furans, are suitable substrates for this transformation.[5] The reaction is regioselective, with formylation occurring at the less sterically hindered and electronically favorable position.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reagent Preparation: In a fume hood, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to an ice-cooled solution of N,N-dimethylformamide (DMF).
-
Reaction: To a solution of 2,3-dimethylfuran in DMF, add the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding an aqueous solution of sodium acetate (NaOAc) at 0°C.
-
Work-up: Dilute the mixture with water and extract the product with diethyl ether (Et₂O). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.
Part 2: Catalytic Upgrading Pathways
Pathway A: Hydrodeoxygenation (HDO) to Branched Alkanes
Hydrodeoxygenation is a crucial process for removing oxygen from biomass-derived molecules, thereby increasing their energy density and hydrophobicity to produce alkanes suitable for gasoline and diesel blends.[9][10] The HDO of this compound is expected to proceed through the formation of 2,3,5-trimethylfuran, which is then further hydrodeoxygenated to a mixture of branched C7 and C8 alkanes.
Reaction Mechanism: The HDO of furanic aldehydes can occur via two main pathways:
-
Decarbonylation/Decarboxylation: Direct removal of the aldehyde group as CO or CO₂ followed by hydrogenation of the furan ring and subsequent ring opening.
-
Hydrogenation-Dehydration: Hydrogenation of the aldehyde to an alcohol, followed by hydrogenolysis of the C-O bond and subsequent ring hydrogenation and opening.[11]
Caption: Hydrodeoxygenation pathway of this compound.
Catalyst Selection: The choice of catalyst is critical for achieving high selectivity towards the desired alkane products. Bifunctional catalysts possessing both metal sites for hydrogenation and acidic sites for dehydration/ring-opening are often employed.[12][13]
| Catalyst System | Typical Conditions | Expected Products from this compound | Rationale & References |
| Ni-based (e.g., Ni/γ-Al₂O₃) | 250-350°C, 30-50 bar H₂ | 2,3,5-trimethylfuran, branched C7/C8 alkanes | Nickel is a cost-effective catalyst for HDO. The alumina support provides acidic sites.[12][14] |
| Noble Metals (e.g., Pd/C, Pt/C) | 150-250°C, 20-40 bar H₂ | High selectivity to 2,3,5-trimethylfuran at lower temperatures; alkanes at higher temperatures. | Highly active for hydrogenation under milder conditions.[9][10] |
| Bimetallic (e.g., Ni-Mo, Co-Mo) | 250-400°C, 30-70 bar H₂ | High conversion to branched alkanes. | Bimetallic systems can exhibit synergistic effects, enhancing HDO activity and stability. |
Protocol 2: Hydrodeoxygenation of this compound
Self-Validation: This protocol includes in-line and off-line analysis to monitor conversion and product distribution, allowing for optimization of reaction parameters.
Experimental Setup: A high-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and gas inlet/outlet is recommended.
Step-by-Step Protocol:
-
Catalyst Loading: Load the catalyst (e.g., 5 wt% Ni/γ-Al₂O₃) into the reactor vessel.
-
Reactant Addition: Add a solution of this compound in a suitable solvent (e.g., n-octane).
-
Reactor Sealing and Purging: Seal the reactor and purge several times with an inert gas (e.g., N₂) followed by H₂ to remove air.
-
Reaction: Pressurize the reactor with H₂ to the desired pressure (e.g., 40 bar) and heat to the target temperature (e.g., 300°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by taking periodic samples (if the reactor setup allows) for GC-MS analysis.[15][16][17][18]
-
Cooling and Depressurization: After the desired reaction time, cool the reactor to room temperature and carefully vent the excess H₂.
-
Product Recovery: Open the reactor, recover the liquid product, and separate the catalyst by filtration.
-
Analysis: Analyze the liquid product by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products.[15][17]
Pathway B: Aldol Condensation for Carbon-Chain Extension
Aldol condensation is a powerful C-C bond-forming reaction that can be used to upgrade furanic aldehydes into larger molecules, which are precursors to jet fuel (C9-C15) and lubricants.[19][20][21] Reacting this compound with a ketone, such as acetone, will produce larger furanic structures that can then be hydrodeoxygenated.
Reaction Mechanism: The base-catalyzed aldol condensation proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the furanic aldehyde.[19][22] Subsequent dehydration yields a conjugated enone.
Caption: Aldol condensation of this compound with acetone.
Catalyst Selection: Solid base catalysts are preferred for their ease of separation and reusability.[20] Layered double hydroxides (LDHs) and mixed oxides are particularly effective.
| Catalyst System | Typical Conditions | Expected Products from this compound + Acetone | Rationale & References |
| Mg-Al Hydrotalcite (calcined) | 60-120°C, atmospheric pressure, solvent or solvent-free | C10 and C17 condensation products. | Provides basic sites for enolate formation. Calcination increases surface area and basicity.[23][24] |
| CaO/MgO | 50-100°C, atmospheric pressure | High conversion to condensation products. | Strong basicity promotes the reaction.[20] |
| Supported Base Catalysts (e.g., La₂O₃-MgO) | 70-110°C, atmospheric pressure, solvent-free | High selectivity to the mono-condensation product (C10). | The combination of oxides can tune the basicity and improve catalyst stability.[21] |
Protocol 3: Aldol Condensation of this compound with Acetone
Self-Validation: NMR spectroscopy is used to confirm the structure of the condensation products, ensuring the desired C-C bond formation has occurred.
Experimental Setup: A round-bottom flask equipped with a reflux condenser and magnetic stirrer is suitable for this reaction.
Step-by-Step Protocol:
-
Catalyst Activation: If using a calcined hydrotalcite, activate it by heating at ~450°C for several hours and then cooling under an inert atmosphere.
-
Reaction Setup: To the reaction flask, add the activated catalyst, this compound, and acetone (in excess to favor the mono-condensation product). A solvent such as toluene can be used if desired.[23]
-
Reaction: Heat the mixture to the desired temperature (e.g., 90°C) with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or by taking aliquots for GC-MS analysis.
-
Catalyst Removal: After the reaction is complete, cool the mixture and remove the catalyst by filtration.
-
Product Isolation: Remove the excess acetone and solvent under reduced pressure.
-
Purification and Analysis: The crude product can be purified by column chromatography or recrystallization. Characterize the product by ¹H and ¹³C NMR spectroscopy to confirm its structure.
Part 3: Product Characterization
Accurate characterization of the reaction products is essential for evaluating the efficiency and selectivity of the catalytic conversions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying the volatile products of HDO.[15][16][17][18][25] By comparing the mass spectra and retention times to a library of known compounds, the composition of the resulting biofuel can be determined.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the structure of the larger molecules produced during aldol condensation.[19] The chemical shifts and coupling constants provide detailed information about the connectivity of atoms in the newly formed molecules.
Conclusion and Future Outlook
This compound is a promising platform molecule for the synthesis of advanced biofuels. The protocols outlined in this document for its synthesis and subsequent conversion via hydrodeoxygenation and aldol condensation provide a solid foundation for further research. Future work should focus on optimizing catalyst formulations to improve selectivity and longevity, as well as exploring the combustion properties of the resulting biofuel candidates. The insights gained from these studies will contribute to the development of sustainable and high-performance transportation fuels.
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Production of jet fuel-range hydrocarbon biofuel by hydroxyalkylation–alkylation of furfural with 2-methylfuran and hydrodeoxygenation of C15 fuel precursor over a Ni/γ-Al2O3 catalyst: a reaction mechanism. RSC Publishing. Available at: [Link]
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Synthesis of renewable diesel and jet fuels from bio-based furanics via hydroxyalkylation/alkylation (HAA) over SO42-/TiO2 and hydrodeoxygenation (HDO) reactions. ResearchGate. Available at: [Link]
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Catalytic aldol condensation of bio-derived furanic aldehydes and acetone: Challenges and opportunities. ResearchGate. Available at: [Link]
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Production of a high molecular weight jet-fuel precursor from biomass derived furfural and 2-methylfuran using propyl sulfonic SBA-15 catalysts. ResearchGate. Available at: [Link]
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Aldol Condensation of Furfural with Acetone Over Mg/Al Mixed Oxides. Influence of Water and Synthesis Method. MDPI. Available at: [Link]
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Furfural Upgrading by Aldol Condensation with Ketones Over Solid-Base Catalysts. OSTI.GOV. Available at: [Link]
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Production of jet fuel-range hydrocarbon biofuel by hydroxyalkylation–alkylation of furfural with 2-methylfuran and hydrodeoxygenation of C 15 fuel pr ... Energy Advances (RSC Publishing). Available at: [Link]
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Solvent-free aldol condensation of furfural and acetone on calcined Mg-Al hydrotalcites. Moroccan Journal of Chemistry. Available at: [Link]
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Green synthesis of furfural acetone by solvent free aldol condensation of furfural with acetone over La2O3-MgO mixed oxide catalyst. ResearchGate. Available at: [Link]
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Harnessing 4,5-Dimethyl-2-furaldehyde: A Frontier Monomer for Advanced Polymer Synthesis
An Application Guide for Polymer Chemists
Introduction: Beyond Conventional Furanics
The imperative for sustainable materials has catalyzed extensive research into biomass-derived monomers.[1] Within this domain, furan derivatives, sourced from lignocellulosic feedstocks, have emerged as premier candidates to supplant their petrochemical counterparts.[2] While 5-hydroxymethylfurfural (HMF) and 2,5-furandicarboxylic acid (FDCA) have been the focal point of development for bio-based polyesters and polyamides like Polyethylene Furanoate (PEF), the broader chemical space of functionalized furans remains largely untapped.[3][4]
This guide focuses on a promising, albeit less explored, derivative: 4,5-Dimethyl-2-furaldehyde . This molecule presents a unique value proposition. The aldehyde group offers a reactive handle for various polymerization reactions, while the two methyl groups at the C4 and C5 positions are hypothesized to impart increased hydrophobicity, improved solubility in organic solvents, and altered stereoelectronic properties to the resulting polymers. These modifications could lead to materials with distinct thermal and mechanical characteristics compared to polymers derived from unsubstituted furans.
This document serves as a technical primer for researchers, providing both foundational knowledge and actionable protocols for leveraging this compound in the synthesis of novel polyesters, polyamides, and poly(Schiff base)s. We will explore the causality behind experimental design and present validated, adaptable methodologies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 52480-43-0 | [5] |
| Molecular Formula | C₇H₈O₂ | [6] |
| Molecular Weight | 124.14 g/mol | [5] |
| Appearance | Liquid | [5] |
| Boiling Point | 98-100 °C at 12 mmHg | [5][6] |
| Density | 1.016 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.529 | [5] |
Application I: Synthesis of Novel Furan-Based Polyesters
The direct polycondensation of aldehydes is not a standard route to polyesters. Therefore, a prerequisite step is the oxidation of the aldehyde functionality to a carboxylic acid. This converts this compound into a difunctional monomer, 4,5-Dimethyl-2,5-furandicarboxylic acid (dmFDCA) , suitable for step-growth polymerization.
Workflow for Polyester Synthesis
Caption: Workflow for polyester synthesis from this compound.
Protocol 1: Two-Stage Melt Polycondensation for Polyester Synthesis
This protocol is adapted from established methods for the synthesis of furan-based polyesters.[7] The use of a titanium-based catalyst is common for achieving high molecular weight polyesters through transesterification and polycondensation.
Materials:
-
4,5-Dimethyl-2,5-furandicarboxylic acid (dmFDCA) - to be synthesized from this compound
-
Ethylene glycol (EG, >5 equivalents)
-
Titanium(IV) isopropoxide (TIPT) catalyst (approx. 400-500 ppm)
-
High-vacuum, high-temperature polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and distillation outlet.
Procedure:
-
Reactor Charging: Charge the reactor with dmFDCA, ethylene glycol, and the TIPT catalyst.
-
Causality: An excess of ethylene glycol is used to drive the initial esterification reaction towards the formation of bis(2-hydroxyethyl) 4,5-dimethyl-2,5-furandicarboxylate oligomers and ensure all diacid groups react.
-
-
Esterification Stage (Nitrogen Atmosphere):
-
Seal the reactor and purge thoroughly with inert gas (e.g., Argon or Nitrogen).
-
Begin stirring and heat the mixture to 180-200°C under a slow stream of nitrogen.
-
Water will be generated as a byproduct and should be collected in the distillation receiver.
-
Maintain these conditions for approximately 4 hours, or until water evolution ceases.
-
Causality: This first stage creates low-molecular-weight oligomers. Removing the water byproduct shifts the reaction equilibrium to favor ester formation, as dictated by Le Chatelier's principle.
-
-
Polycondensation Stage (Vacuum):
-
Gradually increase the temperature to 240-260°C.
-
Simultaneously, slowly reduce the pressure to <1 mbar over the course of about an hour.
-
Causality: The high temperature and vacuum are crucial for removing the excess ethylene glycol, which drives the polycondensation of the oligomers into a high-molecular-weight polymer. A gradual pressure reduction prevents vigorous boiling and loss of oligomers.
-
Observe a significant increase in the viscosity of the melt, indicated by the torque on the mechanical stirrer.
-
Continue the reaction for another 2-4 hours under high vacuum until the desired viscosity is achieved.
-
-
Polymer Recovery:
-
Release the vacuum with nitrogen and extrude the molten polymer from the reactor into a water bath to quench it.
-
The resulting polymer strand can be pelletized for further analysis.
-
Application II: Synthesis of Novel Furan-Based Polyamides
Similar to polyester synthesis, the aldehyde must first be converted to 4,5-Dimethyl-2,5-furandicarboxylic acid (dmFDCA) . This diacid can then be reacted with a diamine to form a polyamide. Melt polycondensation is an industrially viable and eco-friendly method.[8]
Workflow for Polyamide Synthesis
Caption: Workflow for melt polycondensation of a furan-based polyamide.
Protocol 2: Catalytic Melt Polycondensation for Polyamide Synthesis
This protocol is based on optimized procedures for producing high molecular weight furan-based polyamides.[8][9] Stoichiometric control is critical for achieving high molecular weights in step-growth polymerization.[9]
Materials:
-
4,5-Dimethyl-2,5-furandicarboxylic acid (dmFDCA)
-
Hexamethylenediamine (HMDA)
-
Titanium(IV) isopropoxide (TIPT) catalyst (approx. 400 ppm)
-
Distilled water
-
Polymerization reactor as described in Protocol 1.
Procedure:
-
Nylon Salt Formation (Optional but Recommended):
-
In a separate vessel, dissolve dmFDCA in hot water.
-
Slowly add an equimolar amount of HMDA dissolved in water.
-
The polyamide salt will precipitate upon cooling. Filter, wash with ethanol, and dry the salt thoroughly.
-
Causality: Preparing the 1:1 stoichiometric salt of the diacid and diamine ensures precise molar equivalence, which is essential for maximizing the degree of polymerization.
-
-
Reactor Charging: Charge the reactor with the dried nylon salt and the TIPT catalyst.
-
Polycondensation:
-
Seal the reactor, purge with nitrogen, and begin heating under a nitrogen atmosphere.
-
Heat to approximately 220-240°C. The salt will melt, and water will begin to distill off.
-
After the bulk of the water has been removed, gradually increase the temperature to 260-280°C.
-
Slowly apply a vacuum to remove the final traces of water and drive the polymerization to completion.
-
Causality: The removal of water is the driving force for amide bond formation. High temperature is required to keep the polymer molten and facilitate the diffusion of the water byproduct out of the viscous melt.
-
Monitor the reaction via stirrer torque for 2-3 hours until the desired molecular weight is achieved.
-
-
Polymer Recovery: Extrude the polymer under nitrogen pressure and pelletize as described previously.
Application III: Synthesis of Poly(Schiff Base)s
The aldehyde functionality of this compound allows for its direct use in the synthesis of Poly(Schiff base)s, also known as polyazomethines, through condensation with diamines. These polymers are known for their thermal stability and potential applications in electronics and stealth materials.[10][11]
Workflow for Poly(Schiff Base) Synthesis
Caption: General workflow for the synthesis of Poly(Schiff base)s.
Protocol 3: Solution Polycondensation for Poly(Schiff Base) Synthesis
This protocol is adapted from general procedures for synthesizing Schiff base polymers from dialdehydes and diamines.[10][12]
Materials:
-
This compound
-
p-Phenylenediamine (or other suitable diamine)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
Procedure:
-
Reactant Dissolution: In a three-necked flask equipped with a mechanical stirrer and nitrogen inlet, dissolve an equimolar amount of p-phenylenediamine in anhydrous DMF.
-
Monomer Addition: Dissolve an equimolar amount of this compound in a minimal amount of DMF. Add this solution dropwise to the diamine solution at room temperature with vigorous stirring.
-
Causality: Dropwise addition helps to control the initial reaction rate and promotes the formation of higher molecular weight polymer chains rather than cyclic oligomers.
-
-
Polymerization:
-
After the addition is complete, heat the reaction mixture to 110-120°C.
-
Maintain the reaction under a nitrogen atmosphere for 10-12 hours. The formation of the polymer is often indicated by a color change and an increase in viscosity.
-
-
Polymer Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous polymer solution into a large volume of a non-solvent, such as methanol, with stirring. This will precipitate the polymer.
-
Causality: The polymer is soluble in the reaction solvent (DMF) but insoluble in the non-solvent (methanol), allowing for its purification and isolation from unreacted monomers and low-molecular-weight oligomers.
-
Filter the precipitated polymer, wash it thoroughly with fresh methanol, and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Expected Polymer Properties and Conclusion
The incorporation of the 4,5-dimethylfuran moiety is expected to yield polymers with distinct properties compared to their non-methylated furan or terephthalate analogs.
Table 2: Hypothetical Property Comparison of Derived Polymers
| Polymer Type | Expected Properties & Rationale | Potential Applications |
| Polyester | Increased Tg and Hydrophobicity: The rigid furan ring combined with the bulky methyl groups may restrict chain rotation, increasing the glass transition temperature (Tg). The methyl groups will also increase the polymer's hydrophobicity. | High-performance fibers, engineering plastics, packaging films with enhanced moisture barrier. |
| Polyamide | Improved Solubility, Lower Melting Point: The methyl groups may disrupt the hydrogen bonding network between amide chains, potentially lowering the melting point and improving solubility in certain organic solvents compared to analogous linear polyamides.[13] | Melt-processable engineering thermoplastics, specialty fibers. |
| Poly(Schiff Base) | Enhanced Processability: The methyl groups could improve the solubility of these typically rigid and intractable polymers, facilitating their processing into films or coatings. | Thermally stable coatings, materials for infrared stealth applications, semiconducting polymers.[10] |
Safety Precautions
-
This compound may cause skin, eye, and respiratory irritation.[14]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[14]
-
High-temperature, high-vacuum polymerizations should be conducted behind a safety shield.
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- 8. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00189F [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
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- 13. researchgate.net [researchgate.net]
- 14. This compound - High purity | EN [georganics.sk]
Troubleshooting & Optimization
Optimizing reaction conditions for 4,5-Dimethyl-2-furaldehyde synthesis
An advanced technical support resource meticulously crafted for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Dimethyl-2-furaldehyde. As Senior Application Scientists, our goal is to move beyond mere procedural lists, offering a deep dive into the causality of experimental choices and providing a self-validating framework for robust, reproducible synthesis.
Technical Support Center: this compound Synthesis
This guide is structured to address the most pressing challenges encountered during the synthesis of this compound, a valuable heterocyclic aldehyde. We focus on the Vilsmeier-Haack formylation of 2,3-dimethylfuran, a common and effective synthetic route, to provide a concrete basis for troubleshooting and optimization.
Part 1: Recommended Synthesis Protocol & Mechanism
A foundational understanding of the reaction pathway is critical for effective troubleshooting. The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles like furans.
Reaction Principle: Vilsmeier-Haack Formylation
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates a disubstituted amide, typically N,N-dimethylformamide (DMF), to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich 2,3-dimethylfuran attacks the Vilsmeier reagent. The furan ring is highly activated by the two methyl groups, directing the formylation to the C2 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the target aldehyde, this compound.
Caption: The Vilsmeier-Haack reaction pathway for this compound synthesis.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a starting point and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
2,3-Dimethylfuran
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq.) and cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Furan Addition: Dissolve 2,3-dimethylfuran (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the cold Vilsmeier reagent mixture.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching and Hydrolysis: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully pour the reaction mixture onto crushed ice containing an excess of sodium bicarbonate to neutralize the acid and hydrolyze the intermediate.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.[1][2] The boiling point is approximately 98-100 °C at 12 mmHg.[3][4]
Part 2: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to guide you through rapid and effective troubleshooting.
Caption: A streamlined troubleshooting workflow for key experimental parameters.
Issue 1: Low or No Product Yield
Q: My reaction yielded very little or no this compound. What are the likely causes?
A: Low yield is a common issue that can often be traced back to three critical areas: reagent quality, reaction temperature, or incomplete reaction.
-
Possible Cause 1: Inactive Vilsmeier Reagent. The chloroiminium ion is sensitive to moisture. If anhydrous conditions are not maintained, water will quench the POCl₃ and prevent the formation of the active electrophile.
-
Troubleshooting Steps:
-
Ensure DMF and DCM are freshly dried using appropriate methods (e.g., molecular sieves).
-
Use freshly opened or recently distilled POCl₃.
-
Oven-dry all glassware and assemble the apparatus under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
-
Possible Cause 2: Degradation of Starting Material. Furan rings are susceptible to polymerization under strongly acidic conditions, especially at elevated temperatures.[1]
-
Troubleshooting Steps:
-
Strictly maintain the temperature at 0-10 °C during the dropwise addition of both POCl₃ and the 2,3-dimethylfuran solution. Uncontrolled exotherms can lead to polymerization and reduced yield.
-
Ensure efficient stirring to dissipate heat.
-
-
-
Possible Cause 3: Incomplete Reaction. The reaction may not have proceeded to completion.
-
Troubleshooting Steps:
-
Monitor the reaction using an appropriate analytical technique (e.g., TLC, GC-MS) by taking small aliquots from the reaction mixture.
-
If starting material is still present after the recommended time, consider extending the reaction time at room temperature.
-
-
Issue 2: Formation of Dark, Tarry Byproducts
Q: My crude product is a dark, viscous oil or tar. What causes this and how can I prevent it?
A: The formation of dark, insoluble materials is a classic sign of furan polymerization.[1]
-
Primary Cause: Acid-Catalyzed Polymerization. The highly acidic nature of the Vilsmeier-Haack reaction environment can protonate the furan ring, initiating a cascade of polymerization reactions. This is exacerbated by excessive heat.
-
Preventative Measures:
-
Temperature Control: This is the most critical factor. Adhere strictly to the low-temperature conditions outlined in the protocol, especially during additions.
-
Controlled Quench: Perform the aqueous workup by adding the reaction mixture to a cold, vigorously stirred solution of sodium bicarbonate. Adding water or base directly to the reaction flask can generate localized hot spots, promoting polymerization.
-
Purification Temperature: During vacuum distillation, keep the heating bath temperature as low as possible (ideally below 130°C) to prevent thermal decomposition of the product.[2]
-
-
Issue 3: Difficulties During Purification
Q: I'm struggling to isolate a pure product after the workup. What are the best practices for purification?
A: Purification challenges often arise from incomplete hydrolysis of the iminium intermediate or thermal instability of the product.
-
Problem 1: Emulsion during Extraction. The presence of residual DMF and salts can lead to emulsions.
-
Solution: Add brine (saturated NaCl solution) during the final wash step. This increases the ionic strength of the aqueous phase, helping to break emulsions and further dry the organic layer.
-
-
Problem 2: Product Decomposition during Distillation. As mentioned, this compound can degrade at high temperatures.
-
Solution:
-
Use High Vacuum: Employ a good vacuum pump to lower the boiling point of the product. The reported boiling point is 98-100 °C at 12 mmHg.[4]
-
Avoid Overheating: Use an oil bath for even heating and keep the temperature just high enough to ensure a steady distillation rate.
-
Column Chromatography: For very high purity, column chromatography using a silica gel stationary phase with a non-polar eluent system (e.g., hexanes/ethyl acetate) is an effective alternative to distillation.
-
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reagents? A: A slight excess of the Vilsmeier reagent is typically used to ensure complete conversion of the furan. A common starting point is:
-
2,3-Dimethylfuran: 1.0 eq.
-
POCl₃: 1.2 - 1.5 eq.
-
DMF: 3.0 - 5.0 eq. (serves as both reagent and solvent)
| Reagent | Molar Eq. | Purpose |
| 2,3-Dimethylfuran | 1.0 | Substrate |
| POCl₃ | 1.2 | Activating Agent |
| DMF | 3.0 | Formyl Source |
Q2: Can I use other solvents besides DCM? A: While DCM is common, other anhydrous, non-protic solvents like 1,2-dichloroethane can be used. The key is that the solvent must be inert to the highly electrophilic Vilsmeier reagent. Avoid nucleophilic solvents like THF, which can be attacked by the reagent.
Q3: How critical is the purity of 2,3-dimethylfuran? A: Very critical. Impurities in the starting material, particularly other nucleophiles or acidic contaminants, can consume the Vilsmeier reagent or catalyze side reactions, leading to lower yields and a more complex crude product mixture. Use freshly distilled or high-purity commercial material.
Q4: What are the primary safety concerns for this reaction? A:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Exothermic Reactions: The formation of the Vilsmeier reagent and its reaction with the furan can be exothermic. Proper cooling and slow, controlled addition are essential to prevent the reaction from running away.
Q5: My final product is yellow, is this normal? A: Yes, pure this compound is often described as a liquid that can range from colorless to yellow.[4] However, a dark brown or black color indicates significant impurities, likely from polymerization, and requires further purification.[2]
References
-
G. A. Benson and W. J. Spillane, "Reactions Catalyzed by Nanoporous Aluminosilicates," ORCA - Online Research @ Cardiff, 2014. [Link]
-
Chemical Synthesis Database, "this compound," cs-database.com, 2025. [Link]
-
Organic Syntheses, "5-methylfurfural," Organic Syntheses, Coll. Vol. 2, p.416 (1943); Vol. 13, p.70 (1933). [Link]
-
S. N. Al-Juboori, et al., "Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants," Journal of Medicinal and Chemical Sciences, 2022. [Link]
-
J. Requies, et al., "Furfural synthesis from D-xylose and examples of side reactions," ResearchGate, 2017. [Link]
-
The Royal Society of Chemistry, "Experimental SH011015HCH," The Royal Society of Chemistry, 2015. [Link]
-
MDPI, "Catalytic Production and Upgrading of Furfural: A Platform Compound," MDPI, 2022. [Link]
-
ResearchGate, "Selective oxidation of 5-hydroxymethyl-2-furaldehyde to furan-2,5-dicarboxaldehyde by catalytic systems based on vanadyl phosphate," ResearchGate, 2015. [Link]
-
MDPI, "Step-by-Step Hybrid Conversion of Glucose to 5-acetoxymethyl-2-furfural Using Immobilized Enzymes and Cation Exchange Resin," MDPI, 2022. [Link]
-
PubMed, "High-efficiency synthesis of 5-hydroxymethylfurfural and 2,5-diformylfuran from fructose over magnetic separable catalysts," PubMed, 2021. [Link]
-
ACS Publications, "Advances in Continuous Flow Production of 5-(Hydroxymethyl)furfural, 2,5-Furandicarboxylic Acid, 2,5-Diformylfuran, and 2,5-Dimethylfuran," Industrial & Engineering Chemistry Research, 2021. [Link]
-
ResearchGate, "Optimization of furfural production from hemicellulose extracted from delignified palm pressed fiber using a two-stage process," ResearchGate, 2017. [Link]
-
RSC Publishing, "Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective," Green Chemistry, 2022. [Link]
-
Weizmann Research Portal, "Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid," Weizmann Institute of Science, 2022. [Link]
-
ACS Publications, "Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route," Energy & Fuels, 2022. [Link]
-
PubMed, "Reasons for 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde resistance in Saccharomyces cerevisiae: current state of knowledge and perspectives for further improvements," PubMed, 2021. [Link]
-
Semantic Scholar, "Mechanism of formation of 2-furaldehyde from d-xylose," Semantic Scholar, 1991. [Link]
-
ResearchGate, "The optimization of formic acid hydrolysis of xylose in furfural production," ResearchGate, 2016. [Link]
-
NIH National Library of Medicine, "Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium," Molecules, 2015. [Link]
-
Wikipedia, "2,5-Furandicarbaldehyd," Wikipedia, Accessed 2026. [Link]
- Google Patents, "US8324409B2 - Efficient method for preparing 2,5-dimethylfuran," Google P
-
Organic Syntheses, "Furfural," Organic Syntheses, Coll. Vol. 1, p.280 (1941); Vol. 1, p.49 (1921). [Link]
-
Scite, "Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective," Scite, 2022. [Link]
-
ResearchGate, "Bio-based 1,4-butanediol and tetrahydrofuran synthesis: Perspectives," ResearchGate, 2022. [Link]
-
Amerigo Scientific, "this compound," Amerigo Scientific, Accessed 2026. [Link]
-
ResearchGate, "5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities," ResearchGate, 2015. [Link]
-
ResearchGate, "Step-by-Step Hybrid Conversion of Glucose to 5-acetoxymethyl-2-furfural Using Immobilized Enzymes and Cation Exchange Resin," ResearchGate, 2022. [Link]
-
NIH National Library of Medicine, "Synthesis of Furfural from Xylose and Xylan," Journal of Visualized Experiments, 2011. [Link]
Sources
Technical Support Center: Synthesis and Purification of 4,5-Dimethyl-2-furaldehyde
Welcome to the technical support center for the synthesis and purification of 4,5-Dimethyl-2-furaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth, field-proven insights and troubleshooting protocols to help you identify and remove common impurities, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary synthetic routes to this compound, and what are the initial purity concerns with each?
There are two main strategies for synthesizing this compound. The choice of method dictates the likely impurity profile.
-
Vilsmeier-Haack Formylation of 2,3-Dimethylfuran: This is a classic and widely used method for formylating electron-rich heterocycles.[1][2][3] The reaction involves treating 2,3-dimethylfuran with a Vilsmeier reagent, typically formed in situ from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[4] The primary purity concerns stem from incomplete reaction, side reactions, and reagent residues.
-
Acid-Catalyzed Dehydration of C6 Sugars: While less direct for this specific substituted furan, routes involving the transformation of biomass-derived sugars are a cornerstone of furan chemistry.[5][6] This pathway involves the acid-catalyzed cyclodehydration of a suitable sugar precursor.[7][8] The main challenge here is the formation of complex, dark-colored polymeric byproducts known as humins and other degradation products, which can significantly complicate purification.[9][10]
Q2: I used the Vilsmeier-Haack reaction. My crude NMR shows multiple signals besides the product. What are these impurities?
When synthesizing via the Vilsmeier-Haack pathway, your crude product may contain several predictable impurities.
-
Unreacted 2,3-Dimethylfuran: This is the most common impurity if the reaction does not go to completion. It is less polar than the aldehyde product.
-
Residual DMF and Phosphorus-based byproducts: The Vilsmeier reagent is prepared in excess. During aqueous work-up, POCl₃ is hydrolyzed to phosphoric acid, and DMF is largely water-soluble. However, traces can remain.
-
Positional Isomers: While formylation is highly regioselective for the C5 position due to electronic activation and sterics, trace amounts of other isomers could theoretically form.
-
Polymeric/Resinous Materials: Furans, especially furaldehydes, are susceptible to polymerization under the acidic conditions of the reaction, though this is often less severe than in sugar dehydration.
The workflow below illustrates the general process and points where impurities arise.
Caption: Vilsmeier-Haack synthesis workflow and impurity generation points.
Q3: My reaction from a sugar source is a dark, viscous mess. What is this, and is my product salvageable?
The dark, often intractable material is composed of humins . Humins are furan-rich polymers formed through acid-catalyzed degradation and polymerization of sugars and the furaldehyde product itself.[9]
Is it salvageable? Yes, but it requires robust purification. The product, being a relatively volatile and moderately polar molecule, can often be separated from the non-volatile, highly complex humins.
Troubleshooting Strategy:
-
Dilution & Extraction: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity.
-
Filtration: Filter the solution through a plug of Celite® or silica gel to remove the bulk of the insoluble humins.[11]
-
Purification: The resulting crude filtrate, though still colored, will be enriched with your product and can be subjected to distillation or chromatography.
Q4: What is the most effective method for purifying crude this compound to >97% purity?
For achieving high purity, a multi-step approach is often best, but vacuum distillation is the single most effective technique for this compound.[12]
-
Primary Purification: Vacuum Distillation. Given its boiling point of 98-100 °C at 12 mmHg, distillation is excellent for separating the volatile product from non-volatile impurities like humins, salts, and polymeric materials.[13][14]
-
Secondary Purification (if needed): Silica Gel Chromatography. If distillation fails to separate impurities with similar boiling points (e.g., unreacted starting material), column chromatography is the next logical step. The aldehyde group makes the product significantly more polar than the starting furan, allowing for easy separation.
The following decision tree can guide your purification strategy.
Caption: Decision tree for selecting the optimal purification method.
Impurity Summary & Analytical Data
The following table summarizes the common impurities, their source, and key physical properties to aid in their removal.
| Impurity | Source | Boiling Point (°C) | Polarity | Removal Method |
| This compound | Product | 98-100 @ 12 mmHg [12][13] | Moderate | - |
| 2,3-Dimethylfuran | Starting Material | 94-95 @ 760 mmHg | Low | Distillation, Chromatography |
| Humins/Polymers | Side Reaction | Non-volatile | High/Variable | Filtration, Distillation |
| Phosphoric Acid/Salts | Reagent Byproduct | Non-volatile | High (Ionic) | Aqueous Wash, Distillation |
| DMF | Reagent | 153 @ 760 mmHg | High | Aqueous Wash, Distillation |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is designed for the primary purification of crude this compound to remove non-volatile impurities.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry. Use a magnetic stirrer and a suitable heating mantle. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
Charging the Flask: Charge the distillation flask with the crude product. Do not fill the flask more than two-thirds full. Add a magnetic stir bar.
-
Applying Vacuum: Begin stirring and slowly apply vacuum. Initial bubbling may occur as dissolved gases and highly volatile components are removed.
-
Heating: Once the pressure has stabilized (e.g., ~12 mmHg), begin gently heating the distillation flask.
-
Fraction Collection:
-
Fore-run: Collect any initial low-boiling fractions (e.g., residual water, solvents, or starting material) in a separate receiving flask.
-
Product Fraction: When the distillation head temperature stabilizes near the expected boiling point (98-100 °C at 12 mmHg), switch to a clean receiving flask to collect the product.[13] The product should be a clear, possibly pale-yellow liquid.
-
High-Boiling Residue: Stop the distillation before the distilling flask goes to dryness to avoid charring the residue. The dark, viscous residue containing polymers and salts will remain in the distillation flask.
-
-
Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: Purity Assessment by GC-MS
This method is suitable for determining the purity of the final product and identifying volatile impurities.[15][16][17]
-
Instrumentation: GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent).
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a suitable volatile solvent like ethyl acetate or dichloromethane.
-
GC Method Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Analysis: Inject the sample. Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the product peak divided by the total area of all peaks. Identify impurity peaks by comparing their mass spectra to library databases.
Protocol 3: Purity and Structure Verification by ¹H NMR
NMR spectroscopy is essential for confirming the structure of the product and identifying impurities.[18][19][20]
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Spectral Analysis:
-
Product Signals (in CDCl₃):
-
Aldehyde Proton (-CHO): Singlet around δ 9.5 ppm.
-
Furan Ring Proton (-CH=): Singlet around δ 7.1 ppm.
-
Methyl Protons (-CH₃): Two singlets around δ 2.2-2.4 ppm.
-
-
Impurity Identification:
-
Unreacted 2,3-Dimethylfuran: Look for signals around δ 5.8 ppm (furan protons) and δ 2.1 ppm (methyl groups).
-
DMF: Look for singlets around δ 8.0, 2.9, and 2.7 ppm.
-
Grease/Other Contaminants: Broad signals in the aliphatic region.
-
-
By comparing the integration of impurity signals to the product signals, you can estimate the purity of your sample.
References
- Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egypt. J. Chem., 58(2).
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- Online Research @ Cardiff - ORCA. (n.d.). Cardiff University.
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- This compound. (2024).
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- BenchChem Technical Support Team. (2023). Minimizing byproduct formation during the formylation of 4-(dimethylamino)biphenyl. BenchChem.
- This compound 97%. (n.d.). Sigma-Aldrich.
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- Experimental SH011015HCH. (n.d.). The Royal Society of Chemistry.
- Gangarapu, S., et al. (2017). Simultaneous Dehydration of Glucose and Xylose Present in a Process-Relevant Biorefinery Hydrolysate to Furfurals Using Heterogeneous Solid Acid Catalysts.
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- Benzaldehyde derivative synthesis by formyl
- ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. (n.d.). The Royal Society of Chemistry.
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- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- Kautto, E. (2017).
- Bhaumik, P., & Dhepe, P. L. (2016). Solid acid catalyzed dehydration of xylose to synthesize furfural.
- Shulga, O., et al. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. MDPI.
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- Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Gurbuz, E. I., et al. (2013). Glucose Conversion to Furans in Alcohols Catalyzed by Lewis Acidic Beta Zeolites and Brønsted Acidic Resins. OSTI.GOV.
- Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
- Binder, J. B., & Raines, R. T. (2010). Synthesis of Furfural from Xylose and Xylan. Raines Lab, University of Wisconsin-Madison.
- Bianchi, F., et al. (2003). Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution. PubMed.
- Radhika, C. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. MGM Journal of Medical Sciences.
- BenchChem Technical Support Team. (2024). A Researcher's Guide to Assessing the Purity of Synthesized 4-Nitro-2-Furancarboxaldehyde. BenchChem.
- Smith, S. L., & Himes, R. H. (1982).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- van der Graaf, W. D., et al. (2020). Production of furans from C5 and C6 sugars in the presence of polar organic solvents. Sustainable Energy & Fuels.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL.
- Gaspar, E. M., & Lucena, A. F. (2006).
- Adams, R., & Voorhees, V. (1921). Furfural. Organic Syntheses.
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- 20. epfl.ch [epfl.ch]
Technical Support Center: Preventing Polymerization of Furaldehydes During Storage
Welcome to the Technical Support Center for furaldehyde handling and storage. This guide is designed for researchers, scientists, and drug development professionals who utilize furaldehydes, such as furfural and 5-hydroxymethylfurfural (HMF), in their work. The inherent instability of these compounds, leading to polymerization, can significantly impact experimental outcomes, product purity, and process efficiency. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maintain the integrity of your furaldehydes.
Introduction: The Challenge of Furaldehyde Instability
Furaldehydes are versatile platform chemicals derived from biomass, with wide-ranging applications in the synthesis of pharmaceuticals, polymers, and biofuels. However, their utility is often hampered by a tendency to undergo self-polymerization, especially under certain storage and handling conditions.[1] This process, often catalyzed by acids, bases, heat, and light, results in the formation of dark, resinous materials that can contaminate reactions and foul equipment.[2][3] Understanding the mechanisms behind this degradation is the first step toward effective prevention.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our users encounter when working with furaldehydes.
Q1: What are the first signs of furaldehyde polymerization?
A1: The most immediate indicators of polymerization are a darkening in color and an increase in viscosity. Freshly distilled furaldehydes are typically light yellow to brown. As polymerization progresses, the liquid will turn dark brown to black and become noticeably thicker. You may also observe the formation of solid precipitates or a resinous film on the container walls.
Q2: What factors initiate and accelerate the polymerization of furaldehydes?
A2: Several factors can trigger and speed up the polymerization process:
-
Heat: Elevated temperatures significantly increase the rate of polymerization.[4][5]
-
Light: Exposure to light, particularly UV radiation, can induce photochemical degradation and polymerization.[2][4]
-
Acids and Bases: Both strong acids and bases can catalyze polymerization reactions.[2][6][7] Violent polymerization can occur in the presence of strong mineral acids.[2]
-
Oxygen (Air): Contact with air can lead to oxidation, forming acidic byproducts that in turn catalyze polymerization.[2][8] Long-term exposure to air and light can also lead to the formation of explosive peroxides.[2]
-
Moisture: The presence of water can facilitate certain degradation pathways.
Q3: Can I reverse polymerization once it has started?
A3: Unfortunately, polymerization is an irreversible process.[3] Once the polymeric resins have formed, they cannot be easily converted back to the monomeric furaldehyde. The best approach is prevention. If you observe signs of polymerization, it is advisable to purify the furaldehyde by distillation before use, if feasible, or to use a fresh batch.
Q4: How does temperature specifically affect the stability of furaldehydes?
A4: Temperature is a critical factor in furaldehyde stability. Higher temperatures provide the activation energy needed for polymerization reactions to occur at an accelerated rate. For instance, studies on 5-Hydroxymethylfurfural (HMF) show that higher temperatures lead to its degradation into various by-products.[4] Conversely, storing furaldehydes at low temperatures (e.g., 2-8°C) significantly slows down decomposition and helps maintain their integrity over extended periods.[4]
Troubleshooting Guides
This section provides detailed protocols and explanations to help you troubleshoot and prevent furaldehyde polymerization.
Issue 1: Rapid Discoloration of Furaldehyde in Storage
You've received a fresh bottle of furfural, and within a few days, you notice it has significantly darkened.
Root Cause Analysis:
This rapid discoloration is a classic sign of polymerization, likely initiated by one or more of the following: improper storage conditions, exposure to air and light, or inherent acidity in the sample.
dot
Caption: Troubleshooting workflow for rapid furaldehyde discoloration.
Step-by-Step Mitigation Protocol:
-
Assess Current Storage:
-
Temperature: Is the furaldehyde stored in a cool environment? Storage at or below room temperature is recommended, with refrigeration (2-8°C) being ideal for long-term stability.[4][9]
-
Light: Is the container opaque or stored in a dark cabinet? Furaldehydes should be protected from light to prevent photochemical degradation.[2][4] Amber glass bottles are a good option.
-
-
Minimize Air Exposure:
-
Inert Gas Blanket: Upon receiving and after each use, purge the headspace of the container with an inert gas like nitrogen or argon.[2][4] This displaces oxygen and minimizes oxidative degradation.
-
Seal Tightly: Ensure the container is sealed tightly after each use. Consider using containers with high-quality, inert seals.
-
-
Consider pH Neutralization:
-
Check Acidity: Furaldehydes can contain acidic impurities from their production process, which can catalyze polymerization.[10] You can test the pH of a diluted aqueous solution.
-
Neutralization (Use with Caution): If acidic, neutralization with a suitable base can improve stability.[10] However, excess base can also promote polymerization, so this should be done carefully, aiming for a near-neutral pH.
-
-
Implement the Use of Inhibitors:
-
Prophylactic Addition: For long-term storage or for applications where stability is critical, consider adding a polymerization inhibitor to freshly distilled or newly opened furaldehyde.
-
Issue 2: Polymer Formation During a Reaction
You are running a reaction with furaldehyde, and you observe the formation of dark, insoluble materials, indicating polymerization is occurring under your reaction conditions.
Root Cause Analysis:
Reaction conditions, such as elevated temperatures or the presence of acidic or basic catalysts, are likely promoting the polymerization of your furaldehyde starting material.[1]
dot
Sources
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Furfural - Wikipedia [en.wikipedia.org]
- 4. sugar-energy.com [sugar-energy.com]
- 5. Experimental and Kinetic Study on the Production of Furfural and HMF from Glucose [mdpi.com]
- 6. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 7. imp.kiev.ua [imp.kiev.ua]
- 8. patents.justia.com [patents.justia.com]
- 9. eagle.justrite.com [eagle.justrite.com]
- 10. GB2287936A - Process for inhibiting oxidation and polymerization of furfural and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of Substituted Furans
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of substituted furans. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, providing not just solutions but also the underlying chemical reasoning to empower your synthetic strategies.
Section 1: General Issues in Furan Synthesis
This section addresses broad problems that can occur across various synthetic methods for furans.
Q1: My reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance with very low yield. What's happening?
A1: The formation of dark, insoluble materials is a classic sign of product or starting material degradation, often through polymerization.[1] Furan rings, especially those with electron-donating substituents, are sensitive to strong acids and high temperatures, which can catalyze polymerization or ring-opening reactions.[1][2]
Causality: The furan ring's pseudo-aromatic character makes it susceptible to protonation under acidic conditions. This can lead to highly reactive intermediates that readily polymerize.[2][3] High temperatures accelerate these degradation pathways.
Troubleshooting Strategies:
-
Use Milder Reaction Conditions: Switch from strong Brønsted acids like concentrated H₂SO₄ to milder alternatives such as p-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Bi(NO₃)₃).[4][5] Lewis acids can promote the necessary cyclization under less aggressive conditions.
-
Lower the Reaction Temperature: Operating at a reduced temperature can significantly slow the rate of polymerization and degradation, even if it requires a longer reaction time.[1][2]
-
Minimize Reaction Time: Closely monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6] Work up the reaction as soon as the starting material is consumed to prevent prolonged exposure of the furan product to harsh conditions.[1]
-
Ensure Anhydrous Conditions: Water can facilitate ring-opening side reactions, leading to intermediates that can polymerize.[1][7] Ensure all solvents and reagents are thoroughly dried before use.
Section 2: Paal-Knorr Furan Synthesis Troubleshooting
The Paal-Knorr synthesis, the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is a cornerstone of furan synthesis.[8][9] However, its efficiency can be hampered by several factors.
Q2: My Paal-Knorr reaction is very slow or stops, leaving a significant amount of unreacted 1,4-dicarbonyl starting material. How can I drive it to completion?
A2: Incomplete conversion in a Paal-Knorr synthesis often points to issues with catalysis, reaction equilibrium, or temperature.
Causality: The rate-determining step is the acid-catalyzed intramolecular cyclization of the enolized dicarbonyl.[10] The subsequent dehydration to form the aromatic furan ring is an equilibrium process. If water is not effectively removed, the reaction can stall or even reverse.[6]
Troubleshooting Strategies:
-
Enhance Water Removal: For reactions run in a suitable solvent like toluene, use a Dean-Stark apparatus to physically remove water as it forms, thereby driving the equilibrium towards the furan product.[4][6] For other setups, adding a dehydrating agent like phosphorus pentoxide (P₂O₅) can be effective.[4][8]
-
Increase Catalyst Loading or Strength: A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) may improve the reaction rate.[4] If using a mild acid, switching to a slightly stronger one could be beneficial, but be mindful of potential degradation (see Q1).
-
Optimize Temperature: While high temperatures can cause degradation, insufficient heat will result in a sluggish reaction. Gradually increasing the temperature while monitoring for side product formation can help find the optimal balance.[5]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and often improves yields by minimizing thermal degradation.[4][11]
Logical Troubleshooting Workflow for Incomplete Paal-Knorr Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving Reaction Selectivity of 4,5-Dimethyl-2-furaldehyde
Welcome to the technical support center for 4,5-Dimethyl-2-furaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile furan derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of Selectivity
This compound (CAS 52480-43-0) is a valuable building block, featuring a reactive aldehyde group and an electron-rich furan ring.[1][2][3] This bifunctionality, however, presents a significant challenge: achieving high selectivity. Reactions can occur at the aldehyde (C=O), the furan ring (C=C bonds), or involve the methyl groups, often leading to a mixture of products. This guide provides in-depth troubleshooting advice and optimized protocols to help you steer your reactions toward the desired outcome.
The core issue often lies in the similar reactivity of the aldehyde and the furan ring under various conditions. For instance, hydrogenation can reduce the aldehyde to an alcohol or decarbonylate it, while harsher conditions can hydrogenate the furan ring itself.[4] Similarly, electrophilic substitution can occur on the furan ring, competing with reactions at the aldehyde.[5] Understanding these competing pathways is the first step to controlling them.
Troubleshooting Guide: Common Selectivity Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reduction reaction is producing a complex mixture of products, including the alcohol, 2,3-dimethylfuran, and over-reduced ring compounds. How can I selectively obtain the furfuryl alcohol?
Potential Causes:
-
Overly Aggressive Reducing Agent: Strong hydrides (e.g., LiAlH₄) or harsh catalytic hydrogenation conditions (high pressure/temperature, reactive catalysts like PtO₂) can reduce both the aldehyde and the furan ring.[4]
-
Catalyst Poisoning or Inactivity: The catalyst may be unsuitable for selective aldehyde reduction, leading to side reactions like decarbonylation or ring opening.
-
Sub-optimal Reaction Conditions: High temperatures can favor less selective pathways and byproduct formation.
Suggested Solutions & Scientific Rationale:
-
Chemoselective Reduction with Mild Hydrides:
-
Protocol: Use sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) at a controlled temperature (0 °C to room temperature).
-
Rationale: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones over esters, amides, and, crucially, aromatic systems like the furan ring. The lower reactivity of NaBH₄ compared to LiAlH₄ is key to this selectivity.
-
-
Catalytic Transfer Hydrogenation (CTH):
-
Protocol: Employ a hydrogen donor like 2-propanol or formic acid with a suitable catalyst. Zirconia (ZrO₂) and copper-based catalysts have shown high selectivity for reducing furfural to furfuryl alcohol.[6]
-
Rationale: CTH offers a milder alternative to high-pressure H₂ hydrogenation. The catalyst surface and the nature of the hydrogen donor play a crucial role. For example, copper catalysts are known to favor the hydrogenation of the C=O bond over the furan ring due to the preferential adsorption geometry of the aldehyde group on the Cu surface.[4]
-
-
Optimize Catalytic Hydrogenation Conditions:
-
Protocol: If using H₂, switch to a more selective catalyst like copper chromite or a bimetallic catalyst such as Pd-Cu.[4] Perform the reaction at lower H₂ pressure (e.g., 0.4 - 5 MPa) and moderate temperature (e.g., < 220 °C).
-
Rationale: Non-noble metals like copper are highly selective for the aldehyde group.[4] Bimetallic catalysts can modulate the electronic properties and binding energies of the primary catalyst (e.g., Pd), suppressing unwanted side reactions like decarbonylation and ring hydrogenation.[4]
-
Troubleshooting Workflow for Poor Reduction Selectivity
Caption: Competing pathways in the oxidation of this compound.
Frequently Asked Questions (FAQs)
Q: How should I store this compound? A: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. It is a combustible liquid with a flash point of 66 °C. [1]Like many aldehydes, it can be sensitive to air and light, which may cause slow oxidation or polymerization over time.
Q: What are the key safety precautions when handling this compound? A: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is known to cause skin and serious eye irritation and may cause respiratory irritation. [2]Avoid inhalation of vapors.
Q: Which solvents are recommended for reactions? A: The choice is highly reaction-dependent. For reductions with NaBH₄, alcohols like ethanol or methanol are standard. For Diels-Alder reactions, dichloromethane (DCM) or toluene are common. For organometallic reactions, anhydrous ethers like THF or diethyl ether are typically used. Always ensure the solvent is dry and appropriate for the chosen reagents.
Q: How can I monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is the most common and convenient method for qualitative monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying products and byproducts in the reaction mixture. For quantitative analysis of conversion and selectivity, GC with an internal standard or ¹H NMR spectroscopy are highly effective.
Detailed Experimental Protocol: Selective Reduction to 4,5-Dimethyl-2-furfuryl Alcohol
This protocol provides a reliable method for the chemoselective reduction of the aldehyde group using sodium borohydride.
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Setup: Dissolve this compound in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature reaches 0 °C.
-
Addition of Reductant: Slowly add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure the temperature does not rise above 5-10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction by TLC until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Extraction: Remove the methanol using a rotary evaporator. To the remaining aqueous residue, add DCM and transfer to a separatory funnel. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 4,5-dimethyl-2-furfuryl alcohol.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
References
[7]Saá, J. M., et al. (2025). Diels-Alder Reactions of Boron-Substituted Furans with N-Phenylmaleimide: Strategies for Tuning the Reactivity and Selectivity. Journal of Organic Chemistry. [1]Sigma-Aldrich. (n.d.). This compound 97. Sigma-Aldrich. [2]Georganics. (n.d.). This compound - High purity. Georganics. [8]Gamero-del-Valle, B., et al. (2023). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry. [9]Gamero-del-Valle, B., et al. (2023). Understanding the reactivity and selectivity of Diels-Alder reactions involving furans. Organic & Biomolecular Chemistry. [10]Chemical Synthesis Database. (n.d.). This compound. Chemical Synthesis Database. [11]Wang, L., et al. (2021). Electrocatalytic reduction of furfural with high selectivity to furfuryl alcohol using AgPd alloy nanoparticles. Nanoscale. [6]Paniagua, M., et al. (2015). Switching Selectivity in the Hydrogen Transfer Reduction of Furfural. ResearchGate. [12]Ortuno, M. A., et al. (2019). Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. Organic Letters. [4]Nakagawa, Y., et al. (2018). How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural. Chemical Reviews. [3]Sunway Pharm Ltd. (n.d.). This compound. Sunway Pharm Ltd. [5]Belen'kii, L. I., et al. (n.d.). Substrate and positional selectivity in electrophilic substitution reactions in pyrrole, furan, thiophene, and selenophene derivatives and related benzoannelated systems. ResearchGate. [13]Zhang, Y., et al. (2023). Progress of Reactions between Furfural and Aliphatic Alcohols via Catalytic Oxidation Processes: Reaction Routes, Catalysts, and Perspectives. MDPI. Sigma-Aldrich. (n.d.). This compound 97. Sigma-Aldrich.
Sources
- 1. This compound 97 52480-43-0 [sigmaaldrich.com]
- 2. This compound - High purity | EN [georganics.sk]
- 3. This compound - CAS:52480-43-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diels-Alder Reactions of Boron-Substituted Furans with N-Phenylmaleimide: Strategies for Tuning the Reactivity and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01343J [pubs.rsc.org]
- 9. Understanding the reactivity and selectivity of Diels-Alder reactions involving furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Electrocatalytic reduction of furfural with high selectivity to furfuryl alcohol using AgPd alloy nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purifying Furan Aldehydes with Column Chromatography
Welcome to the technical support center for the purification of furan aldehydes using column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with this class of compounds. Furan aldehydes, such as furfural and 5-hydroxymethylfurfural (5-HMF), are valuable platform chemicals and synthetic intermediates, but their purification can be complicated by their reactivity. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Section 1: Foundational Knowledge - Frequently Asked Questions
This section addresses the most common initial questions when developing a purification method for furan aldehydes.
Q1: My primary concern is the potential degradation of my furan aldehyde. What is the best stationary phase to start with?
A: Your concern is valid. Furan aldehydes can be sensitive to acidic conditions, which can catalyze polymerization or other side reactions.[1][2] Standard silica gel is acidic (pH ~4-5) and can cause degradation, especially with prolonged contact time.
-
For robust, less-sensitive furan aldehydes: High-purity, flash-grade silica gel (230-400 mesh) is the standard starting point due to its versatility and cost-effectiveness.[3]
-
For acid-sensitive furan aldehydes: If you observe streaking on your analytical Thin Layer Chromatography (TLC) plate or suspect degradation, you have several options:
-
Deactivated Silica Gel: You can neutralize the silica gel's acidity. A common lab practice is to flush the packed column with an eluent containing a small amount of a volatile base, like 0.1-1% triethylamine (NEt₃), before loading the sample.[4]
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[5] However, be aware that alumina can have its own reactivity issues, so it's crucial to test its compatibility with your specific compound on a small scale first.
-
Florisil: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be a gentle alternative.[5]
-
Q2: How do I select an appropriate mobile phase (eluent) for my furan aldehyde?
A: The selection of the mobile phase is critical for achieving good separation. The process should always begin with analytical TLC.
-
Goal Rf Value: Aim for a solvent system that gives your target furan aldehyde an Rf (retention factor) value of approximately 0.2 to 0.4 on a silica gel TLC plate.[6] This Rf range typically translates well to column chromatography, ensuring the compound doesn't elute too quickly (co-eluting with non-polar impurities) or take too long (leading to band broadening and potential degradation).
-
Common Solvent Systems: Start with a binary mixture of a non-polar and a polar solvent. The most common system is Hexanes/Ethyl Acetate.[4] For more polar furan aldehydes, Dichloromethane/Methanol might be necessary.
-
Avoiding Reactivity: Be cautious when using alcohol-based solvents (like methanol or ethanol) if your furan aldehyde is particularly electrophilic. The acidic nature of silica gel can catalyze the formation of acetal or hemiacetal byproducts, complicating your purification.[4] If an alcohol is necessary for solubility or elution, consider using deactivated silica.
Q3: Should I use an isocratic or a gradient elution?
A: The choice depends on the complexity of your sample mixture.
-
Isocratic Elution: Uses a single, constant mobile phase composition throughout the purification.[7] It is simpler to set up and is ideal for separating compounds with similar polarities (i.e., when all spots on the TLC are close together).[8] The main drawback is that compounds that are strongly retained on the column will elute slowly, resulting in broad peaks and wasted solvent.[7]
-
Gradient Elution: The composition of the mobile phase is changed over time, typically by gradually increasing the percentage of the more polar solvent.[7][9] This is highly advantageous for complex mixtures containing compounds with a wide range of polarities.[10] A gradient sharpens the peaks of later-eluting compounds, improves resolution, and reduces the overall run time.[7][11]
Recommendation: For most crude reaction mixtures containing furan aldehydes, a step or linear gradient is recommended . It offers better separation efficiency and is more likely to yield a pure product in a single run.[7]
Q4: How do I determine the correct column size and the amount of sample to load?
A: Overloading the column is a primary cause of poor separation. The amount of silica gel needed depends on the difficulty of the separation (i.e., the difference in Rf values, ΔRf, between your product and the nearest impurities).
| Sample Mass | Column Diameter (mm) | Silica Volume (approx. mL) | Fraction Size (mL) |
| 10 - 100 mg | 20 | 75 | 10 - 15 |
| 100 - 500 mg | 30 | 150 | 20 - 30 |
| 500 mg - 2 g | 40 | 300 | 30 - 50 |
| 2 g - 5 g | 50 | 600 | 50 - 100 |
This table provides a general guideline for separations where ΔRf ≥ 0.2. For more difficult separations (ΔRf < 0.1), the ratio of silica to sample mass should be increased significantly (from ~30:1 to 100:1 or more).
Section 2: Core Experimental Protocols
Following standardized protocols is key to reproducible results. Here are step-by-step guides for essential techniques.
Protocol 1: Slurry Packing a Flash Chromatography Column
Slurry packing is a reliable method to create a homogenous, well-packed column, which is essential for a good separation.
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed.[12] Add a ~1 cm layer of sand over the wool.
-
Create Slurry: In a beaker, measure the required amount of silica gel. Add your initial, least polar mobile phase solvent and stir to create a consistent, pourable slurry without lumps.[13] Ensure there are no trapped air bubbles.
-
Pouring: Gently pour the slurry into the column. Use a funnel to prevent the slurry from coating the sides of the column.
-
Packing: Once the slurry is added, open the stopcock and drain some solvent. Gently tap the side of the column with a piece of rubber tubing to encourage even settling of the silica bed.[14]
-
Pressurize: Apply gentle air pressure (1-2 psi for flash chromatography) to the top of the column to compress and pack the silica bed firmly.[15] The goal is to create a stable bed that will not crack or shift during the run.
-
Equilibration: Allow the solvent to drain until it is level with the top of the silica bed. Crucially, do not let the silica run dry. [12] Add a protective layer of sand (~1-2 cm) on top of the silica bed.[12] The column is now ready for sample loading.
Protocol 2: Dry Loading a Sample
Dry loading is the preferred method when your sample has poor solubility in the mobile phase, preventing it from being loaded in a minimal volume.[15]
-
Adsorption: Dissolve your crude furan aldehyde sample in a suitable, volatile solvent (e.g., dichloromethane or acetone).[15]
-
Add Silica: To this solution, add a small amount of silica gel (typically 2-3 times the mass of your crude sample).
-
Evaporation: Thoroughly mix the slurry and then remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder.[15]
-
Loading: Carefully add this silica-adsorbed sample powder onto the top layer of sand in your packed column.
-
Finalize: Gently add a final, thin layer of sand on top of the sample layer to prevent disturbance when you add the mobile phase.
-
Begin Elution: Carefully add your mobile phase and proceed with the chromatography.[3]
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of furan aldehydes.
Problem: My furan aldehyde seems to have decomposed on the column. My overall yield is very low.
-
Plausible Cause: Furan aldehydes, particularly those with electron-donating groups, are susceptible to acid-catalyzed polymerization on the surface of standard silica gel.[1][2] Prolonged exposure to the stationary phase exacerbates this issue.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product recovery.
-
Solutions:
-
Confirm Instability: Perform a 2D TLC experiment. Spot your compound in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in the same solvent.[5] If the spot is no longer on the diagonal, it is reacting with the silica.
-
Deactivate the Stationary Phase: Use the triethylamine method described in Q1 or switch to a less acidic stationary phase like neutral alumina.[4][5]
-
Minimize Contact Time: Use flash chromatography with applied pressure to speed up the elution.[3] A faster flow rate reduces the time the compound spends on the acidic stationary phase. The ideal flow rate results in the solvent level dropping about 2 inches per minute.[12]
-
Problem: My compound is not eluting from the column, even with a highly polar solvent system.
-
Plausible Causes:
-
Strong Adsorption: The compound may have functional groups (like a carboxylic acid or phenol) that bind very strongly to the silica.
-
Degradation: The compound may have decomposed at the top of the column into a very polar, immobile baseline material.[5]
-
Incorrect Solvent Choice: You may have inadvertently used the wrong solvent, for example, swapping your polar and non-polar solvent bottles.[5]
-
-
Solutions:
-
Solvent System Check: Double-check that you are using the correct mobile phase.[5]
-
Use Additives: For acidic furan aldehydes (e.g., those with a carboxylic acid moiety), adding a small amount of acetic acid (0.5-1%) to the mobile phase can help protonate the compound, reducing its interaction with the silica and allowing it to elute.[16]
-
Methanol Purge: If you suspect the compound is simply stuck, you can try to "strip" the column with a very polar solvent like 100% methanol or 5-10% methanol in dichloromethane.[16] This will elute almost everything, and while it may not be pure, it will confirm if your product was still on the column.
-
Problem: My fractions are all mixed, even though the TLC showed a good separation.
-
Plausible Causes:
-
Column Overloading: Too much sample was loaded for the amount of silica used. This is the most common reason for poor separation.[17]
-
Poor Packing: The column was not packed uniformly, leading to channeling where the sample travels down unevenly.[18] Cracks or air bubbles in the silica bed are signs of this.
-
Sample Loading Issues: The initial sample band was too wide. This happens if the sample is dissolved in too much solvent or a solvent that is more polar than the mobile phase.[6][15]
-
-
Solutions:
-
Reduce Sample Load: Decrease the amount of crude material or increase the column size. Refer to the table in Q4.
-
Repack the Column: Ensure you are using a proper slurry packing technique to create a dense, uniform bed.[13][18]
-
Optimize Sample Loading: Dissolve the sample in the minimum amount of solvent possible.[12] If the sample is not soluble in the mobile phase, use the dry loading technique (Protocol 2).[15]
-
Problem: My furan aldehyde peak is tailing (asymmetric).
-
Plausible Causes:
-
Secondary Interactions: The polar aldehyde group can have secondary interactions with active silanol groups on the silica surface, causing a portion of the molecules to lag behind, leading to a "tail".[19] This is common for polar compounds.
-
Flow Rate Issues: A flow rate that is too fast can prevent proper equilibration between the stationary and mobile phases, causing tailing.[15]
-
-
Solutions:
-
Use a Gradient: A gradient elution that increases solvent strength as the compound elutes can help push the tailing end of the band off the column more quickly, resulting in a sharper peak.[7]
-
Add a Modifier: Adding a small amount of a more polar solvent or an additive like triethylamine or acetic acid can block the active sites on the silica, reducing the secondary interactions that cause tailing.[4]
-
Optimize Flow Rate: Reduce the pressure to slow down the flow rate and allow for better equilibration.[15]
-
Decision Tree for Stationary and Mobile Phase Selection
Caption: Decision tree for selecting the right purification strategy.
References
-
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
Hawach Scientific. (2025, February 11). Prepare and Operate Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Zakarian Group, University of California, Santa Barbara. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Run a Flash Column. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]
-
Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]
-
PubMed. (n.d.). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. Retrieved from [Link]
-
Danheiser, R. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Massachusetts Institute of Technology. Retrieved from [Link]
-
Reddit. (2022, June 27). troubleshooring flash chromatography purification. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC? Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? Retrieved from [Link]
-
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
-
Mastelf. (2025, February 19). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? Retrieved from [Link]
-
ZirChrom. (2004, May). Method Development Guide. Retrieved from [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Pharmeli. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
Wierckx, N., et al. (2011, October 28). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PMC. Retrieved from [Link]
-
Reddit. (2024, July 16). Column chromatography issues. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. Retrieved from [Link]
-
JagWorks@USA. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. University of South Alabama. Retrieved from [Link]
- Google Patents. (n.d.). EP3498699A1 - Chromatography method for the purification of furfural derivatives.
-
Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimisation of process condition for furfural aldehyde (1a). Retrieved from [Link]
-
Zhao, S., et al. (2021, September 14). Optimization of Extraction or Purification Process of Multiple Components from Natural Products: Entropy Weight Method Combined with Plackett–Burman Design and Central Composite Design. PMC. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
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- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. mastelf.com [mastelf.com]
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- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. How To [chem.rochester.edu]
- 13. Prepare and Operate Flash Column Chromatography - Hawach [hawachhplccolumn.com]
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- 18. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 19. benchchem.com [benchchem.com]
Identifying and minimizing by-product formation in furan synthesis
A-Level: Senior Application Scientist Topic: Identifying and Minimizing By-product Formation in Furan Synthesis
Welcome to the Technical Support Center for Furan Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of furan synthesis, focusing on the identification and minimization of unwanted by-products. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your syntheses are as clean and efficient as possible.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during your furan synthesis experiments. Each question is designed to tackle a common problem, providing insights into the underlying causes and offering step-by-step solutions.
Q1: My Paal-Knorr reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?
A1: The formation of dark, tarry substances, often referred to as humins or resins, is a frequent challenge in furan synthesis, particularly under acidic conditions.[1][2] This is typically due to the polymerization or acid-catalyzed degradation of the furan product or the starting materials.[1][3][4] Furans, especially those with electron-releasing substituents, are prone to polymerization in the presence of strong acids.[4][5]
Causality Explained: The furan ring is susceptible to protonation at the α-carbon, which can initiate ring-opening or polymerization pathways.[4][6] High temperatures and strong acid catalysts accelerate these degradation processes, leading to the formation of complex, insoluble polymeric materials.[1][3] The presence of water can also promote side reactions, including ring-opening, which generates polymerizable intermediates.[1][4]
Troubleshooting Protocol:
-
Use Milder Reaction Conditions:
-
Catalyst: Switch from strong protic acids like concentrated H₂SO₄ to milder acid catalysts. Options include p-toluenesulfonic acid (p-TsOH), or Lewis acids like Sc(OTf)₃ or Bi(NO₃)₃.[3][7] In some cases, iodine or clays like montmorillonillonite can effectively promote the reaction with fewer side products.[7]
-
Temperature: Lower the reaction temperature. Running the reaction at a reduced temperature can significantly decrease the rate of polymerization.[1] Monitor the reaction progress closely to find the optimal balance between reaction rate and by-product formation.
-
-
Ensure Anhydrous Conditions:
-
Minimize Reaction Time:
-
Monitor the reaction using an appropriate analytical technique (e.g., TLC, GC-MS). Stop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the furan product to the acidic conditions.[1]
-
-
Solvent Choice:
-
The choice of solvent is critical. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect on furan derivatives.[4]
-
Q2: My Feist-Benary synthesis is giving a low yield and a complex mixture of products. How can I improve the selectivity?
A2: The Feist-Benary synthesis, which involves the base-catalyzed condensation of an α-haloketone with a β-dicarbonyl compound, can be sensitive to reaction conditions.[8][9] Low yields and product mixtures often arise from competing side reactions or improper choice of base.
Causality Explained: The reaction proceeds through the formation of an enolate from the β-dicarbonyl compound, which then attacks the α-haloketone.[9][10][11] The choice of base is crucial; a base that is too strong can lead to self-condensation of the starting materials or hydrolysis of ester groups.[8] The regioselectivity can also be an issue, leading to a mixture of isomers.
Troubleshooting Protocol:
-
Optimize the Base:
-
Control the Temperature:
-
Substrate Reactivity:
-
Solvent Selection:
-
Common solvents include ethanol, DMF, and THF.[8] The choice of solvent can influence the solubility of the reactants and the reaction rate.
-
Q3: I am synthesizing furans from carbohydrates, but the main product is a dark, insoluble polymer. What is this by-product and how can I avoid it?
A3: When synthesizing furans (like 5-hydroxymethylfurfural or furfural) from carbohydrates, the formation of dark polymers, known as humins, is a major side reaction.[2][12]
Causality Explained: Humins are formed through acid-catalyzed side-reactions of the carbohydrate starting materials and/or the furan products.[2] These reactions can include aldol additions and condensations, leading to highly cross-linked, insoluble polymers.[12]
Troubleshooting Protocol:
-
Use Organic Solvents:
-
Optimize the Catalyst:
-
The choice of catalyst can influence the rate of furan formation versus humin formation. Research different catalyst systems, including Lewis acids and solid acid catalysts, which may offer higher selectivity.
-
-
Biphasic Systems:
-
Employing a biphasic reactor system where the furan product is continuously extracted into an organic phase can prevent its degradation and polymerization in the acidic aqueous phase.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about furan synthesis, offering foundational knowledge to prevent issues before they arise.
Q4: What are the most common by-products in Paal-Knorr furan synthesis?
A4: Besides the polymeric materials discussed in Q1, other potential by-products in the Paal-Knorr synthesis include:
-
Unreacted Starting Material: Incomplete conversion of the 1,4-dicarbonyl compound.
-
Ring-Opened Products: Under strongly acidic and aqueous conditions, the furan ring can undergo hydrolysis to form a dicarbonyl compound.[4][6]
-
Products of Self-Condensation: The 1,4-dicarbonyl starting material may undergo intermolecular aldol-type reactions, especially at higher concentrations and temperatures.
Q5: How can I identify the by-products in my reaction mixture?
A5: A combination of chromatographic and spectroscopic techniques is typically used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile components in the reaction mixture.[13][14] It can help identify the desired furan, unreacted starting materials, and lower molecular weight by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the major components of the crude product mixture, helping to elucidate the structure of unknown by-products.
-
Infrared (IR) Spectroscopy: IR can be useful for identifying the functional groups present in by-products, such as hydroxyl or carbonyl groups that may be present in ring-opened or polymerized species.[15]
Q6: What are the best practices for purifying furan derivatives?
A6: The purification strategy depends on the properties of the furan derivative and the nature of the impurities.
-
Distillation: For volatile furans, vacuum distillation is often effective.[1]
-
Column Chromatography: Silica gel chromatography is a standard method for purifying less volatile furan derivatives.
-
Recrystallization: If the furan product is a solid, recrystallization can be a highly effective purification technique.
-
Adsorption: Methods using activated carbon have been developed for purifying furan derivatives from reaction mixtures containing carbohydrates.[16]
Data Summary Table
| Synthesis Method | Common By-products | Key Prevention Strategies |
| Paal-Knorr | Polymeric resins (humins), ring-opened products | Use mild acid catalysts (p-TsOH, Lewis acids), lower temperature, anhydrous conditions.[1][4][7] |
| Feist-Benary | Uncyclized intermediates, isomers, hydrolysis products | Use mild bases (pyridine, triethylamine), optimize temperature.[8][11] |
| From Carbohydrates | Humins, formic acid, levulinic acid | Use organic or biphasic solvent systems, continuous extraction of the product.[2][12][17] |
Experimental Protocols
Protocol 1: General Procedure for a Mild Paal-Knorr Furan Synthesis
-
Dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, DMF).
-
Add a mild acid catalyst (e.g., 0.1 equivalents of p-TsOH).
-
Heat the reaction mixture at a moderate temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Part 3: Visualizations
Diagram 1: Troubleshooting Workflow for Paal-Knorr Synthesis
Caption: Decision tree for troubleshooting common Paal-Knorr synthesis issues.
Diagram 2: By-product Formation Pathways in Acid-Catalyzed Furan Synthesis
Caption: Competing reaction pathways in acid-catalyzed furan synthesis.
References
-
Giesserei Lexikon. (n.d.). Furan resin. Retrieved from [Link]
-
Revista CNIC. (n.d.). The mechanism of the thermal resinification of pure furfural. Retrieved from [Link]
-
Wikipedia. (n.d.). Furan resin. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. Retrieved from [Link]
-
ACS Publications. (2019). Separation and Purification of Furans from n-Butanol by Zeolitic Imidazole Frameworks: Multicomponent Adsorption Behavior and Simulated Moving Bed Process Design. Retrieved from [Link]
-
Semantic Scholar. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved from [Link]
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]
-
ACS Publications. (2017). Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. Retrieved from [Link]
-
ResearchGate. (2025). Curing mechanism of furan resin modified with deferent agents and their thermal strength. Retrieved from [Link]
-
ORBi. (2021). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates. Retrieved from [Link]
-
ResearchGate. (2025). Acid-Catalyzed 2Furaldehyde (Furfural) Decomposition Kinetics. Retrieved from [Link]
-
Wikipedia. (n.d.). Feist–Benary synthesis. Retrieved from [Link]
- European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE.
-
Química Organica.org. (n.d.). Feist-Benary synthesis of furan. Retrieved from [Link]
-
Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of temperature and time on the Paal-Knorr reaction conversion. Retrieved from [Link]
-
MBB College. (n.d.). Synthesis of Furan. Retrieved from [Link]
-
YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solution-Phase Synthesis of a Highly Substituted Furan Library. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Paal–Knorr Pyrrole Synthesis in Water. Retrieved from [Link]
-
Organic Syntheses. (1927). Furan. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. Retrieved from [Link]
-
ResearchGate. (2025). The behaviour of furan derivatives in polymerization reactions. Retrieved from [Link]
-
ResearchGate. (2025). Room temperature aqueous Paal–Knorr pyrrole synthesis catalyzed by aluminum tris(dodecyl sulfate)trihydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of different catalysts in the Paal-Knorr reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2013). Mod-30 Lec-34 Furan Synthesis. Retrieved from [Link]
-
YouTube. (2022). Furan Synthesis and Reactions | MES Voice. Retrieved from [Link]
-
Restek. (2022). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Furan resin [giessereilexikon.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 10. Feist-Benary synthesis of furan [quimicaorganica.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 15. researchgate.net [researchgate.net]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. pubs.acs.org [pubs.acs.org]
Stability issues of 4,5-Dimethyl-2-furaldehyde in different solvent systems
Welcome to the technical support center for 4,5-Dimethyl-2-furaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation with this compound.
Introduction
This compound is a furan derivative with potential applications in various fields, including pharmaceuticals and materials science.[1][2] Like many furanic compounds, its pseudo-aromatic furan ring makes it susceptible to degradation under certain conditions.[3] Understanding and controlling the stability of this compound in different solvent systems is critical for obtaining reliable and reproducible experimental results. This guide provides practical advice and protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound is primarily influenced by the following factors:
-
pH: Acidic conditions can lead to degradation, polymerization, and ring-opening of the furan ring.[3]
-
Solvent Type: The choice of solvent has a significant impact. Protic solvents (e.g., water, alcohols) can exacerbate degradation in the presence of acids, while polar aprotic solvents (e.g., DMF, DMSO) generally have a stabilizing effect.[1][2][3]
-
Temperature: Higher temperatures can accelerate the rate of degradation.[3]
-
Light and Air Exposure: Similar to other aldehydes and furan derivatives, exposure to light and air can cause color change and degradation.[4][5]
Q2: Which solvents are recommended for working with this compound?
A2: For enhanced stability, polar aprotic solvents are generally recommended. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been shown to have a strong stabilizing effect on furan derivatives.[1][2] Acetonitrile is another suitable polar aprotic solvent.[3] If your experimental conditions require a different solvent, it is crucial to perform a preliminary stability study.
Q3: How should I store this compound?
A3: To ensure long-term stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from light and air.[4] Storage under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent oxidation.[6] Refrigeration at 2-8°C is advisable for long-term storage.
Q4: What are the visible signs of this compound degradation?
A4: A common sign of degradation for furanic aldehydes is a change in color from colorless or pale yellow to a reddish-brown hue upon exposure to air and light.[5] The formation of precipitates or a noticeable change in the viscosity of the solution can also indicate polymerization or other degradation processes.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps & Explanations |
| Inconsistent reaction yields or formation of unexpected byproducts. | Degradation of this compound under reaction conditions. | 1. Evaluate Solvent Choice: If using a protic solvent (e.g., methanol, ethanol) in the presence of an acid catalyst, consider switching to a polar aprotic solvent like DMF or acetonitrile to enhance stability.[1][2][3]2. Lower the Reaction Temperature: Degradation of furan compounds is often accelerated at higher temperatures.[3] Running the reaction at a lower temperature, even for a longer duration, can minimize side reactions.3. Control pH: If possible, buffer the reaction mixture to maintain a neutral or slightly basic pH to avoid acid-catalyzed degradation. |
| The this compound solution darkens over time. | Oxidation or polymerization upon exposure to air and light. | 1. Work Under an Inert Atmosphere: Perform your experiments under a nitrogen or argon atmosphere to minimize contact with oxygen.2. Protect from Light: Use amber-colored glassware or wrap your reaction vessels in aluminum foil to shield the compound from light.[4]3. Use Freshly Purified Compound: If the starting material is old or has been improperly stored, consider purifying it by distillation under reduced pressure before use.[8] |
| Difficulty in dissolving this compound. | Poor solubility in the chosen solvent. | 1. "Like Dissolves Like": As a polar organic molecule, this compound will be more soluble in polar organic solvents.[3]2. Use a Co-solvent: A binary mixture of solvents can sometimes improve solubility. For instance, adding a small amount of a more polar solvent might help.[3]3. Gentle Heating: Gently warming the solution can increase solubility. However, be cautious of potential degradation at elevated temperatures.[3] |
| Poor reproducibility in analytical measurements (e.g., HPLC, GC). | Degradation of the analyte in the analytical sample solvent. | 1. Choose an Appropriate Diluent: Use a stable solvent system for your analytical standards and sample preparations. Acetonitrile is often a good choice for HPLC analysis of furanic compounds.[9]2. Analyze Samples Promptly: Prepare your samples immediately before analysis to minimize the time for potential degradation.3. Refrigerate Samples: If immediate analysis is not possible, store prepared samples in a refrigerated autosampler (e.g., at 4°C) to slow down degradation. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Different Solvents
This protocol outlines a method to evaluate the stability of this compound in various solvents over time using HPLC-UV analysis.
Materials:
-
This compound (high purity)
-
HPLC-grade solvents to be tested (e.g., Acetonitrile, Methanol, Water, DMF, DMSO)
-
HPLC system with a UV detector and a C18 reverse-phase column[10]
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a stable solvent such as acetonitrile.
-
Preparation of Test Solutions: In separate volumetric flasks, prepare solutions of this compound at a known concentration (e.g., 100 µg/mL) in each of the solvents to be tested.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of each test solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).[10] Inject the samples into the HPLC system and record the peak area of this compound.
-
Incubation: Store the remaining test solutions under controlled conditions (e.g., room temperature, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), take an aliquot from each test solution, dilute it as in step 3, and analyze by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0). Plot the percentage remaining against time for each solvent system.
HPLC Conditions (Example): [10]
-
Column: C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 284 nm[11]
-
Injection Volume: 20 µL
Data Presentation
The following table summarizes the expected stability of this compound in different solvent systems based on the general behavior of furanic compounds.
| Solvent System | Solvent Type | Expected Stability | Potential Degradation Pathways |
| Dimethylformamide (DMF) | Polar Aprotic | High | Minimal degradation expected.[1][2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Minimal degradation expected.[3] |
| Acetonitrile | Polar Aprotic | Good | Low potential for degradation.[3] |
| Methanol | Protic | Moderate to Low | Susceptible to acid-catalyzed degradation and polymerization.[3] |
| Water | Protic | Low | Prone to ring-opening and polymerization, especially at non-neutral pH.[3] |
| Water (Acidic, pH < 4) | Protic, Acidic | Very Low | Rapid degradation, polymerization, and ring-opening.[3] |
Visualizing Degradation and Stability Workflows
Potential Degradation Pathways
The following diagram illustrates the general degradation pathways for furanic aldehydes, which are applicable to this compound.
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
The diagram below outlines the key steps in performing a stability study for this compound.
Caption: Workflow for assessing the stability of this compound.
References
- Benchchem. (n.d.). Technical Support Center: Solvent Effects on Furan Stability and Reactivity.
- Wiley Online Library. (2024, October 29). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
- Wiley Online Library. (2024, October 29). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
- PubMed. (n.d.). Factors affecting the analysis of furan in heated foods.
- Sigma-Aldrich. (2025, April 25). SAFETY DATA SHEET.
- International Furan Chemicals BV. (n.d.). FURFURAL.
- NIH. (2022, March 23). A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces.
- Sigma-Aldrich. (n.d.). This compound 97.
- Chemical Synthesis Database. (2025, May 20). This compound.
- Georganics. (n.d.). This compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Furaldehyde, reagent ACS, 98+%.
- Eawag-BBD. (2007, February 20). Furfural Degradation Pathway.
- Loba Chemie. (n.d.). FURFURAL FOR SYNTHESIS.
- Santa Cruz Biotechnology. (n.d.). 2-Furaldehyde.
- Sigma-Aldrich. (n.d.). This compound 97.
- PubMed. (2011, September 28). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine.
- Shimadzu. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.
- PubMed. (n.d.). Degradation of furfural (2-furaldehyde) to methane and carbon dioxide by an anaerobic consortium.
- ACS Publications. (2024, January 4). Colorimetric Detection of Furfural with Enhanced Visible Absorption of Furfural-DNPH in Basic Conditions.
- Organic Syntheses. (n.d.). Furfural.
- ResearchGate. (n.d.). Native furfural degradation pathways.
- Journal of Medicinal and Chemical Sciences. (n.d.). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants.
- PubChemLite. (n.d.). This compound (C7H8O2).
- ChemSrc. (n.d.). Cas no 75002-34-5 (2,4-dimethyl-3-furaldehyde).
- NIH. (n.d.). Furfural.
- ResearchGate. (2025, November 2). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions.
- Alfa Chemistry. (n.d.). CAS 52480-43-0 this compound.
- Benchchem. (n.d.). A Researcher's Guide to Assessing the Purity of Synthesized 4-Nitro-2-Furancarboxaldehyde.
- Wikipedia. (n.d.). Furfural.
- ResearchGate. (n.d.). Determination and occurrence of 5-hydroxymethyl-2-furaldehyde in white and brown sugar by high performance liquid chromatography.
- Sigma-Aldrich. (n.d.). 5-Hydroxymethyl-2-furaldehyde 99.
- ChemBK. (n.d.). 2-Furaldehyde.
- ChemicalBook. (n.d.). 5-(2-nitro-4,5-diMethylphenyl)-2-furaldehyde.
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Technical Support Center: Pilot-Scale Synthesis of 4,5-Dimethyl-2-furaldehyde
Welcome to the technical support center for the synthesis of 4,5-dimethyl-2-furaldehyde. This guide is designed for researchers, chemists, and process development professionals who are transitioning from laboratory-scale experiments to pilot production. Here, we address common challenges, provide in-depth troubleshooting advice, and offer a validated protocol to ensure a safe, efficient, and scalable synthesis campaign.
Introduction: The Vilsmeier-Haack Approach to this compound
For the pilot-scale production of this compound, the Vilsmeier-Haack reaction stands out as the most robust and widely documented method.[1] This reaction facilitates the formylation of electron-rich heteroaromatic compounds, such as 2,3-dimethylfuran, using a specialized electrophile known as the Vilsmeier reagent.[2] This reagent is typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3]
While effective, scaling this reaction introduces significant challenges related to thermal management, reagent handling, and purification that must be rigorously addressed for safe and successful pilot production.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthesis route for pilot-scale production?
A: The Vilsmeier-Haack formylation of 2,3-dimethylfuran is the recommended route. The reaction proceeds in two main stages: first, the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃; second, the electrophilic aromatic substitution onto the furan ring, followed by hydrolysis to yield the aldehyde.[6][7] This method is favored for its high regioselectivity and use of readily available, cost-effective reagents.
Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
A: The primary hazards are thermal runaways. Two key steps are highly exothermic and require stringent control:
-
Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ is highly exothermic.[8]
-
Aqueous Quench/Work-up: The hydrolysis of unreacted POCl₃ and the reaction intermediate releases a significant amount of heat and acidic gases (HCl).[9][10]
Safe handling of phosphorus oxychloride, which is corrosive, toxic upon inhalation, and reacts violently with water, is also a critical safety consideration.[11][12]
Q3: How can I effectively monitor the reaction's progress at a pilot scale?
A: At the pilot scale, direct sampling for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is the most reliable method. A typical procedure involves carefully quenching a small aliquot of the reaction mixture in a cooled, basic solution (e.g., ice-cold NaHCO₃ solution), extracting with a suitable organic solvent (e.g., ethyl acetate), and analyzing the organic layer. This allows for the quantification of the starting material (2,3-dimethylfuran) and the product (this compound) to determine conversion.
Q4: What are the expected yields and purity for this process?
A: With proper optimization and control, laboratory yields for the Vilsmeier-Haack formylation of furans can be in the range of 75-90%.[13] On a pilot scale, a well-executed process should target a crude yield of over 70%. After purification by vacuum distillation, a final product purity of >98% is achievable.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process.
| Symptom / Observation | Potential Root Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Degraded Reagents: POCl₃ can hydrolyze if exposed to atmospheric moisture. DMF must be anhydrous. 2. Insufficient Vilsmeier Reagent Formation: Temperature during addition of POCl₃ was too high, leading to reagent decomposition. 3. Substrate Reactivity: The 2,3-dimethylfuran starting material may be of low purity. 4. Incomplete Reaction: Insufficient reaction time or temperature after substrate addition. | 1. Verify Reagent Quality: Use fresh, unopened bottles of POCl₃ or test for activity on a small scale. Use anhydrous grade DMF.[14] 2. Optimize Reagent Formation: Maintain a temperature of 0-5 °C during the slow, dropwise addition of POCl₃ to DMF. A distinct color change or increase in viscosity indicates reagent formation.[14] 3. Analyze Starting Material: Confirm the purity of 2,3-dimethylfuran via GC or NMR before use. 4. Monitor Reaction: Use GC/HPLC to track the consumption of starting material and adjust reaction time/temperature accordingly. A typical range is 2-6 hours at room temperature to 60 °C.[6] |
| Dangerous Exotherm / Pressure Buildup | 1. Rapid Reagent Addition: Adding POCl₃ too quickly to DMF generates heat faster than the reactor's cooling capacity.[8] 2. Improper Quenching Technique: Adding water or base directly to the bulk reaction mixture ("normal quench") can cause a violent, localized reaction with unreacted POCl₃.[9] 3. Vilsmeier Reagent Instability: The pre-formed Vilsmeier reagent is thermally unstable and can decompose exothermically if held at elevated temperatures for too long before the substrate is added.[5][15] | 1. Controlled Addition: Use a dosing pump for the slow, subsurface addition of POCl₃ into chilled DMF in a jacketed reactor. Monitor the internal and jacket temperatures closely. 2. Implement a "Reverse Quench": Slowly add the cooled reaction mixture to a separate, vigorously stirred vessel containing a large volume of crushed ice or ice-cold aqueous base (e.g., NaOH, NaOAc solution).[9][16] This ensures the heat is rapidly dissipated. 3. Minimize Hold Times: Add the 2,3-dimethylfuran substrate to the Vilsmeier reagent as soon as its formation is complete. Avoid letting the reagent stand, especially at non-refrigerated temperatures.[15] |
| Dark, Tarry Product / Low Purity after Work-up | 1. Acid-Catalyzed Polymerization: Furan rings can be sensitive to the highly acidic conditions of the reaction, especially at elevated temperatures, leading to resinification.[17] 2. Inefficient Quench/Neutralization: Residual acidity during work-up and extraction can promote degradation. 3. Thermal Decomposition during Purification: Furaldehydes can be thermally labile, and overheating during solvent removal or distillation will cause darkening and yield loss.[18][19] | 1. Maintain Temperature Control: Do not allow the reaction temperature to exceed the target setpoint (typically ≤ 60 °C). 2. Ensure Complete Neutralization: During work-up, adjust the aqueous phase to a pH > 8 before extraction to ensure all acidic species are neutralized. 3. Use Vacuum Distillation: Purify the crude product via vacuum distillation to lower the boiling point and prevent thermal degradation.[19][20] A bath temperature should not exceed 130 °C.[21] |
| Product Instability / Darkening on Storage | 1. Oxidation: Aldehyd functional groups are susceptible to air oxidation, forming the corresponding carboxylic acid. 2. Light Sensitivity & Polymerization: Furaldehydes, in general, tend to darken and polymerize upon exposure to air and light.[17][18] | 1. Inert Atmosphere: Store the purified product under an inert atmosphere (Nitrogen or Argon). 2. Refrigeration and Light Protection: Store in an amber or foil-wrapped container at refrigerated temperatures (2-8 °C). 3. Consider Inhibitors: For long-term storage, the addition of a radical inhibitor like BHT (Butylated hydroxytoluene) at a low concentration (e.g., 100 ppm) can be beneficial. |
Pilot-Scale Synthesis Protocol (Illustrative 1 kg Scale)
This protocol assumes the use of a 20 L jacketed glass reactor with overhead stirring, a temperature probe, a nitrogen inlet, and a dosing pump.
Reagents & Materials
| Reagent | Molar Mass ( g/mol ) | Amount (kg) | Moles | Molar Eq. |
| 2,3-Dimethylfuran | 96.13 | 1.00 | 10.40 | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 2.28 | 31.20 | 3.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.76 | 11.44 | 1.1 |
| Sodium Hydroxide (NaOH) | 40.00 | ~1.5 (for 2 M soln) | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | ~10 L | - | - |
| Brine (Saturated NaCl) | - | ~2 L | - | - |
| Anhydrous Sodium Sulfate | 142.04 | 0.50 | - | - |
Step-by-Step Procedure
Part 1: Vilsmeier Reagent Preparation
-
Reactor Setup: Ensure the 20 L reactor is clean, dry, and inerted with nitrogen.
-
Charge DMF: Charge the anhydrous DMF (2.28 kg) to the reactor.
-
Cooling: Start the reactor's cooling system and bring the internal temperature of the DMF to 0-5 °C.
-
POCl₃ Addition: Slowly add the POCl₃ (1.76 kg) dropwise via a dosing pump over 1.5-2 hours. Crucial: Maintain the internal temperature below 10 °C throughout the addition. A failure to control this exotherm can lead to a runaway reaction.[8]
-
Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes. The mixture should become a thicker, pale-yellow to orange salt suspension.
Part 2: Formylation Reaction 6. Substrate Addition: Slowly add the 2,3-dimethylfuran (1.00 kg) to the Vilsmeier reagent suspension over approximately 1 hour. Maintain the internal temperature below 20 °C during this addition. 7. Reaction: Once the substrate addition is complete, allow the reaction to warm to room temperature (20-25 °C) and stir for 4-6 hours. Monitor the reaction progress by GC/HPLC analysis of quenched aliquots. If the reaction is sluggish, it can be gently heated to 40-50 °C.
Part 3: Work-up and Extraction 8. Prepare Quench Vessel: In a separate vessel large enough to contain at least 3 times the reaction volume, prepare a solution of 2 M Sodium Hydroxide (~15 L) and cool it to 0-5 °C with an ice bath or jacket cooling. 9. Reverse Quench: Crucial: Slowly transfer the completed reaction mixture from the reactor into the cold, vigorously stirred NaOH solution. Monitor the temperature of the quench vessel, ensuring it does not exceed 25 °C. This step is highly exothermic and will release fumes. Perform in a well-ventilated area.[9] 10. Neutralization & Phase Split: After the quench is complete, check the pH of the aqueous layer to ensure it is basic (pH 9-11). Transfer the mixture to a suitable separatory funnel or extraction vessel. Separate the organic layer. 11. Extraction: Extract the aqueous layer three times with ethyl acetate (~3 L per extraction). 12. Combine & Wash: Combine all organic layers and wash sequentially with water (2 L) and then brine (2 L). 13. Drying: Dry the combined organic phase over anhydrous sodium sulfate, then filter to remove the drying agent.
Part 4: Purification 14. Solvent Removal: Concentrate the filtered organic solution on a rotary evaporator under reduced pressure to remove the bulk of the ethyl acetate. 15. Vacuum Distillation: Transfer the crude brown oil to a suitable distillation apparatus. Purify the product by vacuum distillation. Collect the fraction boiling at approximately 98-100 °C at 12 mmHg.[20] The final product should be a pale-yellow liquid. 16. Storage: Store the purified this compound under a nitrogen atmosphere in a sealed, amber container at 2-8 °C to prevent degradation.[18]
Visualizations & Diagrams
Reaction Mechanism: Vilsmeier-Haack Formylation
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Pilot Production Workflow
Caption: Workflow for Pilot-Scale Synthesis.
References
-
Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]
-
Dyer, U. L., Henderson, D. A., Mitchell, M. B., & Tiffin, P. D. (2002). Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development, 6(3), 311–315. [Link]
-
National Center for Biotechnology Information. (n.d.). Furfural. PubChem Compound Database. Retrieved from [Link]
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Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 982-996. [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Various Authors. (2023). Notes - Formylation of Furans. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 982-996. [Link]
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Miyake, A., et al. (2005). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. Organic Process Research & Development. [Link]
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Wang, H., et al. (2021). Development of an Industry-Applicable Distillation Process to Prepare High-Purity Furfural. Processes, 9(8), 1433. [Link]
-
Ultimate Organic Chemistry. (2021, January 19). Vilsmeier Reaction | Vilsmeier-Haack Reaction | Vilsmeier Formylation. YouTube. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride. Retrieved from [Link]
- Patil, S. B., & Talele, P. U. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(7), 2530.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Makhanya, T. R., et al. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry, 55B, 517-521.
-
ResearchGate. (n.d.). Synthesis Using Vilsmeier Reagents. Retrieved from [Link]
-
Jagriti Sharma. (2022, April 19). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. Retrieved from [Link]
- Google Patents. (2009). US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. r/Chempros. Retrieved from [Link]
-
Wang, H., et al. (2021). Development of an Industry-Applicable Distillation Process to Prepare High-Purity Furfural. Processes, 9(8), 1433. ResearchGate. [Link]
-
James Madison University. (n.d.). SOP for the safe use of N,N-Dimethylformamide (DMF). Retrieved from [Link]
- Google Patents. (1978). US4088660A - Method for the separation and recovery of furfural.
-
International Furan Chemicals BV. (2022). Safety Data Sheet - FURFURAL. Retrieved from [Link]
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Organic Syntheses. (1921). Furfural. Retrieved from [Link]
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Loba Chemie. (n.d.). FURFURAL FOR SYNTHESIS. Retrieved from [Link]
-
Lewkowski, J. (2001). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ARKIVOC, 2001(1), 17-54. ResearchGate. [Link]
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Validation & Comparative
A Comparative Analysis of the Stability of 4,5-Dimethyl-2-furaldehyde and 5-Hydroxymethylfurfural
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemistry and drug development, furan aldehydes serve as pivotal platform molecules, offering versatile scaffolds for the synthesis of a wide array of value-added chemicals and pharmaceutical intermediates. Among these, 5-(Hydroxymethyl)furfural (5-HMF) has garnered significant attention as a key bio-based building block. However, its inherent instability presents notable challenges in storage and application. This guide provides an in-depth comparative analysis of the stability of 5-HMF and a structurally related analogue, 4,5-Dimethyl-2-furaldehyde (DMFA), offering insights into their chemical behavior and guidance for their effective utilization.
Introduction: The Significance of Furan Aldehyde Stability
Furan aldehydes, derived from renewable biomass sources, are at the forefront of sustainable chemistry. Their utility, however, is intrinsically linked to their stability. Degradation of these platform molecules not only reduces yield and purity but can also introduce impurities that may interfere with subsequent reactions or compromise the safety and efficacy of final products. Understanding the factors that govern the stability of furan aldehydes is therefore paramount for researchers and developers in this field.
This guide will dissect the structural nuances of this compound and 5-Hydroxymethylfurfural to elucidate the chemical principles governing their respective stabilities. By examining the electronic effects of their substituents and exploring their degradation pathways, we aim to provide a comprehensive resource for making informed decisions in experimental design and process development.
Molecular Structures and Substituent Effects
The stability of a furan ring is significantly influenced by the nature of its substituents.[1] Electron-donating groups can increase the electron density of the furan ring, potentially making it more susceptible to certain degradation reactions, while electron-withdrawing groups can have a stabilizing effect.[1]
This compound (DMFA) possesses two electron-donating methyl groups at the 4 and 5 positions of the furan ring. These alkyl groups increase the electron density of the ring through an inductive effect.
5-Hydroxymethylfurfural (5-HMF) features a hydroxymethyl group at the 5-position. The hydroxyl group can exhibit both inductive and resonance effects. While the oxygen atom is electron-withdrawing inductively, the lone pairs on the oxygen can participate in resonance, donating electron density to the ring. The aldehyde group at the 2-position is an electron-withdrawing group in both molecules.
| Compound | Structure | Key Substituents and Their Electronic Effects |
| This compound (DMFA) | 4-Methyl & 5-Methyl: Electron-donating (inductive effect) | |
| 5-Hydroxymethylfurfural (5-HMF) | 5-Hydroxymethyl: Weakly electron-donating (resonance) and electron-withdrawing (inductive) |
The increased electron density in the furan ring of DMFA, due to the two methyl groups, may render it more susceptible to oxidative degradation compared to 5-HMF. Studies on alkylated furans like 2,5-dimethylfuran have shown they possess poor oxidative stability, leading to the formation of gums and peroxides.[2]
Comparative Stability Analysis
Thermal Stability
5-HMF is known to be thermally labile. At temperatures above 120°C, it undergoes significant degradation, leading to the formation of various by-products.[3]
DMFA's thermal stability has not been extensively reported. However, studies on a close analog, 2,5-dimethylfuran (DMF), indicate that it is stable under a nitrogen atmosphere up to 452 K (179 °C). In the presence of oxygen, however, the onset of oxidation for DMF is observed at a much lower temperature of 323.49 K (50.34 °C). This suggests that DMFA is likely to exhibit similar behavior, with reasonable thermal stability in an inert atmosphere but a propensity for oxidation at elevated temperatures in the presence of air.
Chemical Stability: pH and Oxidative Effects
The chemical environment, particularly pH and the presence of oxidizing agents, plays a critical role in the stability of furan aldehydes.
5-HMF demonstrates poor stability in both acidic and alkaline aqueous solutions.
-
Acidic Conditions: In acidic media, 5-HMF readily undergoes rehydration to form levulinic acid and formic acid.[4][5] This degradation pathway is a significant challenge in the production of 5-HMF from carbohydrates, which is often acid-catalyzed. Lowering the pH generally leads to an increased rate of 5-HMF formation from sugars but also accelerates its degradation.[4][5]
-
Alkaline Conditions: Under basic conditions, 5-HMF can undergo various reactions, including the Cannizzaro reaction, leading to the formation of 5-hydroxymethyl-2-furancarboxylic acid and 2,5-bis(hydroxymethyl)furan.[6] At higher pH, the degradation can also lead to the formation of dark, insoluble polymeric materials known as humins.[6]
DMFA's stability across different pH ranges is not well-documented. However, based on the behavior of other alkylated furans, it is expected to have poor oxidative stability.[2] The electron-donating methyl groups can activate the furan ring, making it more susceptible to attack by oxidizing agents. This can lead to ring-opening reactions and the formation of polymeric gum-like substances.[2]
The likely degradation pathways for both compounds are visualized below:
Caption: Workflow for Thermal Stability Analysis using TGA.
Protocol for Chemical Stability Analysis (pH and Oxidative Stress)
Objective: To evaluate the stability of DMFA and 5-HMF in solutions of varying pH and under oxidative conditions.
Methodology:
-
Stock Solution Preparation: Prepare stock solutions of DMFA and 5-HMF (e.g., 10 mM) in a suitable organic solvent (e.g., acetonitrile).
-
Reaction Setup:
-
pH Stability: In separate vials, add an aliquot of the stock solution to buffered aqueous solutions of different pH values (e.g., pH 2, 4, 7, 10, 12).
-
Oxidative Stability: In a separate vial, add an aliquot of the stock solution to a solution containing an oxidizing agent (e.g., 3% hydrogen peroxide in a neutral buffer).
-
-
Incubation: Incubate all vials at a controlled temperature (e.g., 50°C) and protect from light.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching and Analysis:
-
Immediately quench the reaction by dilution with a suitable solvent (e.g., mobile phase for HPLC).
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the remaining concentration of the parent furan aldehyde.
-
-
Data Analysis:
-
Plot the concentration of the furan aldehyde as a function of time for each condition.
-
Calculate the degradation rate constants to quantitatively compare the stability of the two compounds.
-
Caption: Workflow for Chemical Stability Analysis.
Summary and Conclusion
The stability of furan aldehydes is a critical consideration for their successful application in research and industry. This guide has provided a comparative analysis of this compound and 5-Hydroxymethylfurfural, highlighting the key structural and chemical factors that influence their stability.
| Feature | This compound (DMFA) | 5-Hydroxymethylfurfural (5-HMF) |
| Key Substituents | Two electron-donating methyl groups | One hydroxymethyl group |
| Predicted Thermal Stability | Likely stable in inert atmospheres, but susceptible to oxidation at elevated temperatures in air. | Unstable at elevated temperatures (>120°C). [3] |
| Predicted Chemical Stability | Poor oxidative stability is expected due to electron-rich furan ring. | Unstable in both acidic and alkaline aqueous solutions. [4][5] |
| Major Degradation Products | Predicted to be ring-opening products, polymeric gums, and peroxides. | Levulinic acid, formic acid, humins (acidic/alkaline), and Cannizzaro products (alkaline). [4][5] |
For researchers and drug development professionals, the choice between these or other furan aldehyde derivatives should be guided by the specific reaction conditions and the desired properties of the final product. For applications requiring robust stability, particularly in aqueous or oxidative environments, careful consideration of the furan aldehyde's substituent pattern is essential. The experimental protocols provided herein offer a framework for conducting direct comparative stability studies to inform these critical decisions.
References
- BenchChem. (2025). Stability issues of furan rings in acidic or basic conditions.
- Liu, P., Liu, X., Saburi, T., Kubota, S., Huang, P., & Wada, Y. (n.d.). The thermal stability and safety of 2, 5-dimethylfuran (DMF)
- Sugar Energy. (2025, January 29). How does the stability of 5-Hydroxymethylfurfural (HMF)
- Ghorbani, M., Aghaei, H., & Yeganeh, H. (2015). Effect of pH and Storage Temperature on 5-(Hydroxymethyl) Furfural (5HMF) Formation in USP Syrup Preparation. Pharmaceutical Sciences, 21(1), 1-5.
- Christensen, E., et al. (n.d.). Experimental and Theoretical Study of Oxidative Stability of Alkylated Furans Used as Gasoline Blend Components.
- Ghorbani, M., Aghaei, H., & Yeganeh, H. (2014, August 12). Effect of pH and Storage Temperature on 5-(Hydroxymethyl) Furfural (5HMF)
- Lange, J. P., et al. (2023, February 8).
- Mali, S., et al. (2016, December 16). Substituent effects on the relaxation dynamics of furan, furfural and β-furfural: a combined theoretical and experimental approach. RSC Publishing.
- Request PDF. (2025, August 6). Effect of pH and storage temperature on 5-(Hydroxymethyl) furfural (5HMF)
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Biological activity of 4,5-Dimethyl-2-furaldehyde compared to other furan derivatives
An In-Depth Comparative Guide to the Biological Activity of 4,5-Dimethyl-2-furaldehyde and Other Furan Derivatives
Introduction: The Furan Scaffold as a Cornerstone in Medicinal Chemistry
Furan, a five-membered aromatic heterocycle containing an oxygen atom, serves as a foundational structure for a vast array of biologically active compounds.[1][2] Its derivatives are integral to numerous natural products and synthetic pharmaceuticals, exhibiting a remarkable breadth of pharmacological activities.[1] These activities span antibacterial, anti-inflammatory, antioxidant, and anticancer properties, making the furan nucleus a privileged scaffold in drug discovery and development.[3][4][5] Slight modifications to the substitution pattern on the furan ring can lead to significant differences in biological efficacy, a principle that drives the continuous exploration of novel furan-based therapeutic agents.[2]
This guide provides a comparative analysis of the biological activities of this compound against other notable furan derivatives. While direct, extensive biological data for this compound is not broadly published, this document will extrapolate its potential activities based on well-documented structure-activity relationships within the furan class. We will delve into key therapeutic areas, supported by experimental data from related compounds, and provide detailed protocols for foundational biological assays.
Comparative Analysis of Biological Activities
The biological potential of furan derivatives is profoundly influenced by the nature and position of substituents on the core ring. The presence of an aldehyde group at the 2-position, as seen in this compound and the parent compound furfural, provides a reactive site for forming various derivatives like Schiff bases, often enhancing biological effects.[6] The dimethyl substitution at the 4 and 5 positions likely modulates the compound's lipophilicity and electronic properties, which can impact membrane permeability and interaction with biological targets.
Antimicrobial Activity
Furan derivatives are renowned for their antimicrobial properties. The nitrofuran class, exemplified by Nitrofurantoin, is a clinical staple for treating urinary tract infections.[1] The mechanism often involves the reduction of the nitro group within bacterial cells to generate reactive intermediates that damage bacterial DNA and ribosomal proteins.[5] Other derivatives, lacking the nitro group, also exhibit significant antibacterial and antifungal action.[4][5][7]
Comparative Data: Antimicrobial Efficacy (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several furan derivatives against various microbial strains, providing a benchmark for the potential efficacy of novel analogues like this compound.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-aryl-3(furan-2-yl) propanoic acid deriv. | Escherichia coli | 64 | [4] |
| 5-nitro-2-furfurylidene derivative 9c | Bacillus subtilis | Effective at 5 µ g/disc | [8] |
| 5-nitro-2-furfurylidene derivative 9c | Staphylococcus aureus | Effective at 5 µ g/disc | [8] |
| Furan/Thiophene-1,3-Benzothiazin-4-one Hybrids | Various | Not specified | [7] |
| 1-benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes | Not specified | [4] |
The antimicrobial activity is highly dependent on the overall structure. For instance, the formation of Schiff bases from furan aldehydes has been shown to yield compounds with potent activity against both Gram-positive and Gram-negative bacteria. It is plausible that this compound could serve as a valuable starting material for synthesizing such derivatives.
Antioxidant Activity
Oxidative stress is implicated in numerous diseases, and compounds capable of scavenging free radicals are of significant therapeutic interest. Many furan derivatives exhibit potent antioxidant activity, which is often attributed to the electron-donating nature of the furan ring, allowing it to neutralize reactive oxygen species.[9][10]
The antioxidant capacity of furan derivatives is frequently evaluated using the DPPH (2,2-Diphenyl-1-picrylhydrazyl) radical scavenging assay. The efficiency is typically reported as an IC50 value, representing the concentration required to scavenge 50% of the DPPH radicals.
Comparative Data: Antioxidant Capacity (IC50)
| Compound/Derivative | Assay | IC50 (µM or µg/mL) | Reference |
| 2-(p-hydroxy phenyl styryl)-furan | DPPH | ~40 µM | [11] |
| 5-Hydroxymethyl-2-furfural (5-HMF) analogue 3d | DPPH | 76.69% inhibition at 50 µg/mL | [12] |
| 5-Hydroxymethyl-2-furfural (5-HMF) analogue 3b | DPPH | 75.90% inhibition at 50 µg/mL | [12] |
| Furan hybrid molecule H3 | H2O2 Scavenging | 77.75 µg/mL | [13] |
| Furan hybrid molecule H4 | H2O2 Scavenging | 71.72 µg/mL | [13] |
Studies have shown that substituents significantly influence antioxidant potential. For example, a hydroxyl group on a phenyl substituent attached to the furan ring dramatically enhances activity, resulting in an O-H bond dissociation energy comparable to that of Vitamin E.[11] Conversely, strong electron-withdrawing groups tend to diminish antioxidant properties.[11] The methyl groups on this compound are electron-donating, suggesting it may possess inherent antioxidant capabilities.
Anti-inflammatory Activity
Chronic inflammation is a key factor in many pathological conditions. Certain furan derivatives have demonstrated significant anti-inflammatory effects, often by modulating inflammatory signaling pathways or inhibiting enzymes like cyclooxygenases (COX).[1][5][9] The anti-inflammatory properties of some furan derivatives are closely linked to their high antioxidant capacity, as oxidative stress is a major trigger for inflammation.[9]
These compounds can exert regulatory effects on cellular activities by modifying signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and PPAR-ɣ pathways.[10][14]
Caption: Simplified pathway of furan derivatives' anti-inflammatory action.
Anticancer and Cytotoxic Activity
The furan scaffold is present in numerous compounds investigated for their anticancer properties.[3] Their mechanisms of action can be diverse, including the inhibition of critical enzymes involved in cell proliferation and survival, such as DNA topoisomerase II, or the modulation of signaling pathways like PI3K/Akt/mTOR.[3][15]
Comparative Data: Cytotoxicity Against Cancer Cell Lines (IC50)
| Compound/Derivative | Cancer Cell Line | IC50 (µM or µg/mL) | Reference |
| Furan-based compound 4 | MCF-7 (Breast) | 4.06 µM | [3] |
| Furan-based compound 7 | MCF-7 (Breast) | 2.96 µM | [3] |
| 3-(furan-2-yl)pyrazolyl chalcone (7g) | A549 (Lung) | 27.7 µg/mL | [3] |
| Copper complexes of 2-furaldehyde oximes | L1210 Leukemia | Potent; improved over clinical agents | [15] |
| Epoxide derivative of 3,4-dihalogenated 2(5H)-furanone | MAC13/MAC16 Cancer | 50 nM | [16] |
The cytotoxicity of furan derivatives can be significantly enhanced through chemical modification. For example, copper complexes of 2-furaldehyde oxime derivatives were found to be potent cytotoxic agents, effectively inhibiting DNA synthesis in leukemia cells.[15] This highlights a promising avenue for leveraging this compound as a precursor for more complex and potent anticancer compounds.
Experimental Protocols for Biological Evaluation
To ensure scientific integrity and reproducibility, standardized assays are crucial for comparing the biological activity of novel compounds.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[8]
Objective: To find the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Caption: Workflow for the Broth Microdilution MIC Assay.
Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.[17] Prepare serial two-fold dilutions of the compound in sterile Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.[8]
-
Inoculation: Culture the target bacterial strain overnight and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL). Add the bacterial suspension to each well containing the compound dilutions.
-
Controls: Include a positive control (wells with bacteria and MHB, no compound) and a negative control (wells with MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is visually determined as the lowest concentration of the compound where no turbidity (bacterial growth) is observed.[8]
Protocol 2: Antioxidant Capacity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger.[18]
Objective: To quantify the free radical scavenging activity of the test compound.
Caption: Principle of the DPPH Radical Scavenging Assay.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol. The concentration should yield an absorbance of approximately 1.0 at 517 nm. Prepare various concentrations of the test compound in the same solvent.
-
Reaction: Mix a fixed volume of the DPPH solution with an equal volume of the test compound solution at different concentrations.
-
Incubation: Allow the mixture to incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank (solvent only) and a control (DPPH solution with solvent instead of sample) are also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
Protocol 3: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and, consequently, a compound's cytotoxicity.[8]
Objective: To determine the concentration of a compound that reduces the viability of a cell culture by 50% (IC50).
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a specific density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[19]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the purple solution on a plate reader at a wavelength of approximately 570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value is calculated from the dose-response curve.
Conclusion
The furan ring is a versatile and pharmacologically significant scaffold. While specific biological data for this compound is limited in publicly accessible literature, a comparative analysis with structurally related furan derivatives provides a strong basis for predicting its potential. The presence of the 2-furaldehyde group makes it an excellent candidate for synthetic modification to produce Schiff bases and other derivatives known to possess potent antimicrobial and anticancer activities. The electron-donating methyl groups may contribute favorably to its antioxidant and anti-inflammatory profile.
This guide underscores the necessity for direct experimental evaluation of this compound using the standardized protocols provided. Such research is essential to fully elucidate its biological activity spectrum and determine its potential as a lead compound in the development of new therapeutic agents.
References
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- Furan: A Promising Scaffold for Biological Activity. (2024). Authorea.
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- Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues-An advance approach. (n.d.).
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- Furfural: A renewable and versatile platform molecule for the synthesis of chemicals and fuels. (n.d.). Royal Society of Chemistry.
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The Unseen Variable: A Researcher's Guide to the Cross-reactivity of 4,5-Dimethyl-2-furaldehyde in Biochemical Assays
Introduction: The Hidden Reactivity of a Common Furan Derivative
4,5-Dimethyl-2-furaldehyde is a heterocyclic aldehyde used in the food industry for its caramel-like, sweet, and woody aroma. Beyond its organoleptic properties, it serves as a building block in chemical synthesis. However, its very chemical nature—a furan ring coupled with a reactive aldehyde group—raises a critical flag for researchers utilizing it in biological systems or encountering it as a contaminant.
Aldehydes are known for their electrophilic nature and their capacity to react with nucleophilic groups present in biomolecules, particularly the amine groups of amino acids in proteins.[1][2] This reactivity can lead to the formation of Schiff bases and Michael adducts, causing non-specific binding and interference in a variety of biochemical assays.[3][4] This guide will dissect these potential interactions and provide the tools to identify and mitigate them.
dot
Caption: Key reaction mechanisms of aldehyde interference.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the impact of this compound on your specific assays, a series of validation experiments are essential. The following are detailed, step-by-step methodologies for key assays.
Immunoassay Interference: The ELISA Case Study
Enzyme-Linked Immunosorbent Assays (ELISAs) are particularly susceptible to interference from small molecules. [5]Here, we outline a protocol to test for interference in a sandwich ELISA format.
Objective: To determine if this compound interferes with the detection of a target analyte in a sandwich ELISA.
Materials:
-
Commercial ELISA kit for a relevant biomarker (e.g., a cytokine or hormone). [6][7][8]* this compound
-
A structurally dissimilar control compound with low reactivity (e.g., 2,5-Dimethylfuran)
-
Assay buffer and other reagents from the ELISA kit
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound and the control compound in a solvent compatible with your assay (e.g., DMSO), and then create a serial dilution in the assay buffer.
-
Spike-and-Recovery:
-
Prepare samples containing a known concentration of the target analyte (spiked) in the assay buffer.
-
To separate sets of spiked samples, add different concentrations of this compound or the control compound.
-
Include a control group with only the spiked analyte.
-
-
Run the ELISA according to the manufacturer's instructions, using the prepared samples.
-
Analyze the data: Calculate the recovery of the spiked analyte in the presence of the test compounds using the following formula:
-
% Recovery = (Concentration of analyte in spiked sample with compound / Concentration of analyte in spiked sample without compound) x 100
-
-
Interpretation: A recovery rate significantly different from 100% (typically outside the 80-120% range) indicates interference. [9] dot
Caption: Workflow for ELISA interference testing.
Enzymatic Assay Interference: Horseradish Peroxidase (HRP) Inhibition
Many ELISAs and other assays utilize Horseradish Peroxidase (HRP) for signal generation. Direct inhibition of HRP can lead to false-negative results.
Objective: To assess if this compound directly inhibits HRP activity.
Materials:
-
Horseradish Peroxidase (HRP)
-
HRP substrate (e.g., TMB, ABTS) [10]* this compound and a control compound
-
Phosphate buffer (pH 7.4)
-
Microplate reader
Protocol:
-
Prepare solutions: Create serial dilutions of this compound and the control compound in phosphate buffer.
-
Pre-incubation: In a 96-well plate, mix the HRP solution with the different concentrations of the test compounds. Include a control with HRP and buffer only. Incubate for 15-30 minutes at room temperature.
-
Initiate reaction: Add the HRP substrate to all wells to start the enzymatic reaction.
-
Measure activity: Immediately begin reading the absorbance at the appropriate wavelength for your chosen substrate over a set period (e.g., every minute for 10 minutes).
-
Data analysis: Calculate the rate of reaction (change in absorbance over time) for each concentration. Determine the percent inhibition relative to the control.
dot
Sources
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- 4. Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Furan Aldehyde Purification: A Head-to-Head Comparison
For researchers, chemists, and drug development professionals, the purity of starting materials is paramount. Furan aldehydes, such as furfural and 5-hydroxymethylfurfural (5-HMF), are versatile bio-based platform chemicals with wide-ranging applications in the synthesis of pharmaceuticals, polymers, and fine chemicals. However, their production from biomass often results in complex mixtures containing unreacted sugars, degradation by-products, and polymeric humins, necessitating robust purification strategies. This guide provides an in-depth, head-to-head comparison of common purification techniques for furan aldehydes, grounded in experimental data and practical insights to aid in the selection of the most appropriate method for your specific needs.
The Challenge of Furan Aldehyde Purification
The inherent reactivity of furan aldehydes presents a significant challenge to their purification.[1] These compounds are susceptible to thermal degradation and polymerization, especially at elevated temperatures and in acidic conditions, which are often employed in their synthesis.[1][2] The formation of dark, insoluble polymeric by-products known as humins is a major contributor to yield loss and can complicate downstream processing.[1] Therefore, the ideal purification technique should be efficient, scalable, cost-effective, and gentle enough to preserve the integrity of the target furan aldehyde.
Head-to-Head Comparison of Purification Techniques
This section provides a comparative analysis of the most common methods for purifying furan aldehydes: distillation, liquid-liquid extraction, adsorption, and crystallization. Each technique is evaluated based on its principle, advantages, limitations, and ideal applications.
Table 1: Quantitative Comparison of Furan Aldehyde Purification Techniques
| Technique | Typical Purity Achieved | Recovery Rate | Scalability | Key Considerations |
| Distillation | >99.5% for furfural[2][3] | Moderate to High | Excellent for industrial scale | Thermal instability of some furan aldehydes is a major concern.[1] |
| Liquid-Liquid Extraction | Variable, often a preliminary step | Good to Excellent | Good | Solvent selection is critical for high partition coefficient and selectivity.[4] |
| Adsorption | High (>98%)[5] | Good to Excellent | Good | Adsorbent selection, capacity, and regeneration are key factors.[6] |
| Crystallization | High to Very High | Variable | Good for moderate scales | Requires a preliminary purification step; "oiling out" can be an issue.[4] |
In-Depth Analysis of Purification Techniques
Distillation: The Industrial Workhorse
Distillation is a cornerstone of industrial chemical purification, and it is widely employed for the purification of furfural.[2][3][7] This technique separates components based on differences in their boiling points.
Causality Behind Experimental Choices:
For furfural, which has a relatively high boiling point (161.7 °C at atmospheric pressure), vacuum distillation is the preferred method.[2] Operating under reduced pressure lowers the boiling point, thereby minimizing thermal degradation and resinification that can occur at higher temperatures, especially in the presence of acidic impurities.[2] Industrial processes often utilize a dual-column continuous distillation setup to handle large capacities and achieve high product purity.[2]
Advantages:
-
High Purity: Capable of achieving purities greater than 99.5% for furfural.[2][3]
-
Scalability: Well-established for large-scale industrial production.[2][3]
-
Continuous Operation: Continuous distillation processes offer high throughput and operational stability.[2]
Limitations:
-
Thermal Degradation: Not suitable for thermally labile furan aldehydes like 5-HMF without significant process optimization.[1]
-
Energy Intensive: Can be an energy-consuming process, although this can be mitigated through process integration.[8]
-
Azeotrope Formation: Furfural forms a binary azeotrope with water, which requires specific distillation column configurations to break.[2]
Experimental Protocol: Vacuum Distillation of Furfural (Lab Scale)
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude furfural mixture. Add boiling chips to ensure smooth boiling.
-
Applying Vacuum: Connect the apparatus to a vacuum pump and gradually reduce the pressure to the desired level (e.g., 5 kPa).[2]
-
Heating: Begin heating the flask gently using a heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of furfural at the applied pressure. Discard any initial lower-boiling fractions (light components) and stop the distillation before higher-boiling impurities (heavy components) begin to distill.
-
Product Recovery: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum. The purified furfural is collected in the receiving flask.
Workflow Diagram: Industrial Furfural Purification by Dual-Column Distillation
Caption: Dual-column distillation process for high-purity furfural production.
Liquid-Liquid Extraction: A Versatile Separation Tool
Liquid-liquid extraction (LLE) is a widely used technique for the initial recovery and purification of furan aldehydes, particularly 5-HMF, from aqueous reaction mixtures.[4][9][10] This method relies on the differential solubility of the target compound in two immiscible liquid phases.[4]
Causality Behind Experimental Choices:
The choice of the organic solvent is the most critical parameter in LLE. An ideal solvent should have a high partition coefficient for the furan aldehyde, be immiscible with the aqueous phase, have a low boiling point for easy removal, and be environmentally benign. Solvents like ethyl acetate and methyl isobutyl ketone (MIBK) are commonly used for 5-HMF extraction.[4] The use of a biphasic reaction system, where the furan aldehyde is continuously extracted into an organic phase as it is formed, can significantly improve yields by minimizing degradation in the reactive aqueous phase.[1]
Advantages:
-
Mild Conditions: Operates at room temperature, avoiding thermal degradation.
-
Effective for Initial Cleanup: Efficiently separates furan aldehydes from water-soluble impurities like unreacted sugars and catalysts.[4]
-
Can be Integrated with Reaction: Biphasic systems allow for simultaneous reaction and extraction, improving product yield.[1]
Limitations:
-
Incomplete Separation: May not provide high-purity products in a single step and often requires further purification.[4]
-
Solvent Usage: Requires significant volumes of organic solvents, which can have environmental and cost implications.
-
Emulsion Formation: The presence of humins can lead to the formation of stable emulsions, complicating phase separation.[4]
Experimental Protocol: Liquid-Liquid Extraction of 5-HMF
-
Preparation: Cool the aqueous reaction mixture to room temperature. If a solid catalyst was used, remove it by filtration.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).[4]
-
Mixing: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The organic layer, containing the extracted 5-HMF, is typically the upper layer.
-
Collection: Carefully drain the lower aqueous layer. Collect the organic layer.
-
Repeated Extraction: Repeat the extraction process with fresh organic solvent on the aqueous layer to maximize recovery.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous magnesium sulfate). Filter to remove the drying agent and then remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 5-HMF.[4]
Workflow Diagram: Liquid-Liquid Extraction of 5-HMF
Caption: Workflow for the purification of 5-HMF using liquid-liquid extraction.
Adsorption: A Selective Approach
Adsorption utilizes solid materials (adsorbents) to selectively remove either the furan aldehyde or the impurities from a solution. This technique is gaining traction due to its high selectivity and potential for regeneration of the adsorbent.
Causality Behind Experimental Choices:
The choice of adsorbent is critical and depends on the specific furan aldehyde and the impurities present. Activated carbon is a versatile adsorbent that can be used to remove a wide range of impurities.[11] For more targeted separations, specialized adsorbents like zeolites, polymeric resins, and metal-organic frameworks (MOFs) are being investigated.[6][12] The efficiency of adsorption is influenced by factors such as pH, temperature, and contact time.
Advantages:
-
High Selectivity: Can be tailored to remove specific impurities, leading to high-purity products.[12]
-
Mild Operating Conditions: Typically performed at or near room temperature.[11]
-
Regenerable Adsorbents: Many adsorbents can be regenerated and reused, improving the economics of the process.
Limitations:
-
Adsorbent Capacity: The amount of furan aldehyde that can be purified is limited by the adsorbent's capacity.
-
Cost of Adsorbents: Specialized adsorbents can be expensive.
-
Potential for Product Loss: The furan aldehyde itself may adsorb to the material, leading to some product loss.
Experimental Protocol: Adsorptive Purification of 5-HMF using Activated Carbon
-
Preparation: Prepare an aqueous solution of the crude 5-HMF.
-
Adsorption: Add a predetermined amount of activated carbon to the solution.
-
Mixing: Stir the mixture at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 30 minutes).[4]
-
Separation: Filter the mixture to remove the activated carbon. A filter aid like celite can be used to improve filtration.[4]
-
Analysis: Analyze the filtrate for 5-HMF concentration and purity to determine the effectiveness of the treatment.
Workflow Diagram: Adsorptive Purification
Caption: Step-by-step workflow for the purification of 5-HMF by crystallization.
Conclusion and Recommendations
The selection of an appropriate purification technique for furan aldehydes is a critical decision that depends on the specific compound, the nature of the impurities, the desired purity level, and the scale of operation.
-
For industrial-scale purification of furfural , vacuum distillation is the method of choice due to its high throughput and the ability to achieve high purity.
-
For the initial recovery of 5-HMF from aqueous reaction mixtures , liquid-liquid extraction is a versatile and effective technique.
-
Adsorption offers a highly selective approach for removing specific impurities and can be a valuable tool for achieving high purity.
-
Crystallization is the preferred method for obtaining highly pure, solid 5-HMF, typically as a final polishing step.
In many cases, a multi-step purification strategy that combines two or more of these techniques will be the most effective approach to achieving the desired product quality. For instance, an initial liquid-liquid extraction to remove bulk impurities could be followed by crystallization to obtain a highly pure final product. By understanding the principles, advantages, and limitations of each technique, researchers and process chemists can develop robust and efficient purification strategies for furan aldehydes, enabling their use in a wide array of high-value applications.
References
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Development of an Industry-Applicable Distillation Process to Prepare High-Purity Furfural | ACS Omega. Available at: [Link]
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Reactive distillation process for the production of furfural using solid acid catalysts - Green Chemistry (RSC Publishing). Available at: [Link]
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A Brief Review of Recent Furfural Production from Lignocellulosic Biomass: State of the Art of Processes, Technologies, and Optimization - Journal of Applied Organometallic Chemistry. Available at: [Link]
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Direct Production of Furfural from Fructose Catalyzed by Iron(III) Sulfate Using a Simple Distillation Apparatus | ACS Sustainable Chemistry & Engineering - ACS Publications. Available at: [Link]
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Novel Hybrid Reactive Distillation with Extraction and Distillation Processes for Furfural Production from an Actual Xylose Solution - MDPI. Available at: [Link]
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Synthesis of 5-(Hydroxymethyl)furfural (HMF) - Organic Syntheses. Available at: [Link]
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High yield production and purification of 5-Hydroxymethylfurfural | Request PDF. Available at: [Link]
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Separation and purification of 5-hydroxymethylfurfural by metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
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Catalytic Systems for 5-Hydroxymethylfurfural Preparation from Different Biomass Feedstocks: A Review - MDPI. Available at: [Link]
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Purification of 5‐Hydroxymethyl Furfural from Side Products of Fructose Dehydration Reaction in a Green Solvent | Request PDF - ResearchGate. Available at: [Link]
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Spectroscopic comparison of 4,5-Dimethyl-2-furaldehyde with its isomers
An objective, data-driven guide to the spectroscopic differentiation of 4,5-Dimethyl-2-furaldehyde and its structural isomers. Authored for researchers and drug development professionals, this document provides a detailed comparison of NMR, IR, UV-Vis, and Mass Spectrometry data, complete with experimental protocols and interpretive analysis.
Introduction: The Challenge of Furan Isomer Differentiation
Furan aldehydes, particularly methylated derivatives like this compound, are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and flavor compounds.[1] The precise arrangement of substituents on the furan ring gives rise to various structural isomers, each potentially possessing unique chemical reactivity and biological activity. Distinguishing between these closely related compounds is a critical task in quality control, reaction monitoring, and structural elucidation. Spectroscopic techniques offer a powerful, non-destructive toolkit for this purpose, enabling precise identification based on the unique electronic and vibrational properties of each isomer.[1]
This guide provides a comprehensive spectroscopic comparison of this compound with its key constitutional isomers, focusing on the distinct signatures revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Caption: Molecular structures of the target analyte and its key isomers.
The Analytical Workflow: A Multi-Technique Approach
A robust structural confirmation relies not on a single technique, but on the convergence of data from multiple spectroscopic methods. Each method probes different aspects of the molecule's structure, and together they provide a self-validating system for unambiguous identification.
Caption: Integrated workflow for the spectroscopic identification of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for isomer differentiation as it provides a direct map of the carbon-hydrogen framework. The chemical shift (δ) and spin-spin coupling constants (J) are exquisitely sensitive to the local electronic environment of each nucleus.[1]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[2]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[2]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Comparative NMR Data
| Compound | Proton | Expected δ (ppm) | Multiplicity | Carbon | Expected δ (ppm) |
| This compound | -CHO | ~9.5 | s | C=O | ~176 |
| H-3 | ~7.0-7.2 | s | C2 | ~153 | |
| CH₃-5 | ~2.3 | s | C3 | ~122 | |
| CH₃-4 | ~2.0 | s | C4 | ~140 | |
| C5 | ~150 | ||||
| 3,4-Dimethyl-2-furaldehyde | -CHO | ~9.6 | s | C=O | ~177 |
| H-5 | ~7.4-7.6 | s | C2 | ~152 | |
| CH₃-3 | ~2.1 | s | C3 | ~128 | |
| CH₃-4 | ~2.2 | s | C4 | ~135 | |
| C5 | ~145 | ||||
| 2,5-Dimethyl-3-furaldehyde | -CHO | ~10.0 | s | C=O | ~185 |
| H-4 | ~6.5-6.7 | s | C2 | ~160 | |
| CH₃-2 | ~2.5 | s | C3 | ~140 | |
| CH₃-5 | ~2.3 | s | C4 | ~110 | |
| C5 | ~155 |
Note: These are estimated values based on substituent effects on the furan ring. Actual values may vary slightly.[3][4]
In-Depth Analysis
-
Proton NMR (¹H NMR): The most striking difference lies in the signals for the furan ring protons.
-
This compound: Possesses only one furan proton (H-3), which appears as a singlet due to the absence of adjacent protons for coupling.
-
3,4-Dimethyl-2-furaldehyde: Also shows a single furan proton (H-5), but it is expected to be further downfield compared to H-3 in the previous isomer due to its proximity to the electron-withdrawing oxygen atom.
-
2,5-Dimethyl-3-furaldehyde: The furan proton (H-4) in this isomer is flanked by two methyl groups and is expected to appear significantly more upfield due to their electron-donating nature. The aldehyde proton (-CHO) is deshielded and appears furthest downfield, but its exact position is influenced by the substitution pattern. In the 3-furaldehyde isomer, the aldehyde group is less conjugated with the furan oxygen, which may shift its resonance.[5]
-
-
Carbon NMR (¹³C NMR): The chemical shifts of the ring carbons are highly diagnostic.
-
The aldehyde carbon (C=O) is consistently the most downfield signal.
-
The positions of the methyl-substituted carbons (C4, C5) in this compound will be significantly downfield compared to unsubstituted carbons.[6]
-
The key to differentiation is the unique set of five distinct aromatic/olefinic carbon signals for each isomer, reflecting the specific substitution pattern.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides critical information about the functional groups present in a molecule by probing their vibrational frequencies.[1] For furaldehydes, the key diagnostic peaks are the aldehyde C-H and carbonyl C=O stretches.
Experimental Protocol: FTIR-ATR
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the sample spectrum, typically over the 4000-400 cm⁻¹ range. Co-add 16-32 scans to improve the signal-to-noise ratio.[1]
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Comparative IR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H Stretch | 3150-3100 | Confirms the furan ring structure. |
| Aliphatic C-H Stretch | 3000-2850 | Corresponds to the methyl groups.[7] |
| Aldehyde C-H Stretch | 2850-2800 & 2750-2700 | A characteristic pair of bands (Fermi doublets), highly diagnostic for an aldehyde.[8] |
| C=O Stretch (conjugated) | 1690-1670 | Strong, sharp peak. The conjugation with the furan ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).[9] |
| C=C Stretch (Furan Ring) | 1600-1450 | Multiple bands indicating the aromatic nature of the furan ring. |
| C-O-C Stretch (Furan Ring) | 1250-1100 | Strong band characteristic of the ether linkage within the furan ring. |
In-Depth Analysis
While the major peaks will be present for all isomers, subtle shifts can be used for differentiation.
-
C=O Stretch: The position of the carbonyl stretch is sensitive to the electronic environment. For 2,5-Dimethyl-3-furaldehyde , where the aldehyde is at the 3-position, the nature of its conjugation with the ring differs from the 2-furaldehyde isomers. This may lead to a slight but measurable shift in its C=O stretching frequency.
-
Fingerprint Region (below 1500 cm⁻¹): The complex pattern of C-C and C-O stretching and C-H bending vibrations in this region is unique to each molecule. While direct assignment is difficult, the overall pattern serves as a unique "fingerprint" for each isomer, allowing for definitive identification when compared against a reference spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. Furaldehydes contain a conjugated system comprising the furan ring and the carbonyl group, leading to characteristic UV absorption.[10]
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or hexane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorbance spectrum, typically from 200 to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Comparative UV-Vis Data
| Compound | Expected λmax (nm) | Chromophore |
| This compound | ~280-295 | Extended π-system (furan + C=O) |
| 3,4-Dimethyl-2-furaldehyde | ~275-290 | Extended π-system (furan + C=O) |
| 2,5-Dimethyl-3-furaldehyde | ~250-265 | Cross-conjugated π-system |
In-Depth Analysis
The key differentiating factor is the extent and nature of the π-electron conjugation, which determines the energy of the HOMO-LUMO gap.[11][12][13]
-
2-Furaldehyde Isomers: In 4,5- and 3,4-dimethyl-2-furaldehyde, the aldehyde group is directly conjugated with the ring oxygen through the π-system. This extended conjugation lowers the energy required for the π → π* transition, resulting in a higher λmax.[14] The electron-donating methyl groups further influence this, typically causing a slight bathochromic (red) shift compared to unsubstituted furfural.
-
3-Furaldehyde Isomer: In 2,5-dimethyl-3-furaldehyde, the aldehyde group is in a "cross-conjugated" position relative to the ring oxygen. This system is generally less effective at delocalizing electrons across the entire molecule compared to the linear conjugation in 2-aldehydes. Consequently, the HOMO-LUMO energy gap is larger, requiring higher energy (shorter wavelength) photons for excitation, leading to a significantly lower λmax.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns upon ionization.[15]
Experimental Protocol: GC-MS (EI)
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[16]
-
GC Separation: Inject a dilute solution of the sample into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates the isomers. The GC component is crucial for analyzing mixtures.
-
Ionization: In the MS, bombard the eluted molecules with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion (M⁺•) and the pattern of fragment ions.
Comparative MS Data
| Compound | Molecular Ion (M⁺•) m/z | Key Fragment Ions (m/z) |
| All Isomers | 124 | 123, 95, 67, 43 |
All isomers have the same molecular formula (C₇H₈O₂) and thus the same molecular weight.[17]
In-Depth Analysis
Since all isomers have the same molecular mass, differentiation relies entirely on their fragmentation patterns.
-
Molecular Ion (M⁺•): A strong peak at m/z 124 confirms the molecular weight for all isomers.
-
[M-1]⁺ Ion (m/z 123): Loss of the aldehydic hydrogen is a very common fragmentation pathway for aldehydes, leading to a prominent peak at m/z 123.
-
[M-29]⁺ Ion (m/z 95): Loss of the entire -CHO group (29 amu) is another characteristic fragmentation, resulting in a dimethylfuryl cation at m/z 95.
-
Key Differentiators: The most significant differences will arise from the subsequent fragmentation of the furan ring and rearrangements.
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the furan ring is a primary fragmentation route.[18] The stability of the resulting fragments will differ based on the substitution pattern.
-
McLafferty Rearrangement: While not a classic pathway for these specific structures, other rearrangements can occur. The relative abundances of the fragment ions (e.g., the ratio of m/z 123 to m/z 95) will be different for each isomer and can be used for quantitative differentiation, especially when compared to a library of known standards.[19] For example, the fragmentation of furfural itself is well-studied and often involves loss of CO to form a cyclopropenyl cation derivative.[20][21] Similar pathways are expected here, but the methyl groups will influence the stability and likelihood of these routes.
-
Conclusion
The unambiguous identification of this compound from its isomers is readily achievable through a systematic, multi-technique spectroscopic approach. While MS confirms the molecular weight and IR confirms the functional groups, it is the combination of NMR and UV-Vis spectroscopy that provides the most definitive differentiation. NMR excels at mapping the precise substitution pattern on the furan ring, while UV-Vis spectroscopy serves as a rapid and effective method to distinguish between 2- and 3-substituted furaldehydes based on their distinct conjugation patterns. By integrating the data from all four techniques, researchers can achieve a high-confidence structural elucidation critical for advancing chemical research and development.
References
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- Ultraviolet Region - Molecular Structure And Absorption Spectra - MCAT Content - Jack Westin. (n.d.).
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- What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016).
- Visible and Ultra-Violet Spectroscopy (UV-Vis) - eCampusOntario Pressbooks. (n.d.).
- Structure Determination in Conjugated Systems UV | MCC Organic Chemistry. (n.d.).
- Spectroscopic Comparison of 2-(2-Pentenyl)furan with Structurally Related Compounds - Benchchem. (2025).
- Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2018).
- Experimental SH011015HCH - The Royal Society of Chemistry. (n.d.).
- A Spectroscopic Showdown: Differentiating Furanone Isomers - Benchchem. (2025).
- Furfural fragmentation pattern - ResearchGate. (n.d.).
- THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE - Canadian Science Publishing. (n.d.).
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- IR: aldehydes - University of Calgary. (n.d.).
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A Comparative Guide to the Antioxidant Potential of Dimethylated Furans Versus Established Biological Antioxidants
For researchers, scientists, and drug development professionals, the quest for novel antioxidant compounds is a critical frontier in combating oxidative stress-related pathologies. While established antioxidants like vitamins C and E are well-characterized, emerging chemical classes such as furan derivatives are often proposed as potential alternatives. This guide provides an in-depth, objective comparison of the antioxidant potential of dimethylated furans against the established biological antioxidants Vitamin C, Vitamin E, and Glutathione. We will delve into the mechanistic underpinnings, present standardized evaluation protocols, and critically analyze the available data to offer a nuanced perspective on their respective efficacies and potential liabilities.
The Double-Edged Sword of Redox Chemistry: An Introduction
Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of diseases. Antioxidants mitigate this damage by neutralizing free radicals, donating electrons or hydrogen atoms to stabilize them. However, the antioxidant activity of a compound is not an inherent, immutable property. It is highly dependent on its chemical structure, concentration, and the specific biological environment. As we will explore, a compound that exhibits antioxidant properties in one context may act as a pro-oxidant in another, a crucial consideration in drug development.
Pillar 1: The Gold Standards - Mechanisms of Established Antioxidants
To establish a benchmark for evaluation, we first examine the mechanisms of three primary endogenous and dietary antioxidants.
Vitamin C (Ascorbic Acid)
As a water-soluble antioxidant, Vitamin C is a potent reducing agent and a primary scavenger of aqueous ROS.[1][2] Its antioxidant function stems from its ability to donate two electrons, with the 2,3-enediol group being the pharmacophore.[2] In this process, it neutralizes free radicals and is oxidized to dehydroascorbic acid, which can then be recycled back to its active form by endogenous antioxidants like glutathione.[1] This reactivity allows it to not only directly neutralize radicals but also regenerate other antioxidants, most notably Vitamin E.[3]
Vitamin E (α-Tocopherol)
Vitamin E is the principal lipid-soluble, chain-breaking antioxidant in cellular membranes.[4] It protects polyunsaturated fatty acids from peroxidation by donating a hydrogen atom from the hydroxyl group on its chromanol ring to lipid peroxyl radicals.[5][6] This action terminates the lipid peroxidation chain reaction, and the resulting tocopheroxyl radical is relatively stable and can be reduced back to its active form by Vitamin C, demonstrating a synergistic relationship between the two vitamins.[3]
Glutathione (GSH)
Glutathione is the most abundant intracellular non-enzymatic antioxidant.[7][8] This tripeptide directly neutralizes ROS through the thiol group (-SH) of its cysteine residue, which donates a reducing equivalent.[7][9] In this process, it becomes oxidized to glutathione disulfide (GSSG) and is subsequently regenerated by the enzyme glutathione reductase.[7][8] GSH is also a critical cofactor for several antioxidant enzymes, including glutathione peroxidases, which are essential for detoxifying peroxides.[8]
Pillar 2: The Challenger - A Critical Profile of Dimethylated Furans
Furan derivatives are a class of heterocyclic organic compounds. While some derivatives have been investigated for biological activity, including antioxidant effects, the profile of simple dimethylated furans like 2,5-dimethylfuran (2,5-DMF) is complex and warrants careful scrutiny.
Antioxidant Potential of Specific Furan Derivatives
The antioxidant activity of furan derivatives is highly dependent on their substituents. Research has shown that furans functionalized with electron-donating groups, such as hydroxyl or amine groups, can exhibit significant radical scavenging activity.[10] For example, 2-(p-hydroxy phenyl styryl)-furan demonstrates a notable ability to quench free radicals, likely through a hydrogen atom transfer (HAT) mechanism from its phenolic hydroxyl group.[10] This activity is comparable to that of other phenolic antioxidants.
The Ambiguous Case of 2,5-Dimethylfuran
In contrast to its functionalized derivatives, there is a conspicuous lack of evidence supporting the direct antioxidant activity of 2,5-dimethylfuran in standard biological assays. The primary scientific interest in 2,5-DMF lies in its potential as a next-generation biofuel due to its high energy density and stability.[11][12][13]
The Pro-Oxidant and Cytotoxic Profile of Furans
Crucially, significant evidence points towards the potential for furan and its derivatives to induce, rather than mitigate, oxidative stress. Studies have demonstrated that furan exposure can lead to lipid peroxidation, DNA damage, and apoptosis in various cell types.[14][15] One investigation revealed that a hydroxylated dimethylated furanone (furaneol) exhibits pro-oxidant properties, generating ROS in the presence of transition metals like copper and iron, leading to DNA strand breaks.[5] Furthermore, 2,5-dimethylfuran is a known metabolite of hexane and is implicated in its neurotoxicity.[11][16] This toxicological profile raises serious concerns about its suitability as a therapeutic antioxidant.
Methodologies for Comparative Evaluation
To objectively compare antioxidant potential, a battery of standardized in vitro assays is essential. Each assay targets a different aspect of antioxidant activity, and a comprehensive evaluation should not rely on a single method.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures a compound's ability to donate a hydrogen atom or electron to the stable DPPH free radical.[17] The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. Prepare a series of dilutions of the test compound and a positive control (e.g., Ascorbic Acid) in methanol.[18]
-
Reaction Setup: In a 96-well plate, add 100 µL of each sample or standard dilution to respective wells. Add 100 µL of the DPPH working solution to all wells. A blank well should contain only methanol.[18]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[15][17]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting inhibition percentage against concentration.[17]
Diagram: DPPH Assay Workflow
Caption: Step-by-step workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants. It measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.
Experimental Protocol:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[19]
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Reaction Setup: Add a small volume of the test compound or standard (e.g., Trolox) to a cuvette or well, followed by a larger volume of the ABTS•+ working solution.[19]
-
Incubation & Measurement: Record the decrease in absorbance at 734 nm after a set time (e.g., 6 minutes).[13]
-
Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.[20]
Diagram: ABTS Assay Workflow
Caption: Workflow for the ABTS radical cation decolorization assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time.
Experimental Protocol:
-
Reagent Preparation: Prepare a working solution of the fluorescent probe (fluorescein) and a solution of the radical initiator (AAPH). Prepare serial dilutions of the test compound and a standard (Trolox).[20]
-
Reaction Setup: In a 96-well black microplate, add the test sample or standard, followed by the fluorescein working solution.[14]
-
Incubation: Incubate the plate at 37 °C for approximately 30 minutes.[14]
-
Initiation & Measurement: Initiate the reaction by adding the AAPH solution to all wells. Immediately begin kinetic fluorescence readings (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for 60-90 minutes.[14][20]
-
Calculation: Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample. The Net AUC is calculated by subtracting the AUC of the blank. Results are expressed as Trolox Equivalents.[20]
Caption: Activation of the Nrf2-ARE pathway under oxidative stress.
While established antioxidants like GSH are part of the system regulated by Nrf2, certain exogenous compounds can also activate this pathway, providing an indirect antioxidant effect. The ability of any furan derivative to modulate this pathway would require specific investigation and cannot be assumed.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating novel antioxidant candidates against established biological standards. Our analysis reveals the following key insights:
-
Established antioxidants (Vitamins C, E, and GSH) operate through well-defined, synergistic mechanisms to form a robust defense against oxidative stress. They remain the gold standard for biological antioxidant activity.
-
The antioxidant potential of furan derivatives is entirely structure-dependent . Specific derivatives containing functional groups like phenols can exhibit potent radical scavenging activity, comparable to standards in in vitro assays.
-
2,5-Dimethylfuran lacks evidence as a direct antioxidant and is primarily of interest as a biofuel. Furthermore, the furan chemical class carries a significant toxicological risk, with documented pro-oxidant and cytotoxic effects that may preclude its therapeutic use.
For professionals in drug development, this underscores a critical principle: a compound's class is not a reliable predictor of its biological activity. While functionalized furans may offer a starting point for medicinal chemistry exploration, they must be rigorously evaluated not only for their efficacy in multiple, biologically relevant antioxidant assays but also for their potential to induce toxicity. The path from a promising in vitro result to a safe and effective therapeutic agent requires a comprehensive and critical assessment of both the potential benefits and the inherent risks.
References
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Kasai, H., et al. (2007). Prooxidant action of furanone compounds: implication of reactive oxygen species in the metal-dependent strand breaks and the formation of 8-hydroxy-2'-deoxyguanosine in DNA. Food and Chemical Toxicology, 45(7), 1258-62. [Link]
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IC50 values of the antioxidant activity test using DPPH method. (n.d.). ResearchGate. [Link]
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Ion Biotechnology Mexico. (2018). Breakthrough ORAC Activity Assay: ION-ZCM1 Outperforms Vitamin C & E in Antioxidant Power. Ion Biotechnology Mexico. [Link]
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Traber, M. G., & Stevens, J. F. (2011). Vitamins C and E: Beneficial effects from a mechanistic perspective. Free Radical Biology and Medicine, 51(5), 1000–1013. [Link]
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Manish, S., & Singh, R. K. (2011). In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark. Ayu, 32(1), 124–127. [Link]
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Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. (2016). INIS-IAEA. [Link]
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Furan impairs cell function by inducing oxidative stress, DNA damage and apoptosis in mouse Sertoli cells in vitro. (2023). PubMed. [Link]
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Total Phenolics, Flavonoids, Proanthrocyanidins, Ascorbic Acid Contents and In-Vitro Antioxidant Activities of Newly Developed Isabgol (Plantago ovata) Protein Isolate. (2013). International Journal of Food and Nutritional Sciences. [Link]
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IC50 values of DPPH assay. The values are compared with ascorbic acid... (n.d.). ResearchGate. [Link]
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). International Journal of Medical Toxicology and Forensic Medicine. [Link]
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Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. (2016). ResearchGate. [Link]
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Loboda, A., et al. (2016). The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases. Advances in Experimental Medicine and Biology, 951, 1-20. [Link]
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Reactivity of Trolox (5 nmoles) with ABTS• in buffers (100 mM) of various pH. (n.d.). ResearchGate. [Link]
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Effects of Molecular Structure on Kinetics and Dynamics of the Trolox Equivalent Antioxidant Capacity Assay with ABTS+•. (2013). OUCI. [Link]
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Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. (2023). PMC - NIH. [Link]
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Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. (2022). SciSpace. [Link]
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Theoretical study of the reaction 2,5-dimethylfuran + H → products. (2012). ResearchGate. [Link]
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Phytochemical compositions, antioxidant and antimicrobial activities analysis of extracts from Vaccinium bracteatum Thunb. leave. (2016). Journal of Food Science and Technology. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Dimethyl-2-furaldehyde
Introduction
This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4,5-Dimethyl-2-furaldehyde, grounded in established laboratory safety principles and regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2] Adherence to these procedures is not merely a matter of compliance but a critical component of ensuring laboratory safety and environmental stewardship.
Part 1: Hazard Assessment and Waste Characterization
The foundational step in proper chemical disposal is "hazardous waste determination," a process mandated by the EPA.[3] This requires generators to identify the specific hazards of their waste. Based on the known properties of the parent compound, furfural, we can infer a reliable hazard profile for this compound.
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | GHS Classification (Inferred from Furfural Analogues) | Rationale and Safety Implications |
|---|---|---|
| Physical Hazards | Flammable Liquid, Category 3[4][5][6] | Vapors can form explosive mixtures with air, especially at elevated temperatures.[4][7] Keep away from heat, sparks, open flames, and other ignition sources.[6] |
| Acute Health Hazards | Acute Toxicity, Oral: Category 3Acute Toxicity, Inhalation: Category 2Acute Toxicity, Dermal: Category 4[4][5] | Toxic if swallowed and fatal if inhaled.[5][8] Harmful in contact with skin.[4][5] All handling must be performed in a chemical fume hood with appropriate PPE to prevent exposure. |
| Local Health Hazards | Skin Irritation, Category 2Serious Eye Irritation, Category 2ARespiratory Irritation, STOT SE 3[4][5][6] | Causes significant skin, eye, and respiratory tract irritation.[8][9] Direct contact must be avoided. |
| Chronic Health Hazards | Carcinogenicity, Category 2[4][5][10] | Suspected of causing cancer.[4][8] This necessitates minimizing exposure to the lowest possible levels. |
| Environmental Hazards | Harmful/Toxic to Aquatic Life (Acute & Chronic)[4][10] | Must not be released into the environment.[6] Do not dispose of down the drain, as this can harm aquatic ecosystems.[6] |
Part 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all necessary engineering controls and PPE are in place. This is your first and most critical line of defense against exposure.[11]
-
Engineering Controls : Always handle this compound and its waste within a certified chemical fume hood to control flammable and toxic vapors.[6] Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear nitrile or neoprene gloves. Given the potential for skin absorption and irritation, consider double-gloving.
-
Eye and Face Protection : Use chemical safety goggles and a face shield to protect against splashes.
-
Body Protection : A flame-retardant lab coat must be worn and kept fully fastened.[4]
-
Respiratory Protection : If there is any risk of exposure outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[7]
-
Part 3: Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA and OSHA regulations and provides a self-validating system for safe waste management.[12][13]
Methodology 3.1: Waste Collection and Segregation
-
Designate Waste Containers : Use separate, clearly marked containers for liquid waste and chemically contaminated solid waste (e.g., gloves, absorbent pads, pipette tips).
-
Container Compatibility : Liquid waste must be collected in a chemically resistant container (e.g., HDPE or glass) with a secure, vapor-tight screw cap. Never use food-grade containers.[2]
-
Segregation is Critical :
-
Do NOT mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
Causality : Furfural and its analogues can polymerize violently in the presence of strong acids or bases.[8] Therefore, keep this waste stream segregated from strong oxidizers, strong acids, and strong bases.[10]
-
-
Keep Containers Closed : Waste containers must remain sealed at all times, except when adding waste.[2][14] This is a common EPA violation and is crucial for preventing the release of hazardous vapors.[2]
Methodology 3.2: Hazardous Waste Labeling
Proper labeling is a regulatory requirement and essential for communicating hazards.[13][14]
-
Affix Label : As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's EHS office.
-
Complete Information : The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste mixture.
-
The specific hazard characteristics: "Flammable," "Toxic," "Irritant."
-
The "Accumulation Start Date" (the date the first waste was added).
-
The name of the principal investigator and the laboratory location.
-
Methodology 3.3: On-Site Accumulation
Waste must be accumulated safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[2][14]
-
Location : Store the labeled waste container in a secondary containment bin within the chemical fume hood where the work is performed.
-
Volume Limits : Adhere to SAA volume limits (typically 55 gallons for non-acute waste, but check local regulations).
-
Transfer : Once the container is full, or if work on the project is complete, arrange for a pickup from your institution's EHS department for transfer to a Central Accumulation Area (CAA).
Methodology 3.4: Final Disposal
Under RCRA's "cradle-to-grave" mandate, hazardous waste must be tracked from generation to final disposal.[1][15]
-
Professional Disposal : Never attempt to dispose of this chemical yourself. Final disposal must be conducted by a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[16][17]
-
Treatment Method : The most probable disposal method for this type of organic compound is high-temperature incineration at a permitted facility, which ensures complete destruction of the hazardous components.[10]
-
Documentation : Your EHS department will manage the hazardous waste manifest, a legal document that tracks the waste to its final destination.[14][15][17]
Part 4: Emergency Spill Procedures
Preparedness is key to mitigating the impact of an accidental release.[11]
-
For Small Spills (<100 mL within a fume hood):
-
Ensure PPE is worn.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, Chemizorb®, or sand).[6] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated container for chemically contaminated solid waste.
-
Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials in the solid waste container.
-
-
For Large Spills (>100 mL or any spill outside a fume hood):
-
Evacuate : Immediately alert personnel in the area and evacuate the laboratory.
-
Isolate : Close the laboratory doors to contain the vapors.
-
Notify : Contact your institution's emergency response line or EHS department immediately. Provide the chemical name, quantity spilled, and location.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for managing waste containing this compound.
Caption: Disposal workflow for this compound waste.
References
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Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
